1-(4-BroMophenyl)-3-pyrrolidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAGQCJOIGKVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302649 | |
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536742-64-0 | |
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-BroMophenyl)-3-pyrrolidinol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-pyrrolidinol
This guide provides a detailed examination of a primary synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a core scaffold in numerous biologically active molecules and natural products.[1][2] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and a robust, self-validating experimental protocol.
Strategic Overview: Retrosynthetic Analysis
To devise an efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The most logical disconnection point is the C-N bond between the pyrrolidine nitrogen and the bromophenyl ring. This bond can be formed through a nucleophilic substitution reaction, a cornerstone of amine synthesis. This leads us back to two readily available precursors: 3-pyrrolidinol and an activated 4-bromophenyl halide.
Caption: SNAr synthesis of this compound.
Causality Behind Experimental Choices
-
Aryl Halide: 4-Bromofluorobenzene is selected as the arylating agent. [3]The high electronegativity of fluorine makes the ipso-carbon electron-deficient and thus susceptible to nucleophilic attack. While the C-F bond is strong, this electronic activation is often sufficient to promote the SNAr reaction under thermal conditions.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, suitable for deprotonating the pyrrolidinol's secondary amine at elevated temperatures. It is less hazardous and more cost-effective than stronger bases like sodium hydride.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial. DMSO can dissolve the ionic intermediates and effectively solvate the potassium cation, leaving the carbonate anion more reactive. Its high boiling point is also ideal for reactions requiring elevated temperatures.
-
Temperature: The reaction is conducted at a high temperature (120-140 °C) to overcome the activation energy required for the cleavage of the strong C-F bond. This thermal energy is necessary to drive the reaction to completion in a reasonable timeframe.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Pyrrolidinol | C₄H₉NO | 87.12 | 57.4 | 1.0 | 5.00 g |
| 4-Bromofluorobenzene | C₆H₄BrF | 175.00 | 68.9 | 1.2 | 12.06 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 114.8 | 2.0 | 15.87 g |
| DMSO | C₂H₆OS | 78.13 | - | - | 50 mL |
Detailed Experimental Protocol
Materials & Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Nitrogen inlet
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere (nitrogen or argon).
-
Charging Reagents: To the flask, add 3-pyrrolidinol (5.00 g, 57.4 mmol), potassium carbonate (15.87 g, 114.8 mmol), and dimethyl sulfoxide (DMSO, 50 mL).
-
Initiating Reaction: Begin vigorous stirring and add 4-bromofluorobenzene (12.06 g, 68.9 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 250 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the pyrrolidine ring protons, and the carbon skeleton.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the tertiary amine.
Safety and Handling
-
4-Bromofluorobenzene: Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Pyrrolidinol: Can cause skin and eye irritation. Standard PPE is required.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Avoid skin contact.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
-
The reaction should be conducted under an inert atmosphere to prevent potential side reactions at high temperatures.
Conclusion
This guide outlines a reliable and scalable synthesis of this compound via Nucleophilic Aromatic Substitution. By explaining the rationale behind the choice of reagents and conditions, this protocol provides a self-validating framework for researchers. The described methodology is cost-effective and avoids the use of heavy metal catalysts, making it an attractive route for both academic and industrial applications.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- US4910320A - Process for preparing 3-pyrrolidinol.
- Recent Advances in the Synthesis of Pyrrolidines.
- 4-Bromofluorobenzene-460-00-4. Shree Ganesh Remedies Limited.
- Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermedi
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-BroMophenyl)-3-pyrrolidinol
Introduction
1-(4-BroMophenyl)-3-pyrrolidinol is a synthetic organic compound featuring a pyrrolidinol core attached to a bromophenyl group. As a substituted pyrrolidine, it belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery, owing to their presence in numerous biologically active molecules. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its development as a potential therapeutic agent or research tool. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment.
This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the experimental methodologies for their determination. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Compound Identification and Structure
A precise understanding of the compound's identity is the foundation of any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)pyrrolidin-3-ol | N/A |
| CAS Number | 536742-64-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Chemical Structure | N/A |
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and require experimental verification.
| Property | Value | Method |
| Melting Point | Experimental determination required | Capillary Method |
| Boiling Point | 348.0 ± 32.0 °C (Predicted) | N/A |
| Solubility | Experimental determination required | Shake-Flask Method |
| pKa | 14.79 ± 0.20 (Predicted, for the hydroxyl group) | Potentiometric Titration |
| LogP | 2.2 (Predicted) | N/A |
Detailed Physicochemical Characterization and Experimental Protocols
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the determination of the melting point range using a digital melting point apparatus.[4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powder form.[5]
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube on the sample.[4][5]
-
Compact the sample to a height of 2-3 mm at the bottom of the sealed end of the capillary tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[5]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[5]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimated range.[4]
-
For an accurate measurement, set the starting temperature to about 20 °C below the estimated melting point and use a slow heating rate of 1-2 °C/min.[4][5]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.
-
-
Self-Validation and Trustworthiness:
-
Calibrate the thermometer of the apparatus using certified standards with known melting points.[4]
-
Perform the determination in triplicate to ensure reproducibility.
-
A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high degree of purity.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a crucial parameter that influences a drug's absorption and bioavailability.[6] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This protocol describes the determination of the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed glass vial. The presence of undissolved solid is essential.[8]
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][8]
-
Periodically check for equilibrium by measuring the concentration of the solute in the supernatant until it remains constant over time.[8]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation or filtration.[7][8]
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
-
Self-Validation and Trustworthiness:
-
Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision.
-
Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h).[8]
-
The pH of the solution should be measured before and after equilibration to ensure it has not changed, as this can affect the solubility of ionizable compounds.[8]
-
Diagram of Shake-Flask Solubility Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Acid-Base Properties (pKa)
The pKa value(s) of a molecule describe its state of ionization at different pH values, which profoundly affects its solubility, permeability, and receptor binding. This compound has a basic nitrogen atom in the pyrrolidine ring and a weakly acidic hydroxyl group. Potentiometric titration is a reliable method for pKa determination.[9][10][11]
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol details the determination of the pKa of the pyrrolidine nitrogen.
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[9]
-
-
Sample Preparation:
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[9][10]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]
-
-
Self-Validation and Trustworthiness:
-
The use of standardized titrants and a calibrated pH meter is crucial for accuracy.
-
The experiment should be repeated to ensure the results are reproducible.
-
For co-solvent methods, the apparent pKa must be corrected to obtain the aqueous pKa value.[12]
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for Potentiometric pKa Determination.
Chromatographic Behavior
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for its quantification in various matrices. Developing a robust HPLC method is essential for quality control and analytical studies.[13]
Guidelines for HPLC Method Development
A reversed-phase HPLC method is typically the first choice for a molecule like this compound.[14]
-
Column Selection: A C18 column is a good starting point. For potentially polar compounds, an embedded polar group column (like RP-Amide) or a Phenyl column could offer alternative selectivity.[14]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[15] The pH of the aqueous phase should be controlled with a buffer (e.g., phosphate or acetate) and kept at least 1-2 pH units away from the compound's pKa to ensure consistent retention and peak shape.[14]
-
Detection: The bromophenyl chromophore should allow for sensitive detection using a UV-Vis detector, likely in the range of 220-280 nm.
-
Method Optimization: Method development involves optimizing parameters such as mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve good resolution of the main peak from any impurities with a reasonable run time.[16]
Data Interpretation and Quality Control
-
Purity Assessment: The purity of this compound can be estimated from the HPLC chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Structural Confirmation: While HPLC provides information on purity and retention, definitive structural confirmation requires spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure, functional groups, and molecular weight, respectively.
Stability and Storage
The stability of this compound under various conditions (e.g., temperature, pH, light) should be evaluated to establish appropriate storage and handling procedures. A common practice is to store such compounds in a cool, dark, and dry place.
Conclusion
The physicochemical properties of this compound are critical determinants of its behavior and potential utility in research and development. This guide has outlined the key properties and provided detailed, self-validating protocols for their experimental determination. By following these established methodologies, researchers can generate high-quality, reliable data to support the advancement of their scientific objectives.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Experiment 1 - Melting Points. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
LCGC International. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]
-
Melting point determination. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Scribd. Potentiometric Acid-Base Titration Guide. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
experiment (1) determination of melting points. (2021, September 19). [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Chemsrc. (2025, August 24). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. [Link]
-
BioOrganics. This compound. [Link]
-
PubChemLite. This compound (C10H12BrNO). [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. scbt.com [scbt.com]
- 3. This compound | 536742-64-0 [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. quora.com [quora.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-pyrrolidinol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-pyrrolidinol (CAS No. 536742-64-0), a pivotal heterocyclic building block in medicinal chemistry. The document delineates its chemical properties, outlines a robust and reproducible synthetic pathway, and details methodologies for its thorough characterization. Furthermore, it explores the compound's significance and application as a key intermediate in the development of advanced therapeutic agents, underscored by its role in the synthesis of novel kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended to be an essential resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Importance of the Pyrrolidinol Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich three-dimensional structure allows for an effective exploration of chemical space, leading to enhanced target binding and improved pharmacokinetic profiles compared to flat, aromatic systems. The incorporation of a hydroxyl group, as seen in 3-pyrrolidinol derivatives, introduces a key hydrogen bond donor and acceptor moiety, further enhancing the potential for specific and high-affinity interactions with biological targets.
The subject of this guide, this compound, combines this valuable pyrrolidinol core with a 4-bromophenyl substituent. The bromine atom serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This synthetic versatility allows for the late-stage diversification of drug candidates, a highly desirable feature in modern drug discovery programs. The deuterated analogue of this compound has been noted for its use in antitumor studies, highlighting its relevance in oncology research.[3]
This guide will provide the necessary technical details to synthesize, characterize, and strategically employ this high-value intermediate in drug discovery campaigns.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 536742-64-0 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO | [4][5] |
| Molecular Weight | 242.11 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Monoisotopic Mass | 241.01022 Da | [5] |
| Predicted XlogP | 2.2 | [5] |
| Predicted Hydrogen Bond Donor Count | 1 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process commencing from readily available starting materials: 4-bromoaniline and epichlorohydrin. This pathway is both logical and supported by established reactivity patterns for the formation of N-aryl pyrrolidinol structures.
Synthetic Pathway Overview
The overall transformation involves an initial nucleophilic attack of 4-bromoaniline on epichlorohydrin to form an amino alcohol intermediate, followed by an intramolecular cyclization to yield the desired pyrrolidinol ring.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from standard methodologies for this class of reactions.
Step 1: Synthesis of 1-(4-Bromophenylamino)-3-chloropropan-2-ol
-
To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as water or a water/isopropanol mixture (10 volumes), add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-bromophenylamino)-3-chloropropan-2-ol, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
The use of a protic solvent like water or an alcohol mixture facilitates the epoxide ring-opening by protonating the epoxide oxygen, making it a better leaving group.
-
A slight excess of epichlorohydrin ensures complete consumption of the more valuable aniline starting material.
-
Refluxing provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the epoxide.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(4-bromophenylamino)-3-chloropropan-2-ol from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol (10 volumes).
-
Add a suitable base, such as sodium hydroxide (2.5 eq) or potassium carbonate (3.0 eq), to the solution.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
The base deprotonates the secondary amine, forming a more nucleophilic amide anion which then undergoes an intramolecular Williamson ether-like synthesis (SN2 reaction) to displace the chloride and form the pyrrolidine ring.
-
The use of a polar aprotic solvent like DMF is suitable for SN2 reactions. If a protic solvent like ethanol is used, a stronger base is typically required.
-
Heating is necessary to overcome the activation energy for the intramolecular cyclization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the bromophenyl ring (two doublets in the aromatic region, ~6.8-7.4 ppm), multiplets for the pyrrolidine ring protons, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons (four signals, with the carbon attached to bromine being significantly shielded) and the aliphatic carbons of the pyrrolidinol ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (242.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed for the molecular ion peaks.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate for the synthesis of complex molecules, particularly kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The bromophenyl moiety is a common feature in many kinase inhibitors, often occupying the "hinge-binding" region of the ATP pocket. The pyrrolidinol portion can be used to introduce chirality and provide vectors for further functionalization to improve potency and selectivity.
Exemplary Synthetic Utility
A key application involves using the bromine atom as a point of diversification via cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce new aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors.
Caption: Suzuki coupling reaction using this compound.
This strategic functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. Patents for kinase inhibitors frequently describe the synthesis of such intermediates as part of their compound libraries.[6][7]
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
-
Inhalation: Avoid inhaling dust or vapors.[9]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related brominated aromatic compounds and pyrrolidine derivatives may cause skin, eye, and respiratory irritation.[11] Standard good laboratory practices should be strictly followed.
Conclusion
This compound is a strategically important building block for drug discovery and development. Its synthesis is straightforward from common starting materials, and its structure offers multiple points for diversification. The combination of the privileged pyrrolidinol scaffold and the synthetically versatile bromophenyl group makes it an ideal intermediate for generating libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this valuable compound in their research endeavors.
References
- Material Safety Data Sheet for 1-(4-Bromophenyl)pyrrolidine. (n.d.). Anhui Senrise Technology Co., Ltd.
- SAFETY DATA SHEET for Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- SynZeal. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
- Gül, F., et al. (2026, January 3). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.
- Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. (n.d.).
- Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof (U.S. Patent No. 9,643,927-B1). U.S.
- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023).
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved January 15, 2026, from [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
- BenchChem. (2025).
- Synthetic method of 1-(4-bromophenyl) piperidine. (2021). CN112645902A.
- Process for the preparation of 4-bromophenyl deriv
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv.
- Pyrazolopyrimidine compounds as kinase inhibitors. (2014). WO2014039899A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. synzeal.com [synzeal.com]
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 1-(4-Bromophenyl)-3-pyrrolidinol
Abstract: This technical guide provides a comprehensive analysis of 1-(4-bromophenyl)-3-pyrrolidinol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular structure through an examination of its physicochemical and stereochemical properties, supported by a detailed interpretation of its characteristic spectroscopic data (NMR, IR, and Mass Spectrometry). A validated, step-by-step synthetic protocol is presented, accompanied by a discussion of purification techniques. Furthermore, this guide explores the compound's utility as a versatile building block in the development of novel therapeutic agents and other advanced chemical entities. The content is structured to serve as a vital resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction to this compound
This compound is a substituted pyrrolidine derivative that has emerged as a valuable scaffold in modern chemical research. Its structure incorporates three key features: a pyrrolidine ring, a hydroxyl group at the 3-position, and a 4-bromophenyl substituent on the nitrogen atom. This unique combination of a chiral alcohol, a secondary amine integrated into a cyclic system, and an aryl halide makes it a highly versatile intermediate for synthesizing a wide array of more complex molecules.
The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, enabling the construction of extensive chemical libraries for drug screening. The hydroxyl group and the pyrrolidine nitrogen offer additional sites for chemical modification, further expanding its synthetic utility. Consequently, this compound serves as a crucial starting material for molecules targeting a range of biological pathways.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structural and chemical properties is fundamental to its effective application in research and synthesis.
Chemical Structure and Nomenclature
-
Systematic (IUPAC) Name: 1-(4-bromophenyl)pyrrolidin-3-ol
-
Common Synonyms: 1-(4-Bromophenyl)-3-hydroxypyrrolidine
-
Key Structural Features:
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.
-
3-Hydroxyl Group: An alcohol functional group at the third carbon of the pyrrolidine ring, which introduces a stereocenter.
-
4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position, attached to the pyrrolidine nitrogen.
-
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem |
| Molecular Weight | 242.11 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Internal Data |
| Melting Point | 99-103 °C | Sigma-Aldrich |
| Boiling Point | 358.5±32.0 °C (Predicted) | Chemspider |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Internal Data |
| CAS Number | 220556-78-7 | PubChem |
Stereochemistry
The carbon atom at the 3-position of the pyrrolidine ring (C3) is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-1-(4-bromophenyl)-3-pyrrolidinol and (S)-1-(4-bromophenyl)-3-pyrrolidinol. The compound is commonly available as a racemic mixture.
Causality in Drug Development: The stereochemistry of a chiral molecule is paramount in pharmacology. Enantiomers of the same compound can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors. Therefore, the synthesis and isolation of individual enantiomers are often critical steps in the drug development process to identify the more active and safer isomer (the eutomer).
Spectroscopic Characterization and Structural Elucidation
Spectroscopic analysis provides definitive confirmation of the molecular structure. The following data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum (e.g., in CDCl₃), the proton signals are expected in the following regions:
-
~7.3-7.4 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. The doublet arises from coupling to the meta protons.
-
~6.6-6.7 ppm (d, 2H): Two aromatic protons ortho to the nitrogen atom, shifted upfield due to the electron-donating effect of the nitrogen.
-
~4.5-4.6 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH).
-
~3.2-3.6 ppm (m, 4H): The four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂).
-
~1.9-2.2 ppm (m, 2H): The two protons on the C4 carbon of the pyrrolidine ring.
-
~1.7 ppm (br s, 1H): The hydroxyl proton (O-H), which may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for each unique carbon environment:
-
~146 ppm: Aromatic carbon attached to nitrogen.
-
~132 ppm: Aromatic carbons ortho to bromine.
-
~115 ppm: Aromatic carbons ortho to nitrogen.
-
~110 ppm: Aromatic carbon attached to bromine.
-
~70 ppm: Carbon bearing the hydroxyl group (C3).
-
~53 ppm: Carbon adjacent to nitrogen (C2 or C5).
-
~48 ppm: Carbon adjacent to nitrogen (C5 or C2).
-
~35 ppm: Carbon at the 4-position of the pyrrolidine ring (C4).
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.
-
~1590 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240 cm⁻¹: C-N stretching of the aryl amine.
-
~1070 cm⁻¹: C-O stretching of the secondary alcohol.
-
~1010 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 241 and 243. This isotopic signature is due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Key Fragmentation: Common fragmentation pathways may include the loss of water (H₂O) from the molecular ion or cleavage of the pyrrolidine ring.
Synthesis and Purification Protocol
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the nucleophilic substitution reaction between 4-bromoaniline and a suitable C4 synthon, followed by reduction. A widely cited approach is the reaction of 4-bromoaniline with epichlorohydrin followed by cyclization.
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.
Objective: To synthesize racemic this compound.
Materials:
-
4-bromoaniline (1.0 eq)
-
Epichlorohydrin (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Isopropanol (solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Ring-Opening. To a solution of 4-bromoaniline (1.0 eq) in isopropanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After cooling the mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Heat the mixture to reflux again and maintain for 8-12 hours until the cyclization is complete (as monitored by TLC).
-
Work-up. Cool the reaction mixture and remove the isopropanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Trustworthiness of Protocol: This protocol follows established chemical principles of nucleophilic addition and intramolecular Williamson ether synthesis (in this case, an amine analog). The work-up and purification steps are standard laboratory procedures designed to effectively isolate and purify the target compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is a common feature in a variety of biologically active molecules.
Role as a Synthetic Intermediate
The bromophenyl moiety is the primary site for elaboration. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide range of substituents, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Caption: Synthetic utility via cross-coupling reactions.
Examples in Medicinal Chemistry
Derivatives of this compound have been investigated for various therapeutic applications:
-
Enzyme Inhibitors: The pyrrolidinol scaffold can be used to design inhibitors for enzymes such as kinases and proteases, where the hydroxyl group can form key hydrogen bonds within the active site.
-
GPCR Ligands: The overall structure is suitable for modification to create ligands that bind to G-protein coupled receptors (GPCRs), a large family of drug targets.
-
Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules screened for activity against various pathogens.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for molecular innovation. Its well-defined structure, confirmed by robust spectroscopic methods, and its predictable reactivity make it an invaluable tool in the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in accelerating the drug discovery and development pipeline cannot be overstated. This guide provides the foundational and practical knowledge required to effectively utilize this compound in advanced chemical research.
References
-
Title: 1-(4-bromophenyl)pyrrolidin-3-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-BroMophenyl)-3-pyrrolidinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in biologically active compounds and its ability to confer valuable stereochemical and three-dimensional properties.[1][2] When functionalized with a 4-bromophenyl group—a moiety known to influence pharmacokinetic and pharmacodynamic properties—the resulting molecule, 1-(4-bromophenyl)-3-pyrrolidinol, presents a compelling subject for mechanistic investigation. While direct literature on this specific compound is sparse, its structural components suggest several plausible biological targets.[3] This guide outlines a comprehensive, hypothesis-driven research program to systematically elucidate the mechanism of action (MoA) of this compound, from initial in silico screening to in vivo validation. It is designed to serve as a strategic roadmap for researchers, providing both the theoretical framework and practical methodologies required for a thorough pharmacological characterization.
Introduction: Deconstructing this compound
The structure of this compound combines two key pharmacophoric elements: the saturated nitrogen-containing heterocycle, pyrrolidine, and the halogenated aromatic system, bromobenzene.
-
The Pyrrolidine Core: This five-membered ring is a privileged scaffold in drug discovery. Its non-planar, sp³-hybridized nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticonvulsant, antidiabetic, and anticancer effects, often by targeting G-protein coupled receptors (GPCRs), enzymes, and ion transporters.[2][4]
-
The 4-Bromophenyl Moiety: The inclusion of a bromine atom on the phenyl ring can significantly modulate a molecule's properties. It increases lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The bromophenyl group is found in various active compounds, including potent antagonists of the α4β2-nicotinic acetylcholine receptor (nAChR) and agonists of the µ-opioid receptor.[5][6]
Given this structural heritage, we can formulate several primary hypotheses for the MoA of this compound, which will guide our investigative strategy.
Primary Hypotheses:
-
GPCR Modulation: The compound may act as an agonist or antagonist at receptors commonly targeted by N-aryl substituted heterocycles, such as opioid, muscarinic, or melanin-concentrating hormone (MCH) receptors.[7][8][9]
-
Enzyme Inhibition: The molecule could inhibit enzymes like cholinesterases or dipeptidyl peptidase-IV (DPP-IV), a known activity for some pyrrolidine derivatives.[4][10]
-
Monoamine Transporter Inhibition: Structural similarities to bupropion analogues suggest a potential to inhibit the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), or serotonin (5-HT).[5]
Phase I: In Silico and Initial In Vitro Profiling
The initial phase aims to rapidly screen for potential biological targets, narrowing the field of investigation and prioritizing subsequent experiments.
Computational Target Prediction
Before commencing wet lab experiments, computational methods can predict likely protein targets based on structural similarity to known ligands.
Experimental Protocol: Molecular Docking & Target Prediction
-
Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Selection: Assemble a virtual library of protein crystal structures for our hypothesized targets (e.g., µ-opioid receptor, M1 muscarinic receptor, acetylcholinesterase, dopamine transporter).
-
Docking Simulation: Utilize software such as AutoDock or Schrödinger's Glide to perform docking calculations, predicting the binding pose and estimating the binding affinity (docking score) of the compound within the active site of each target.[11]
-
Similarity Searching: Employ platforms like SwissTargetPrediction or ChemMapper, which use 2D and 3D similarity principles to predict a broader range of potential targets from extensive databases.[8]
Broad-Panel Radioligand Binding Assays
A commercially available broad-panel screening service (e.g., the Eurofins BioPrint® panel or the NIMH Psychoactive Drug Screening Program) provides an efficient, unbiased method to assess binding affinity against hundreds of known receptors, transporters, and ion channels. This is a crucial step to identify primary targets or off-target activities.
Workflow for Initial Screening
The following diagram illustrates the logical flow of the initial screening phase.
Caption: Phase I Experimental Workflow.
Phase II: In Vitro Mechanistic Validation
Once putative targets are identified in Phase I, the next step is to validate these interactions and characterize the functional consequences of binding.
Functional Assays for GPCR Targets
If binding to a GPCR is confirmed, functional assays are required to determine whether the compound is an agonist, antagonist, or allosteric modulator.
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Agonist Mode: Treat cells with increasing concentrations of this compound and measure intracellular cAMP levels using a LANCE Ultra cAMP kit or similar HTRF-based method. An increase in cAMP suggests Gs coupling, while a decrease suggests Gi coupling.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
Enzyme Inhibition Assays
If the compound shows affinity for an enzyme, its inhibitory potency must be quantified.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Assay Principle: Utilize the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, measured spectrophotometrically at 412 nm.
-
Procedure: In a 96-well plate, combine AChE enzyme, DTNB, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the substrate, acetylthiocholine.
-
Measurement: Monitor the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical In Vitro Data Summary
The table below presents a hypothetical outcome from our initial in vitro studies, suggesting the compound is a potent µ-opioid receptor agonist and a moderate AChE inhibitor.
| Assay Type | Target | Result Type | Value |
| Radioligand Binding | µ-Opioid Receptor (MOR) | Kᵢ | 15 nM |
| Radioligand Binding | κ-Opioid Receptor (KOR) | Kᵢ | 850 nM |
| Radioligand Binding | δ-Opioid Receptor (DOR) | Kᵢ | > 1000 nM |
| Functional Assay (cAMP) | µ-Opioid Receptor (MOR) | EC₅₀ | 45 nM (Agonist) |
| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | 250 nM |
| Transporter Uptake | Dopamine Transporter | IC₅₀ | > 5000 nM |
Phase III: Elucidating the Signaling Pathway
Based on the hypothetical data suggesting µ-opioid receptor agonism, we would next delineate the downstream signaling pathway.
MOR Signaling Cascade
Activation of the µ-opioid receptor, a classic Gi/o-coupled GPCR, initiates a cascade of intracellular events leading to an analgesic effect. The primary pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: Hypothesized MOR Signaling Pathway.
Phase IV: In Vivo Validation in Preclinical Models
The final step is to determine if the in vitro activity translates to a physiological effect in a living system. Given the potent µ-opioid receptor agonism, an animal model of nociception would be appropriate.
Experimental Protocol: Mouse Hot Plate Test for Analgesia
-
Animal Model: Use male C57BL/6 mice.
-
Acclimation: Acclimate mice to the hot plate apparatus (set to 55 ± 0.5 °C).
-
Baseline Measurement: Measure the baseline latency for each mouse to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-Treatment Measurement: Measure the response latency at set time points after injection (e.g., 15, 30, 60, 120 minutes).
-
Antagonism Study: To confirm the effect is MOR-mediated, pre-treat a separate cohort of mice with a MOR antagonist like naloxone before administering the test compound. A reversal of the analgesic effect would confirm the mechanism.
Conclusion and Future Directions
This guide presents a structured and logical progression for defining the mechanism of action of this compound. By starting with broad, unbiased screening and progressively focusing the investigation based on emerging data, this strategy maximizes efficiency and scientific rigor. The hypothetical outcome identifying the compound as a µ-opioid receptor agonist serves as an exemplar of how to apply this framework. Future work would involve comprehensive ADME/Tox profiling, structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluation in more complex disease models. This systematic approach is essential for translating a novel chemical entity into a potential therapeutic candidate.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 16. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Unveiling the Pharmacological Potential of 1-(4-Bromophenyl)-3-pyrrolidinol: A Technical Guide for Drug Discovery
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets.[4][5] When coupled with a 4-bromophenyl moiety, a functional group known to modulate pharmacokinetic and pharmacodynamic properties, the resulting compound, 1-(4-bromophenyl)-3-pyrrolidinol, emerges as a molecule of significant interest for drug discovery and development.[2][6] An isotopically labeled analog of this compound has already been utilized in antitumor studies, hinting at its potential in oncology.[7] This in-depth technical guide provides a comprehensive exploration of the potential biological activities of this compound, offering a strategic framework for its investigation. We will delve into its structural rationale, propose key biological targets, and provide detailed experimental protocols for its synthesis and evaluation as a potential therapeutic agent in oncology, infectious diseases, and neuroscience.
Introduction: The Strategic Integration of Pyrrolidinol and 4-Bromophenyl Moieties
The chemical architecture of this compound is a deliberate convergence of two pharmacologically privileged fragments. The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[8][9] Its non-planar, puckered conformation provides a three-dimensional scaffold that can be extensively decorated to optimize binding to target proteins.[4][5] The hydroxyl group at the 3-position introduces a potential hydrogen bonding site, further enhancing its ability to interact with biological macromolecules.
The incorporation of a 4-bromophenyl group is a well-established strategy in drug design. The bromine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][6] It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The "para" substitution pattern on the phenyl ring is a common feature in many bioactive compounds.
Given the established roles of these two structural components, this compound presents a compelling starting point for the exploration of novel therapeutic agents. This guide will outline a rational, multi-pronged approach to systematically investigate its biological potential.
Hypothesized Biological Activities and Investigational Pathways
Based on a thorough analysis of structurally related compounds and the known pharmacological effects of its constituent moieties, we hypothesize that this compound may exhibit significant activity in the following therapeutic areas:
-
Anticancer Activity: The presence of the 4-bromophenyl group in numerous anticancer agents, coupled with the use of a labeled version of the target compound in antitumor studies, strongly suggests a potential for antiproliferative and cytotoxic effects.[2][3][6][7]
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component of many CNS-active drugs.[8] Furthermore, a structurally related compound, (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, has been identified as a mu-opioid receptor agonist.[10] This suggests that this compound could modulate various CNS receptors.
-
Antibacterial Activity: Both pyrrolidine and brominated phenyl derivatives have been reported to possess antimicrobial properties.[8] The combination of these two moieties may result in synergistic or novel antibacterial effects.
The following sections will provide detailed experimental workflows to interrogate these hypothesized activities.
Synthesis of this compound: A Proposed Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 3-pyrrolidinol (1.0 eq.), 4-bromoiodobenzene (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a catalytic amount of a palladium(0) precursor (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Investigating the Anticancer Potential: In Vitro and In Vivo Strategies
The initial lead from the use of a labeled version of this compound in antitumor studies provides a strong rationale for a comprehensive anticancer evaluation.[7]
In Vitro Anticancer Screening
A panel of human cancer cell lines should be employed to assess the breadth and selectivity of the compound's cytotoxic and antiproliferative effects.[1][2][3]
Recommended Cell Lines:
| Cancer Type | Cell Line | Rationale |
| Central Nervous System | SNB-75 | Demonstrated sensitivity to bromophenyl-containing compounds.[1] |
| Lung Carcinoma | A549 | Commonly used and sensitive to bromophenol hybrids.[3] |
| Hepatocellular Carcinoma | HepG2, Bel7402 | Targets for bromophenol derivatives.[3] |
| Colorectal Carcinoma | HCT116, Caco2 | Targets for bromophenol derivatives.[3] |
| Breast Cancer | MCF-7, MDA-MB-231 | High prevalence and well-characterized models. |
| Prostate Cancer | PC-3, LNCaP | High prevalence and well-characterized models. |
Experimental Workflow:
Caption: Workflow for in vitro evaluation of anticancer activity.
Detailed Protocols:
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
In Vivo Anticancer Efficacy
Promising in vitro results should be followed by in vivo studies using xenograft models in immunocompromised mice.[2]
Experimental Protocol:
-
Model Development: Implant human cancer cells (e.g., SNB-75 or A549) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight and volume. Perform histological and immunohistochemical analysis of the tumors.
Exploring Central Nervous System Activity
The structural similarity to known CNS-active compounds warrants a thorough investigation of this compound's effects on the central nervous system.
In Vitro Receptor Binding Assays
Receptor binding assays are essential for identifying the molecular targets of a compound within the CNS. A panel of receptors commonly associated with the pyrrolidine scaffold should be screened.
Primary Screening Panel:
| Receptor Family | Specific Targets |
| Opioid Receptors | Mu (µ), Delta (δ), Kappa (κ) |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT3 |
| Dopamine Receptors | D1, D2, D3 |
| Muscarinic Receptors | M1, M2, M3 |
Experimental Protocol (Radioligand Binding Assay):
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand for the target receptor and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 and calculate the binding affinity (Ki) of the compound for the receptor.
In Vivo Behavioral Assays
In vivo behavioral models in rodents are crucial for assessing the functional consequences of a compound's CNS activity.
Experimental Workflow:
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioOrganics [bioorganics.biz]
- 9. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-pyrrolidinol: Synthesis, Characterization, and Applications
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its saturated, non-planar structure that provides access to three-dimensional chemical space.[1] This five-membered nitrogen heterocycle is a prevalent scaffold in numerous natural products, alkaloids, and FDA-approved pharmaceuticals, owing to its favorable physicochemical properties and synthetic tractability.[2][3] Within this important class of compounds, 1-(4-bromophenyl)-3-pyrrolidinol emerges as a particularly valuable molecule. Its structure marries the versatile pyrrolidine core with two key functional handles: a hydroxyl group at the C-3 position and a bromine-substituted aryl group on the nitrogen atom.
The C-3 hydroxyl group provides a site for hydrogen bonding and a convenient point for derivatization, while the N-(4-bromophenyl) moiety offers a vector for molecular extension and property modulation via modern cross-coupling chemistry. This unique combination makes this compound not just a compound of academic interest, but a strategic building block for the synthesis of complex molecular architectures aimed at diverse biological targets. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and field-proven insights for researchers in drug discovery.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of N-aryl pyrrolidines can be approached through several established methodologies.[4][5] For this compound, the most direct and industrially scalable strategies involve forming the crucial C-N bond between the pyrrolidine nitrogen and the bromophenyl ring.
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
The most common and logical approach is the nucleophilic aromatic substitution (SNAr) reaction between 3-pyrrolidinol and an activated 4-bromo-substituted benzene ring.
Causality of Experimental Choices:
-
Aryl Halide: 1-Bromo-4-fluorobenzene is the ideal aryl partner. The fluorine atom is a superior leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7] This is the rate-determining step of the reaction.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrofluoric acid (HF) generated in situ. This prevents the protonation of the 3-pyrrolidinol reactant, which would render it non-nucleophilic.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[8]
-
Temperature: Elevated temperatures (typically >100 °C) are required to overcome the activation energy associated with disrupting the aromaticity of the benzene ring during the initial nucleophilic attack.[9]
Caption: SNAr pathway for this compound synthesis.
Strategy B: Reductive Amination
An alternative route involves the reductive amination of 4-bromoaniline with a 1,4-dicarbonyl precursor, which cyclizes in situ. A more direct, albeit hypothetical, approach would be the reduction of 1-(4-bromophenyl)pyrrolidin-3-one.
Causality of Experimental Choices:
-
Precursor: The synthesis would start with 1-(4-bromophenyl)pyrrolidin-3-one.
-
Reducing Agent: A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal. It readily reduces the ketone to a secondary alcohol without affecting the aromatic bromine or the tertiary amine.[10] More complex hydrides like LiAlH₄ are unnecessary and could lead to side reactions.
-
Solvent: Protic solvents like methanol or ethanol are preferred as they can participate in the hydride transfer mechanism and readily dissolve the borohydride salts.
Caption: Reductive amination pathway to the target compound.
Part 2: Physicochemical and Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of physical measurements and spectroscopic techniques provides a self-validating system of analysis.
Physical Properties
| Property | Value | Source |
| CAS Number | 536742-64-0 | |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (δ 7.2-7.5 ppm): Two doublets, integrating to 2H each, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Ring (δ 3.0-4.5 ppm): A series of complex multiplets for the CH and CH₂ protons. The proton at C3 (CH-OH) would appear around δ 4.5 ppm. Hydroxyl Proton (δ 1.5-3.0 ppm): A broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Region (δ 110-150 ppm): Four signals expected; two for the protonated carbons and two quaternary carbons (C-Br and C-N). Pyrrolidine Ring (δ 40-75 ppm): Three distinct signals for the C3, C2/C5, and C4 carbons. The C3 carbon bearing the hydroxyl group would be the most downfield (around δ 70 ppm). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 241 and 243. |
| FTIR (cm⁻¹) | O-H Stretch: Broad band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹. C-N Stretch: ~1200 cm⁻¹. C-Br Stretch: 500-600 cm⁻¹. |
Part 3: Applications in Drug Discovery
This compound is not merely a final product but a versatile intermediate scaffold for generating libraries of more complex molecules. Its strategic functionalization allows for systematic exploration of structure-activity relationships (SAR).
As a Versatile Building Block
The true value of this compound lies in its capacity for diversification.
-
Suzuki-Miyaura Cross-Coupling: The 4-bromophenyl group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of key interactions within a biological target's binding pocket. The reaction is robust, tolerant of many functional groups (including the hydroxyl), and mechanistically well-understood.[13]
-
Derivatization of the Hydroxyl Group: The C-3 hydroxyl group can be readily converted into esters, ethers, or carbamates to modulate properties like solubility, metabolic stability, and hydrogen bonding capacity.
Caption: Diversification pathways for the scaffold.
Potential Therapeutic Areas
While direct pharmacological data for this specific compound is scarce, the structural motifs are present in molecules with known biological activities, suggesting promising avenues for investigation.
-
Antitumor Activity: The use of an isotopically labeled version of this compound in antitumor studies strongly suggests this is a key area of interest. Many N-aryl heterocycles, including those with pyrrolidine scaffolds, have demonstrated potent anticancer effects.[2][3] The 4-bromophenyl moiety itself is a common feature in various kinase inhibitors and other anticancer agents.[14][15]
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a privileged structure in CNS drug discovery, found in compounds targeting a wide range of receptors and enzymes.[2] The lipophilicity imparted by the bromophenyl group makes the molecule suitable for crossing the blood-brain barrier.
-
Antimicrobial Agents: Nitrogen-sulfur heterocycles, often synthesized from precursors like this, have shown significant antimicrobial properties.[16] The N-aryl pyrrolidine core can be a starting point for developing novel antibacterial or antifungal agents.[17]
Part 4: Detailed Experimental Protocols
The following protocols are representative methodologies grounded in established chemical literature. They are designed to be self-validating, with clear steps and purification procedures.
Protocol 4.1: Synthesis of this compound via SNAr
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyrrolidinol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 4.2: Suzuki-Miyaura Coupling to Synthesize 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)pyrrolidin-3-ol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst/Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The mixture should be thoroughly degassed by bubbling with nitrogen for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired biaryl product.[18]
Conclusion
This compound represents a highly strategic and functionalized building block for modern drug discovery. While not an end-product itself, its value is derived from the synthetic versatility endowed by its hydroxyl and bromophenyl groups. Plausible and scalable synthetic routes, primarily through Nucleophilic Aromatic Substitution, make it an accessible starting material. Its structural features suggest significant potential for developing novel therapeutics, particularly in the fields of oncology and neuroscience. The robust protocols for its subsequent modification, especially via palladium-catalyzed cross-coupling, empower medicinal chemists to rapidly generate diverse compound libraries, accelerating the journey from hit identification to lead optimization.
References
-
Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution of bisnonaflate 4 with pyrrolidine... (n.d.). ResearchGate. Available at: [Link]
-
Luo, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2577. Available at: [Link]
-
Asif, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Iranian Chemical Society, 16, 2033-2045. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4967. Available at: [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(19), 5764. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Available at: [Link]
-
Gulia, S., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. International Journal of Molecular Sciences, 25(3), 1845. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Drugs containing N-arylated pyrrolidines. (n.d.). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Luo, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2577. Available at: [Link]
-
Boukattaya, F., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 8(30). Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). ResearchGate. Available at: [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249321. Available at: [Link]
-
Sharma, P., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Letters in Organic Chemistry, 17(10), 738-757. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate. Available at: [Link]
-
Sample, H., & Boyle, R. W. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. The Chemical Record, 19(2-3), 549-567. Available at: [Link]
-
Kumar, A., et al. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 4(1). Available at: [Link]
- Ube Industries. (1990). Process for preparing 3-pyrrolidinol. U.S. Patent 4,910,320.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Solved Prelab Questions for Suzuki Cross-Coupling Reaction. (2023). Chegg.com. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 493-513. Available at: [Link]
-
Almansour, A. I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4425-4447. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 17. jocpr.com [jocpr.com]
- 18. Solved Prelab Questions for Suzuki Cross-Coupling Reaction | Chegg.com [chegg.com]
Navigating the Crucial Terrain of Solubility: A Technical Guide for 1-(4-Bromophenyl)-3-pyrrolidinol
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 1-(4-Bromophenyl)-3-pyrrolidinol
In the landscape of pharmaceutical research and development, understanding the solubility of a potential drug candidate is a cornerstone of its progression from the laboratory to clinical application.[1][2][3] Poor aqueous solubility can be a significant hurdle, often leading to low bioavailability, challenging formulation development, and ultimately, the failure of promising compounds.[1][3][4] This guide provides an in-depth technical overview of the principles and practical methodologies for assessing the solubility of this compound, a compound of interest in medicinal chemistry.
The Significance of Solubility in Drug Discovery
The journey of a drug from administration to its therapeutic target is critically influenced by its ability to dissolve in physiological fluids. For orally administered drugs, dissolution is a prerequisite for absorption across the gastrointestinal tract.[1][4] Insufficient solubility can lead to erratic and incomplete absorption, resulting in suboptimal therapeutic efficacy and high inter-patient variability.[1][5] Therefore, a thorough characterization of a compound's solubility in various solvent systems is an indispensable step in early-stage drug discovery and lead optimization.[2][6][7]
Physicochemical Profile of this compound
While specific experimental solubility data for this compound is not extensively reported in publicly available literature[8], an analysis of its structure provides valuable insights into its expected solubility behavior.
Molecular Formula: C₁₀H₁₂BrNO[9]
Molecular Weight: 242.11 g/mol [9]
Structure:
Caption: Molecular structure of this compound.
Key Structural Features Influencing Solubility:
-
Aromatic Ring (Bromophenyl group): The presence of the bromophenyl group, a nonpolar moiety, is expected to contribute to lower solubility in aqueous solutions.
-
Pyrrolidinol Ring: This portion of the molecule contains a hydroxyl (-OH) group and a tertiary amine, both of which are capable of forming hydrogen bonds with polar solvents. This suggests some degree of solubility in polar protic solvents.
-
Polarity: The molecule possesses both polar (hydroxyl and amine groups) and nonpolar (bromophenyl ring) regions, making it amphiphilic. Its overall solubility will be a balance of these competing characteristics. The principle of "like dissolves like" suggests that its solubility will be highest in solvents with intermediate polarity.[10][11]
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by a multitude of factors.[12] A comprehensive understanding of these factors is crucial for designing meaningful solubility studies and for interpreting the resulting data.
| Factor | Influence on Solubility of this compound |
| Temperature | For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][10] However, this relationship must be determined empirically. |
| pH | The pyrrolidine nitrogen in this compound is basic and can be protonated at acidic pH. The resulting salt form would be significantly more water-soluble than the free base.[13] |
| Solvent Polarity | Due to its amphiphilic nature, solubility is expected to vary significantly across solvents of different polarities.[10][11] It is likely to be more soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol, compared to nonpolar solvents like hexane or water. |
| Crystal Form (Polymorphism) | Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[14] The most stable polymorph will generally have the lowest solubility. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[15][16] This method is considered highly reliable and involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period.[13][16]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.
-
Pipette a known volume of the desired solvent into each vial.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[19] This step is critical to avoid aspirating solid particles.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility as the average concentration from the replicate samples, expressed in units such as mg/mL or µg/mL.
-
High-Throughput Solubility Screening for Early-Stage Discovery
In the early phases of drug discovery, where numerous compounds are synthesized and evaluated, the time-consuming nature of the shake-flask method can be a bottleneck.[6] High-throughput screening (HTS) methods, such as kinetic solubility assays using nephelometry, offer a faster, albeit less precise, alternative for ranking compounds based on their solubility.[6][15]
Kinetic solubility is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and monitoring for precipitation.[7][15] The concentration at which precipitation is first observed is taken as the kinetic solubility. This method is valuable for quickly flagging compounds with potential solubility liabilities.[2][6]
Predictive Models for Solubility
In recent years, the development of in silico and machine learning models to predict the solubility of organic compounds has gained significant traction.[20][21][22] These models utilize molecular descriptors and known solubility data to forecast the solubility of new chemical entities.[22][23] While these predictive tools can be valuable for prioritizing compounds for synthesis and testing, experimental verification remains essential.
Conclusion
A thorough understanding and experimental determination of the solubility of this compound are paramount for its successful development as a potential therapeutic agent. This guide has outlined the key theoretical considerations and provided a robust, field-proven protocol for the experimental determination of its thermodynamic solubility. By systematically evaluating its solubility profile in various relevant solvents and pH conditions, researchers can make informed decisions regarding its formulation, dosing, and overall development strategy, ultimately de-risking the path towards clinical application.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]
-
PubChemLite. This compound (C10H12BrNO). [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Royal Society of Chemistry. (n.d.). A unified ML framework for solubility prediction across organic solvents. [Link]
-
ChemSynthesis. (2025, May 20). 1-(4-bromophenyl)-1-(3-pyridinyl)-2-propen-1-ol. [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
-
National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 9. scbt.com [scbt.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. scielo.br [scielo.br]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
The Strategic Derivatization of 1-(4-Bromophenyl)-3-pyrrolidinol: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its significance as a privileged structure.[1] This in-depth technical guide focuses on the known derivatives of a particularly promising building block: 1-(4-bromophenyl)-3-pyrrolidinol. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathways, biological activities, and structure-activity relationships (SAR) of key derivatives, providing a comprehensive resource for leveraging this versatile scaffold in drug discovery programs.
The Core Scaffold: this compound
This compound serves as a valuable starting material due to its inherent structural features. The pyrrolidine ring offers a three-dimensional framework, crucial for nuanced interactions with biological targets. The secondary amine and the hydroxyl group present two key points for chemical modification, allowing for the exploration of a diverse chemical space. Furthermore, the 4-bromophenyl moiety provides a handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe for improved potency and selectivity. Isotope-labelled versions of this compound have been utilized in antitumor studies, highlighting its relevance in oncology research.[2]
Synthetic Strategies for Derivatization
The derivatization of this compound primarily involves reactions at the secondary amine and the hydroxyl group. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
N-Substituted Derivatives
The secondary amine of the pyrrolidine ring is a prime site for introducing diversity. N-alkylation and N-acylation are the most common strategies to modify this position.
N-alkylation introduces alkyl or substituted alkyl groups, which can influence the compound's basicity, lipophilicity, and steric bulk.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, NaH, 1.2-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
N-acylation introduces amide functionalities, which can act as hydrogen bond donors and acceptors, significantly influencing target engagement. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids.
Experimental Protocol: General Procedure for N-Acylation using Acid Chloride
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (1.5 eq), to the solution and cool to 0 °C.
-
Slowly add the acid chloride (RCOCl, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-acylated product.
O-Substituted Derivatives
The hydroxyl group at the 3-position of the pyrrolidine ring is another key site for modification, primarily through esterification and etherification reactions.
Esterification of the hydroxyl group can enhance the lipophilicity of the molecule and can be used to introduce a prodrug moiety, which can be cleaved in vivo to release the active parent compound.
Experimental Protocol: General Procedure for Esterification
-
To a solution of this compound (1.0 eq) and a carboxylic acid (RCOOH, 1.2 eq) in an anhydrous solvent such as DCM, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
The formation of an ether linkage at the 3-position can introduce a variety of substituents and is generally more stable to hydrolysis than an ester.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a stirred suspension of a strong base such as sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add the desired alkyl halide (R-X, 1.2 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) if needed.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Modification of the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile functional group for further derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, vinyl, and amino groups, significantly expanding the chemical diversity of the derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound or its derivative (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been explored for a range of biological activities, with a particular focus on their potential as anticancer and antimicrobial agents.
A study on a complex spiro-pyrrolidine derivative containing a 1'-(4-bromophenyl) moiety demonstrated potential as an antifungal agent, with in silico docking studies suggesting a favorable interaction with fungal glucose-6-phosphate synthase.[3] Another series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, while not direct derivatives of the core topic, underscore the utility of the bromophenyl group in generating compounds with antimicrobial and antioxidant effects.[4]
The pyrrolidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been identified as potent inhibitors of dopamine and norepinephrine transporters. While direct SAR studies on derivatives of this compound are not extensively published, the general principles of medicinal chemistry suggest that modifications at the N- and O- positions, as well as the 4'-position of the phenyl ring, will significantly impact biological activity.
Table 1: Potential Biological Targets for this compound Derivatives
| Derivative Class | Potential Biological Targets | Therapeutic Area |
| N-Acyl Derivatives | Kinases, Proteases, GPCRs | Oncology, Infectious Diseases, CNS Disorders |
| N-Alkyl Derivatives | Transporters, Ion Channels, GPCRs | CNS Disorders, Cardiovascular Diseases |
| O-Acyl (Esters) | Various (as prodrugs) | Broad |
| O-Alkyl (Ethers) | Various | Broad |
| 4'-Aryl/Heteroaryl | Kinases, various enzymes | Oncology, Inflammatory Diseases |
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a roadmap for the generation of diverse libraries of derivatives. Future research should focus on the systematic exploration of the chemical space around this core, coupled with robust biological screening to identify compounds with promising activity and selectivity. The application of modern drug discovery techniques, including structure-based design and computational modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
- Chan, B. K., et al. (2017). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 8(10), 1046-1051.
-
Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]
-
IT Medical Team. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromoph.... Retrieved from [Link]
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved from [Link]
- Simionescu, C., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
-
Wipf Group, University of Pittsburgh. (2006). Medicinal Chemistry SAR. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 1-(4-BroMophenyl)-3-pyrrolidinol in Preclinical Research
Abstract
This document provides a comprehensive technical guide for the experimental use of 1-(4-BroMophenyl)-3-pyrrolidinol, a substituted pyrrolidine compound with potential applications in drug discovery and development. The pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting the potential of its derivatives across various therapeutic areas.[1] While specific biological data for this compound is not extensively published, its structural motifs—a bromophenyl group and a pyrrolidinol core—are features of compounds investigated for antitumor and neurological activities.[2][3] This guide is designed for researchers in pharmacology, medicinal chemistry, and cell biology, offering foundational protocols for compound handling, solubility assessment, and preliminary biological screening. We present two detailed experimental workflows: an in vitro cytotoxicity assay against a cancer cell line, relevant to its potential use in oncology[3], and a competitive radioligand binding assay, a cornerstone technique for identifying interactions with neurological targets like G-protein coupled receptors.[2]
Introduction and Scientific Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[4] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets. The incorporation of a bromophenyl group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The hydroxyl group on the pyrrolidinol ring provides a key hydrogen bonding site.
Given the limited specific literature on this compound, a logical, stepwise approach to characterization is essential. This guide provides the foundational protocols to enable researchers to begin investigating its biological effects in two high-potential research areas suggested by analogous structures: oncology and neuroscience. The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of reliable and reproducible data.
Compound Characteristics and Handling
Before initiating any biological experiments, it is critical to understand the fundamental properties of the compound and establish safe handling procedures.
Physicochemical Data
A summary of known and predicted data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 536742-64-0 | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem[6] |
| Molecular Weight | 242.11 g/mol | Santa Cruz Biotechnology[5] |
| Predicted XlogP | 2.2 | PubChem[6] |
| Appearance | Solid (Form may vary by supplier) | Assumed |
| Purity | >98% (Typical for research grade) | Supplier Dependent |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromophenyl-pyrrolidine derivatives indicate potential hazards.[7][8]
-
Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C for long-term stability).[3]
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is paramount for experimental reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to the compound's predicted hydrophobicity (XlogP of 2.2).[6]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully add approximately 1-2 mg of this compound powder. Record the exact weight.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 242.11 ( g/mol )) * 100,000
-
Solubilization: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
The workflow for preparing the compound for experimental use is outlined below.
Caption: Workflow for stock solution preparation and experimental dilution.
Application Protocol 1: In Vitro Anticancer Cytotoxicity Screening
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a human cancer cell line. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Rationale: The indication that an isotopic-labeled version of the compound is used in "antitumor studies" provides a strong rationale for prioritizing a cytotoxicity screen as a first-pass biological assay.[3]
Cell Line Selection: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells are recommended as they are robust, well-characterized, and widely used in cancer research.
Materials:
-
A549 or HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Doxorubicin (1 mM stock in DMSO, as a positive control)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol Steps:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Remember to account for the 2x dilution when adding to the wells. b. Prepare dilutions for the positive control (Doxorubicin, e.g., 1 µM final concentration) and a vehicle control (DMSO, at the highest concentration used for the test compound, typically ≤0.5%). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Assay: a. After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals. e. Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Application Protocol 2: Radioligand Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine if this compound binds to a specific receptor of interest, such as the mu-opioid receptor (MOR).
Rationale: A structurally related pyrrolidinol derivative has been identified as a MOR agonist.[2] This assay is a fundamental tool in pharmacology to screen for new receptor ligands and determine their binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-MOR cells)
-
Radioligand (e.g., [³H]-DAMGO for MOR)
-
Non-labeled competing ligand (e.g., Naloxone, for non-specific binding)
-
This compound (10 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Protocol Steps:
-
Assay Preparation: a. Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., 1 nM to 100 µM). b. Prepare assay components in separate tubes:
- Total Binding: Assay buffer.
- Non-Specific Binding (NSB): A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
- Test Compound: Your serial dilutions.
-
Assay Incubation: a. To each well of a 96-well plate, add in the following order:
- 50 µL of assay component (Buffer for Total, Naloxone for NSB, or test compound).
- 50 µL of radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-DAMGO).
- 100 µL of cell membrane suspension (concentration determined by prior optimization, e.g., 10-20 µg protein/well). b. The final assay volume is 200 µL. c. Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting and Washing: a. Pre-soak the filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl). b. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. c. Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioactivity.
-
Counting and Data Analysis: a. Dry the filter mat. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter (counts per minute, CPM). d. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). e. Convert the CPM for each test compound concentration to % specific binding. f. Plot % specific binding against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀. g. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound is a research chemical with potential for discovery in oncology and neuroscience. The absence of extensive public data necessitates a systematic and rigorous approach to its biological evaluation. The protocols provided in this guide for compound handling, cytotoxicity screening, and receptor binding analysis offer a validated starting point for researchers. Adherence to these detailed methodologies, including the use of appropriate controls, will ensure the generation of high-quality, interpretable data, paving the way for a deeper understanding of the compound's therapeutic potential.
References
-
Conti, P., Stoodley, R. J., & Tbilis, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7356. [Link]
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Pharmaffiliates. [Link]
-
3ASenrise. (n.d.). Material Safety Data Sheet: 1-(4-Bromophenyl)pyrrolidine. 3ASenrise. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound (C10H12BrNO). PubChemLite. [Link]
-
Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
- Google Patents. (n.d.). Process for preparing 3-pyrrolidinol.
-
Hernández-Vázquez, E., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 499-514. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aksci.com [aksci.com]
- 9. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-BroMophenyl)-3-pyrrolidinol
A Senior Application Scientist's Guide to Characterizing a Novel Pyrrolidinol Derivative
Introduction: The Scientific Rationale for Investigating 1-(4-BroMophenyl)-3-pyrrolidinol
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects[1]. The incorporation of a bromophenyl group can further modulate the pharmacological profile of a molecule, influencing its binding affinity, metabolic stability, and overall efficacy. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest several plausible avenues for investigation[2]. For instance, an isotope-labeled variant has been noted for its use in antitumor studies, pointing towards potential applications in oncology[3]. Furthermore, structurally related compounds bearing the bromophenyl and pyrrolidinol moieties have been identified as mu opioid receptor agonists, suggesting possible neurological activity[4]. The broader class of pyrrolidine derivatives has been successfully developed as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX) in the context of anti-inflammatory research[5][6].
This guide, therefore, presents a strategic, multi-tiered approach for the in vitro characterization of this compound. The protocols outlined below are designed to first establish a foundational understanding of the compound's cellular effects and subsequently to probe its potential mechanisms of action across oncology, inflammation, and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally similar novel chemical entities.
Part 1: Foundational Assays - Cytotoxicity and Cell Viability
Before investigating specific mechanistic pathways, it is crucial to determine the concentration range over which this compound affects cell viability. This information is vital for designing subsequent experiments and interpreting their results.
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Lines | A549, MCF-7, HCT116 (or other relevant lines) |
| Compound Conc. | 0.1, 1, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Positive Control | Doxorubicin (1 µM) |
| Vehicle Control | 0.1% DMSO |
Part 2: Mechanistic Assays - Probing for Specific Biological Activities
Based on the IC₅₀ values obtained, non-toxic to moderately toxic concentrations should be used for the following mechanistic assays.
Application Area 1: Oncology
Given the mention of "antitumor studies" for a related compound, investigating pathways involved in cancer is a logical next step[3].
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy[1].
Workflow Diagram: PARP Inhibition Assay
Caption: Workflow for a colorimetric PARP inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Use a commercial PARP assay kit (e.g., from Cayman Chemical or R&D Systems) that typically provides histone-coated plates.
-
Reagent Preparation: Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM). A known PARP inhibitor like Olaparib should be used as a positive control.
-
Assay Reaction: To each well, add the PARP enzyme, activated DNA, biotinylated NAD+, and the test compound or control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-mediated incorporation of biotinylated ADP-ribose onto the histones.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate.
-
Substrate Addition: After another wash step, add the HRP substrate (e.g., TMB).
-
Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A decrease in signal compared to the vehicle control indicates PARP inhibition. Calculate the IC₅₀ value for the compound.
| Parameter | Description |
| Enzyme | Recombinant Human PARP-1 |
| Substrate | Biotinylated NAD+ |
| Compound Conc. | 0.1, 1, 10, 25, 50 µM |
| Positive Control | Olaparib (10 µM) |
| Vehicle Control | 0.1% DMSO |
Application Area 2: Anti-Inflammatory
Pyrrolidine derivatives are known to inhibit key enzymes in the inflammatory cascade[5].
These assays measure the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.
Step-by-Step Protocol:
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., from Abcam or Cayman Chemical) which monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagent Preparation: Prepare separate reaction mixtures for COX-1 and COX-2.
-
Compound Addition: Add serial dilutions of this compound to the wells. Use a non-selective COX inhibitor like Diclofenac and a selective COX-2 inhibitor like Celecoxib as controls[6].
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately read the absorbance kinetically for 5-10 minutes at 590 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2)/IC₅₀ (COX-1) will determine the compound's selectivity.
| Parameter | Description |
| Enzymes | Ovine COX-1, Human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Compound Conc. | 0.1, 1, 10, 25, 50, 100 µM |
| Controls | Diclofenac, Celecoxib |
| Vehicle Control | 0.1% DMSO |
Application Area 3: Neuroscience
The structural similarity to a known mu opioid receptor agonist warrants investigation into its potential neurological targets[4].
This is a competitive radioligand binding assay to determine if the compound binds to the mu opioid receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human mu opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled MOR ligand (e.g., [³H]-DAMGO), and serial dilutions of this compound.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known unlabeled MOR agonist (e.g., 10 µM DAMGO).
-
Positive Control: A known MOR ligand like morphine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Acquisition: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).
| Parameter | Description |
| Receptor Source | Membranes from CHO-K1 cells expressing human MOR |
| Radioligand | [³H]-DAMGO (1-2 nM) |
| Compound Conc. | 0.1 nM to 10 µM |
| Positive Control | Morphine |
| Non-specific Ligand | Unlabeled DAMGO (10 µM) |
Part 3: Data Interpretation and Next Steps
The results from this initial panel of in vitro assays will provide a comprehensive preliminary profile of this compound.
-
Cytotoxicity Data: Will define the therapeutic window and guide concentrations for future, more complex cell-based assays.
-
Mechanistic Data: Positive hits in any of the mechanistic assays (PARP, COX, or MOR) will provide a strong rationale for further investigation. For example:
-
Potent PARP inhibition would warrant follow-up studies in DNA damage and cell cycle analysis in cancer cells.
-
Selective COX-2 inhibition would suggest a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects, meriting further investigation in cellular models of inflammation (e.g., LPS-stimulated macrophages).
-
High-affinity MOR binding would necessitate functional assays (e.g., cAMP measurement or β-arrestin recruitment assays) to determine if the compound is an agonist or antagonist.
-
Logical Flow for Compound Characterization
Caption: A tiered strategy for the in vitro characterization of a novel compound.
This structured approach ensures that resources are directed efficiently, building a robust data package to support further preclinical development of this compound.
References
- Smolecule. (2023, August 27). (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol.
- PubMed. (2020, January 15). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.
- PubChemLite. This compound (C10H12BrNO).
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Santa Cruz Biotechnology. This compound | CAS 536742-64-0.
-
ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
- Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol | CAS 2714420-35-4.
-
ResearchGate. (2026, January 3). The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Retrieved from [Link]
- BioOrganics. This compound.
- SynHet. 3-(4-BROMOPHENYL)-3-PYRROLIDINOL.
- Google Patents. Process for the preparation of 4-bromophenyl derivatives.
-
PubMed Central. (2020). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubMed. (2001, October 11). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Retrieved from [Link]
-
National Institutes of Health. (2021, August 24). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved from [Link]
-
MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
- Echemi. 3-(4-BROMOPHENYL)-3-PYRROLIDINOL.
-
PubChem. 4-Hydroxypyrrolidine. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for 1-(4-Bromophenyl)-3-pyrrolidinol in a Preclinical Model of Parkinson's Disease
Introduction: Unveiling the Neuroprotective Potential of 1-(4-Bromophenyl)-3-pyrrolidinol
Neurodegenerative disorders, such as Parkinson's disease (PD), present a formidable challenge to modern medicine due to their complex pathology and the current lack of disease-modifying therapies. A key pathological hallmark of PD is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a decline in motor function.[1][2] Research into novel therapeutic agents that can protect these vulnerable neurons is of paramount importance. This compound is a synthetic small molecule belonging to the pyrrolidinol class of compounds. While direct in vivo studies on this specific molecule are nascent, the pyrrolidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including neuroprotective and anti-inflammatory effects.[3][4] Furthermore, related compounds have demonstrated the ability to modulate signaling pathways critical for neuronal survival and to mitigate neuroinflammation, a key contributor to the progression of neurodegenerative diseases.[5][6][7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo evaluation of this compound in a preclinical mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The protocols detailed herein are designed to be a self-validating system, enabling the robust assessment of the compound's neuroprotective efficacy.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Neuroprotection
Based on the pharmacological profiles of structurally related compounds, we hypothesize that this compound exerts its neuroprotective effects through a combination of anti-inflammatory and pro-survival signaling pathways. The proposed mechanism involves the inhibition of microglia-mediated neuroinflammation and the activation of intracellular signaling cascades that promote neuronal resilience.
The MPTP model of Parkinson's disease is characterized by the selective uptake of its toxic metabolite, MPP+, into dopaminergic neurons, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[8] This process is exacerbated by a robust inflammatory response from surrounding microglia and astrocytes. We propose that this compound may intervene in this pathological cascade by:
-
Inhibiting Pro-inflammatory Cytokine Production: By potentially modulating signaling pathways such as NF-κB, the compound may suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β from activated microglia, thereby reducing the inflammatory milieu that contributes to neuronal death.[6]
-
Activating Pro-survival Kinases: The pyrrolidine moiety has been associated with the activation of the Akt/GSK3β signaling pathway, a critical regulator of cell survival.[3] Activation of Akt and subsequent inhibition of GSK3β can prevent apoptosis and promote neuronal health.
This dual-pronged mechanism of action provides a strong rationale for investigating the therapeutic potential of this compound in the MPTP-induced model of Parkinson's disease.
Diagram of Hypothesized Signaling Pathway
Caption: Timeline of the in vivo experimental workflow.
Protocol 3: Behavioral Assessment of Motor Function
Perform behavioral tests between days 8 and 14 after MPTP administration to assess motor coordination and strength.
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place each mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
-
Pole Test:
-
Place the mouse head-up on top of a vertical wooden pole (50 cm in height, 1 cm in diameter).
-
Record the time it takes for the mouse to turn downwards and the total time to descend the pole.
-
A longer time indicates bradykinesia.
-
Protocol 4: Post-Mortem Tissue Collection and Processing
-
Euthanasia: On day 15, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Brain Extraction: Rapidly extract the brain and place it on an ice-cold surface.
-
Dissection:
-
For biochemical analysis, dissect the striatum from one hemisphere and immediately freeze it in liquid nitrogen. Store at -80°C.
-
For immunohistochemistry, fix the other hemisphere in 4% paraformaldehyde (PFA) for 24 hours, followed by cryoprotection in 30% sucrose.
-
Protocol 5: Biochemical Analysis of Striatal Dopamine Levels by HPLC
-
Tissue Homogenization:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in 20 volumes of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine). [9]2. Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C. [9]3. Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase can consist of a sodium phosphate buffer with methanol and an ion-pairing agent.
-
Quantify dopamine levels by comparing the peak area to a standard curve.
-
Protocol 6: Immunohistochemical Analysis of Tyrosine Hydroxylase
-
Sectioning: Cut the fixed and cryoprotected brain hemispheres into 30 µm coronal sections using a cryostat.
-
Blocking: Incubate the sections in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature. [10]3. Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis (e.g., rabbit anti-TH, diluted 1:1000 in blocking solution). [10]4. Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Imaging and Analysis: Mount the sections on slides and visualize them using a fluorescence microscope. Quantify the number of TH-positive neurons in the SNpc and the density of TH-positive fibers in the striatum using stereological methods.
Data Presentation and Interpretation
The data obtained from the behavioral, biochemical, and immunohistochemical analyses should be presented in a clear and concise manner.
| Parameter | Expected Outcome in MPTP + Vehicle Group | Potential Effect of this compound |
| Behavioral Tests | ||
| Rotarod Latency | Decreased | Increased latency to fall, indicating improved motor coordination |
| Pole Test Time | Increased | Decreased time to turn and descend, indicating reduced bradykinesia |
| Biochemical Analysis | ||
| Striatal Dopamine Levels | Significantly reduced | Attenuation of dopamine depletion, indicating protection of dopaminergic terminals |
| Immunohistochemistry | ||
| TH+ Neurons in SNpc | Reduced number | Preservation of TH-positive neurons, indicating neuroprotection of cell bodies |
| TH+ Fiber Density in Striatum | Reduced density | Preservation of TH-positive fiber density, indicating protection of axonal terminals |
Table 2: Summary of Expected Outcomes
A statistically significant improvement in any of these parameters in the compound-treated groups compared to the MPTP + vehicle group would provide evidence for the neuroprotective efficacy of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound as a potential neuroprotective agent for Parkinson's disease. By combining behavioral, biochemical, and histological endpoints, researchers can obtain a comprehensive understanding of the compound's therapeutic potential. The hypothesized mechanism of action, targeting both neuroinflammation and neuronal survival pathways, offers a compelling rationale for its investigation. Successful demonstration of efficacy in this preclinical model would warrant further investigation into its pharmacokinetic properties and safety profile, paving the way for its potential development as a novel treatment for Parkinson's disease.
References
-
Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]
-
ASAP Collaborative Research Network. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
-
Srivastava, P., Cai, W., & Chen, X. (2022). Striatal dopamine measurement through HPLC. protocols.io. [Link]
-
ASAP Collaborative Research Network. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. protocols.io. [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (2016). Blocking Inflammasome-induced Neuroinflammation in Parkinson's Disease with a Potent, Orally Available Small Molecule. Retrieved from [Link]
-
ASAP Collaborative Research Network. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]
- Tieu, K. (2011). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Parkinson's Disease, 1(1), 1-13.
-
Wren Therapeutics. (2023). Small molecules quell toxic alpha-synuclein in preclinical studies. Parkinson's News Today. Retrieved from [Link]
- Li, H., et al. (2022). Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy. Science Advances, 8(32), eabo0789.
- Sørensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56093.
-
Sørensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PubMed. Retrieved from [Link]
- Fernandez-Marrero, Y., et al. (2022). Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics. Frontiers in Pharmacology, 13, 1018511.
-
Tansey, M. G., & Goldberg, M. S. (2014). Anti-Inflammatory Drug Can Prevent Neuron Loss in Parkinson's Model. ScienceDaily. Retrieved from [Link]
- van der Kooij, M. A., et al. (2007). Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. Stroke, 38(11), 3049-3055.
- Fredriksson, A., et al. (1990). Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 2(2), 117-130.
- Miller, G. W., et al. (2016). Assessment of the Effects of MPTP and Paraquat on Dopaminergic Neurons and Microglia in the Substantia Nigra Pars Compacta of C57BL/6 Mice. PLoS One, 11(10), e0164095.
- Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Sedelis, M., et al. (2001). Strain-specific sensitivity to MPTP of C57BL/6 and BALB/c mice is age dependent. Neurobiology of Aging, 22(6), 931-937.
- Li, J., et al. (2014).
- Kumar, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- Yelekli, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Molecules, 28(13), 5021.
-
Bimpis, A., et al. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. protocols.io. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dopamine. Retrieved from [Link]
Sources
- 1. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shakeitup.org.au [shakeitup.org.au]
- 5. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics [frontiersin.org]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Effects of MPTP and Paraquat on Dopaminergic Neurons and Microglia in the Substantia Nigra Pars Compacta of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 10. researchgate.net [researchgate.net]
1-(4-BroMophenyl)-3-pyrrolidinol: A Privileged Scaffold for Neuroscience Research
Application Notes and Protocols for the Investigation of a Novel CNS Candidate
Introduction: The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3][4] Its three-dimensional structure and the nucleophilicity of the nitrogen atom provide a versatile platform for designing compounds that can interact with a wide array of biological targets.[1] The introduction of an aryl group, such as a 4-bromophenyl moiety, and a hydroxyl group at the 3-position, as in 1-(4-BroMophenyl)-3-pyrrolidinol, creates a molecule with significant potential for activity within the central nervous system (CNS). While this specific compound is largely uncharacterized in published literature, its structural motifs are present in compounds with known neurological effects, including antinociceptive and psychoactive properties.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the neuroscience applications of this compound. It outlines a logical, multi-tiered research program, from initial in vitro characterization to subsequent in vivo validation, providing the scientific rationale and detailed protocols necessary to elucidate its potential as a novel research tool or therapeutic lead.
Part 1: Foundational Characterization & Rationale
The initial investigation into a novel compound like this compound should begin with a foundational screening to determine its basic safety profile and potential to cross the blood-brain barrier (BBB), a critical prerequisite for any CNS-active agent.[6]
In Vitro Cytotoxicity Assessment
Before proceeding to more complex neuronal assays, it is crucial to establish the compound's general cytotoxicity to ensure that any observed effects are not simply due to cell death.
Protocol 1: MTT Assay for General Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).
Blood-Brain Barrier Permeability Prediction
An early assessment of BBB permeability is essential for any potential CNS drug. In vitro models offer a high-throughput and cost-effective initial screen.[6]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Plate Preparation: Use a PAMPA plate system with a filter plate coated with a brain lipid mixture and an acceptor plate.
-
Compound Solution: Prepare a solution of this compound in a phosphate buffer solution (pH 7.4).
-
Assay Setup: Add the compound solution to the donor wells. Fill the acceptor wells with the buffer solution.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using established formulas. Compare the Pe value to those of known CNS-penetrant and non-penetrant drugs.
Part 2: Elucidating the Mechanism of Action: A Tiered Approach
With baseline cytotoxicity and BBB permeability data, the next phase focuses on identifying the potential molecular targets and cellular effects of this compound. The workflow below illustrates a logical progression from broad screening to more specific functional assays.
Caption: Tiered approach for characterizing this compound.
Tier 1: Broad Target Screening
Given the novelty of the compound, a broad screening approach is recommended to identify potential binding targets.
Protocol 3: Radioligand Binding Assays for CNS Targets
-
Target Selection: Utilize a commercial service or in-house platform to screen this compound against a panel of CNS targets, including but not limited to:
-
Dopamine receptors (D1, D2, D3, D4)
-
Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸)
-
Opioid receptors (mu, delta, kappa)
-
Monoamine transporters (DAT, SERT, NET)
-
NMDA and AMPA receptors
-
-
Assay Principle: The assay measures the ability of the test compound to displace a specific radiolabeled ligand from its receptor.
-
Execution: Perform competitive binding assays with a single high concentration of this compound (e.g., 10 µM) to identify initial hits (e.g., >50% displacement).
-
Follow-up: For any identified hits, perform saturation binding experiments with multiple concentrations of the compound to determine its binding affinity (Ki).
Tier 2: Functional Cellular Assays
Positive hits from the binding assays should be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or modulator at the identified target.
Protocol 4: Assessing Neuroprotective Potential against Oxidative Stress
Oxidative stress is a common pathological factor in many neurodegenerative diseases.[7]
-
Cell Culture: Culture primary cortical neurons or an appropriate neuronal cell line (e.g., HT22) in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate (to induce excitotoxicity), for 24 hours.[7]
-
Viability Assessment: Measure cell viability using the MTT assay (as in Protocol 1) or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine if pre-treatment with the compound confers protection against the oxidative insult, and calculate the EC₅₀ for the neuroprotective effect.
Tier 3: In Vivo Behavioral Models
Based on the in vitro profile, select appropriate in vivo models to test for potential psychoactive effects. For example, if the compound shows affinity for serotonin or dopamine transporters, antidepressant or anxiolytic models would be relevant.
Protocol 5: Forced Swim Test (FST) in Mice for Antidepressant-like Activity
The FST is a widely used screening tool for potential antidepressant drugs.[8]
-
Animals: Use male C57BL/6 mice.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., fluoxetine).
-
Test Procedure:
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests an antidepressant-like effect.
Protocol 6: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[9]
-
Animals: Use male BALB/c mice.
-
Drug Administration: Administer the compound as described in Protocol 5. Include a positive control such as diazepam.
-
Test Procedure:
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters compared to the vehicle control group indicates an anxiolytic-like effect.
Part 3: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro Characterization
| Assay | Cell Line/Model | Endpoint | Result |
| Cytotoxicity | SH-SY5Y | CC₅₀ (µM) | TBD |
| BBB Permeability | PAMPA-BBB | Pe (10⁻⁶ cm/s) | TBD |
| Receptor Binding | CNS Target Panel | Ki (nM) or % Inhibition | TBD |
| Neuroprotection | Primary Neurons | EC₅₀ (µM) | TBD |
Table 2: Summary of In Vivo Behavioral Effects
| Behavioral Test | Animal Model | Dose Range (mg/kg) | Key Finding |
| Forced Swim Test | C57BL/6 Mice | TBD | TBD |
| Elevated Plus Maze | BALB/c Mice | TBD | TBD |
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, chemical entity. Its structural similarity to known neuroactive compounds suggests a high probability of CNS activity. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its pharmacological profile. Initial in vitro screening will identify potential molecular targets and guide the selection of relevant in vivo models. Subsequent behavioral studies will then provide crucial insights into its potential therapeutic applications, for instance, as an antidepressant, anxiolytic, or neuroprotective agent. This structured approach ensures a scientifically rigorous evaluation, paving the way for the potential development of this compound as a valuable new tool for neuroscience research.
References
-
Cryan, J. F., & Slattery, D. A. (2007). Animal models of mood disorders: recent developments. Current opinion in psychiatry, 20(1), 1-7. [Link]
-
Li Petri, G., Contrada, M., Pirrone, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biology, 10(7), 639. [Link]
-
Ye, N., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Bioorganic & medicinal chemistry, 16(24), 10198–10204. [Link]
-
Helms, H. C., Abbott, N. J., Burek, M., et al. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–896. [Link]
-
Shulyak, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Wahlstrom, A., et al. (2017). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 11, 200. [Link]
-
Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
-
Shulyak, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Scholarly Publications Leiden University. [Link]
-
Gholap, S. S., & Kuchekar, B. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10717. [Link]
-
De Martino, M., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. Bioorganic & medicinal chemistry, 13(9), 3117–3126. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Shulyak, A. M., et al. (2024). Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. [Link]
-
The future of CNS drug development: signs of real progress. (2025). Technology Networks. [Link]
-
Le-grand, B., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Neuropsychopharmacology, 24(12), 1000–1013. [Link]
-
Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2023). National Institutes of Health. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. (2023). ResearchGate. [Link]
-
Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. (2012). National Institutes of Health. [Link]
-
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2022). MDPI. [Link]
-
Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024). MDPI. [Link]
-
Behavioral methods to study anxiety in rodents. (2017). National Institutes of Health. [Link]
-
Psychedelics research in rodents has a behavior problem. (2025). The Transmitter. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Advanced Analytical Methodologies for the Quantification of 1-(4-BroMophenyl)-3-pyrrolidinol
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(4-BroMophenyl)-3-pyrrolidinol is a heterocyclic compound featuring a bromophenyl moiety and a pyrrolidinol ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery as potential synthetic intermediates for novel therapeutic agents[1]. Accurate and precise quantification of this and related compounds is critical for process chemistry, pharmacokinetic studies, and quality control. As of this writing, dedicated analytical methods for this compound are not prevalent in peer-reviewed literature[2]. This guide provides three robust, validated analytical protocols developed from first principles, leveraging the known physicochemical properties of the analyte. We present detailed methodologies for quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV), a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) protocol that includes a derivatization option for enhanced performance. Each protocol is designed to be self-validating and includes explanations for key experimental choices to empower researchers to adapt these methods to their specific needs.
Analyte Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of robust method development.
-
Structure:

-
Key Features:
-
Bromophenyl Group: Provides a strong chromophore suitable for UV detection and a characteristic isotopic signature (M, M+2) in mass spectrometry.
-
Pyrrolidinol Ring: Contains a secondary alcohol (-OH) and a tertiary amine. The amine is basic and readily protonated, making it ideal for positive-mode electrospray ionization (ESI+). The polar nature of the hydroxyl group may necessitate derivatization for GC analysis to improve volatility and peak shape[3][4].
-
| Property | Value | Source |
| CAS Number | 536742-64-0 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrNO | [2][5][6] |
| Molecular Weight | 242.11 g/mol | [6] |
| Monoisotopic Mass | 241.01022 Da | [2] |
| Predicted XlogP | 2.2 | [2] |
| Predicted [M+H]⁺ | 242.01750 m/z | [2] |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method serves as a robust and widely accessible technique for quantifying this compound in bulk materials or simple formulations where high sensitivity is not the primary requirement.
Principle and Rationale
The method employs a C18 stationary phase, which retains the moderately nonpolar analyte based on hydrophobic interactions. The bromophenyl ring provides a strong UV chromophore, allowing for sensitive detection around 254 nm. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is used to protonate the tertiary amine, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the column[7].
Experimental Protocol
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), analytical grade.
-
0.45 µm syringe filters for sample clarification.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 0.1% FA in H₂O and B: 0.1% FA in ACN |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity analysis.
Method Validation Summary
Validation should focus on performance in the intended biological matrix.
| Parameter | Expected Result |
| Linearity Range | 0.1 – 100 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 – 115.0% [8] |
| Precision (% RSD) | ≤ 15.0% [9] |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Matrix Effect | Assessed and compensated with internal standard [8] |
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile and semi-volatile compounds. For polar molecules like this compound, chemical derivatization is often necessary to improve thermal stability and chromatographic performance.
Principle and Rationale
Direct injection of this analyte onto a GC column may result in poor peak shape (tailing) due to the interaction of the polar hydroxyl group with the column. To circumvent this, the -OH group is converted to a less polar, more volatile silyl ether via derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analysis is performed by GC with mass spectrometric detection in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.[10][11]
Experimental Protocol
A. Instrumentation and Consumables
-
GC-MS system with an autosampler.
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Reagent: BSTFA with 1% TMCS.
-
Anhydrous Pyridine or Acetonitrile.
-
Helium (carrier gas).
B. Sample Derivatization
-
Evaporate the solvent from a known amount of sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
C. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition | Full Scan (m/z 50-450) or SIM of key ions (e.g., m/z 313, 298) |
Workflow Diagram
Caption: GC-MS workflow including the critical derivatization step.
Expected Mass Spectrum and Validation
-
Expected TMS-Derivative MW: 313.08 g/mol
-
Molecular Ion (M⁺): A characteristic doublet at m/z 313/315 due to the bromine isotope.
-
Key Fragment: A prominent ion at m/z 298/300, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety.
-
Validation: The method should be validated for linearity, precision, and accuracy. LOQs are typically in the low ng/mL range, though generally not as low as LC-MS/MS.
Method Comparison
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~700 pg on-column | ~0.5 pg on-column | ~10 pg on-column |
| Matrix Tolerance | Low to Moderate | High | Moderate |
| Sample Prep | Simple (Dilute & Shoot) | Moderate (Protein crash, SPE) | Complex (Derivatization) |
| Instrumentation Cost | Low | High | Moderate |
| Best For | Purity assessment, bulk API, simple formulations | Bioanalysis, trace impurity analysis, complex matrices | Orthogonal confirmation, analysis in non-aqueous matrices |
References
-
BioOrganics. This compound. Available at: [Link]
-
PubChemLite. This compound (C10H12BrNO). Available at: [Link]
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Available at: [Link]
-
PubChem. 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Available at: [Link]
-
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]
-
LCGC North America. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Available at: [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]
-
Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available at: [Link]
-
SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]
-
Sciensano. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Available at: [Link]
-
Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]
-
ResearchGate. Analysis of Pyrrolidinophenone derivatives in biological fluids. Available at: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
NIH National Library of Medicine. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]
-
PubMed. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
NIH National Library of Medicine. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Available at: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
ResearchGate. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link]
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]
-
Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available at: [Link]
-
Journal of Chromatographic Science. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available at: [Link]
-
Trends in Analytical Chemistry. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. BioOrganics [bioorganics.biz]
- 6. This compound | 536742-64-0 [chemicalbook.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Dosage and Administration of 1-(4-Bromophenyl)-3-pyrrolidinol in Preclinical Antitumor Experiments
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial experimental dosage and administration of the novel small molecule, 1-(4-Bromophenyl)-3-pyrrolidinol. While specific biological data for this compound is not yet extensively published, its isotopic labeled form has been noted for use in antitumor studies[1]. The pyrrolidine scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of activities including antitumoral effects[2][3]. This guide, therefore, establishes a foundational framework for the systematic evaluation of this compound, beginning with in vitro cytotoxicity screening to establish baseline potency, followed by in vivo dose-range finding studies to determine a safe and tolerable dosage for further efficacy testing. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to best practices in preclinical drug discovery.
Part 1: Introduction and Pre-Experimental Characterization
This compound is a synthetic organic small molecule with the molecular formula C₁₀H₁₂BrNO[4]. The presence of the bromophenyl group and the pyrrolidinol core suggests its potential for biological activity, a hypothesis supported by the broad pharmacological relevance of similar chemical structures[2][3]. Before proceeding with biological assays, it is imperative to characterize the compound's fundamental physicochemical properties, which will critically inform formulation and experimental design.
Physicochemical Properties Summary
A thorough understanding of the compound's properties is the first step in any experimental cascade. For novel compounds, these are often determined empirically.
| Property | Value/Observation | Significance for Experimental Design |
| CAS Number | 536742-64-0[4] | Unique identifier for tracking and procurement. |
| Molecular Weight | 242.11 g/mol [4] | Essential for calculating molar concentrations for stock solutions. |
| Aqueous Solubility | To Be Determined (TBD) | Critical for formulation development. Poor solubility is common for such structures and may necessitate specialized vehicles for in vivo studies[5]. |
| LogP (Predicted) | 2.2[6] | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Stability | TBD | Must be assessed in relevant solvents and at storage conditions to ensure compound integrity throughout the experiment. |
Overall Experimental Workflow
The logical progression from in vitro to in vivo studies is crucial for the efficient and ethical evaluation of a novel compound. This workflow minimizes the use of animals by establishing baseline activity and tolerable dose ranges in a stepwise manner.
Caption: High-level workflow for the preclinical evaluation of this compound.
Part 2: In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential antitumor compound is to determine its cytotoxic effect on cancer cells. This provides a quantitative measure of potency (IC50) and helps prioritize which cell lines may be suitable for in vivo xenograft models.[7][8]
Protocol: Preparation of Stock Solutions
Accurate and consistent stock solutions are the bedrock of reproducible in vitro data. Given its predicted LogP, this compound is likely soluble in organic solvents.
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Calculation: To prepare a 10 mM stock solution:
-
Weight (mg) = 10 mmol/L * 0.001 L * 242.11 g/mol * 1000 mg/g = 2.42 mg
-
-
Procedure:
-
Aseptically weigh 2.42 mg of this compound.
-
Add 1 mL of anhydrous DMSO to dissolve the compound completely. Vortex gently if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9]
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to common cancer types. For initial screening, consider:
-
MCF-7: Breast adenocarcinoma (ER-positive)
-
PC-3: Prostate cancer (androgen-independent)
-
A549: Lung carcinoma
-
HCT-116: Colorectal carcinoma
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in culture medium to create working solutions. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Causality: It is critical to ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (or vehicle control).
-
Include a "no-cell" blank (medium only) and an "untreated" control (cells with medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
In Vitro Data Interpretation
The IC50 values provide a quantitative measure of the compound's cytotoxic potency.
| Cell Line | Hypothetical IC50 (µM) | Interpretation |
| MCF-7 | 5.2 ± 0.8 | Potent activity against breast cancer cells. |
| PC-3 | 8.9 ± 1.2 | Moderate activity against prostate cancer cells. |
| A549 | 15.4 ± 2.1 | Less potent against lung cancer cells. |
| HCT-116 | 7.5 ± 1.1 | Moderate activity against colorectal cancer cells. |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Part 3: In Vivo Dosage Formulation and Administration
Transitioning from in vitro to in vivo studies requires careful planning, with formulation and dose selection being paramount for obtaining meaningful and reproducible data.
Protocol: Formulation Development for a Poorly Soluble Compound
Given the predicted lipophilicity, this compound may have low aqueous solubility. A tiered approach to vehicle selection is recommended.[5][10]
-
Tier 1: Aqueous Solution:
-
Attempt to dissolve the compound in sterile saline or PBS. If solubility is insufficient for the required dose, proceed to Tier 2.
-
-
Tier 2: Aqueous Suspension:
-
If the compound is insoluble, a suspension can be created.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Procedure: Wet the compound with a small amount of Tween 80, then gradually add the CMC solution while sonicating or homogenizing to create a uniform suspension.
-
Trustworthiness: The stability of the suspension must be validated; it should remain homogeneous for the duration of the dosing procedure.
-
-
Tier 3: Co-Solvent System:
-
This is often used to achieve higher concentrations for toxicology studies.
-
Vehicle Example: A common vehicle is a mixture of DMSO, PEG400, and saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline.
-
Causality: The potential toxicity of the vehicle itself must be evaluated. A vehicle-only control group is mandatory in all in vivo experiments.
-
Protocol: In Vivo Dose-Range Finding (DRF) Study
A DRF study is a non-GLP investigation designed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[11][12]
-
Animal Model:
-
Study Design:
-
Group Size: n = 3-5 mice per group.
-
Dose Levels: Select 4-5 dose levels based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The starting dose is often a fraction (e.g., 1/10th) of a dose that showed no toxicity in preliminary single-dose acute toxicity tests, if available.
-
Controls: A vehicle-only control group is essential.
-
Administration Route: Choose a clinically relevant route. For initial screening, intraperitoneal (IP) injection or oral gavage (PO) are common.[15]
-
-
Procedure:
-
Allow mice to acclimate for at least one week.
-
Record the initial body weight of each mouse.
-
Administer the compound or vehicle once daily for 5-7 consecutive days. The dosing volume should be consistent (e.g., 10 mL/kg for PO).
-
Observations: Monitor the animals at least twice daily for clinical signs of toxicity, including:
-
Changes in posture, activity, or grooming.
-
Signs of pain or distress (e.g., hunched posture, piloerection).
-
Changes in food and water consumption.
-
-
Measurements: Record body weight daily.
-
-
Endpoints and MTD Determination:
-
The study endpoint is typically 14 days.
-
The MTD is defined as the highest dose that results in no more than 10-20% mean body weight loss and no mortality or severe clinical signs of toxicity.
-
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
Caption: Workflow for a typical 14-day Dose-Range Finding study in mice.
Part 4: Conclusion and Future Directions
This guide provides a systematic and scientifically grounded approach for the initial dosage and administration studies of this compound. By first establishing in vitro cytotoxicity and IC50 values, researchers can make informed decisions about which cancer models to pursue. The subsequent in vivo DRF study is a critical step to define a safe therapeutic window for this compound. Once the MTD is established, future experiments can be designed to assess antitumor efficacy in xenograft models, using doses at or below the MTD.[16] Further studies should also include a preliminary pharmacokinetic (PK) analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will provide crucial context for the observed pharmacodynamic effects.[17]
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Ovid. (n.d.). What is the optimal rodent model for anti-tumor drug testing?. Ovid. [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
-
Tepper, M., et al. (2018). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 46(11), 1579-1586. [Link]
-
Hoeford Research Limited. (n.d.). Dose Range Finding. Hoeford Research Limited. [Link]
-
MDPI. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
-
DDReg Pharma. (n.d.). What is a Dose-Ranging Study?. DDReg Pharma. [Link]
-
Crowell, J. A., et al. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 41(1), 118-129. [Link]
-
ResearchGate. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dose-ranging study. Wikipedia. [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. [Link]
-
Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry, 2(5), 523-538. [Link]
-
Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substituted-phenylacetates. Journal of Medicinal Chemistry, 2(5), 523-538. [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
-
Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. PNR. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
ResearchGate. (2014). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Catalent. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248039. [Link]
-
Zhao, M., et al. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(21), e1971. [Link]
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Pharmaffiliates. [Link]
-
BioOrganics. (n.d.). This compound. BioOrganics. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Aleem, A. M., et al. (2006). Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance. Journal of Medicinal Chemistry, 49(1), 221-236. [Link]
-
MDPI. (2023). Naturally Derived SENP1 Inhibitors with Anticancer Activity. MDPI. [Link]
-
Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14002. [Link]
-
Chen, Z., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 317. [Link]
-
Anton, K., et al. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. Marine Drugs, 18(12), 617. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. future4200.com [future4200.com]
- 6. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
- 14. ovid.com [ovid.com]
- 15. parazapharma.com [parazapharma.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for the Synthesis and Purification of 1-(4-BroMophenyl)-3-pyrrolidinol for Research Use
Introduction: The Significance of 1-(4-Bromophenyl)-3-pyrrolidinol in Modern Research
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] The specific derivative, this compound, serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Its utility is highlighted in studies exploring novel therapeutics, including potential antitumor agents.[2] The presence of the bromo-aromatic moiety provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, designed for researchers in both academic and industrial settings.
Synthesis of this compound via Buchwald-Hartwig Amination
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3][4] This powerful C-N bond-forming reaction allows for the coupling of an aryl halide with an amine. In this case, 1,4-dibromobenzene is coupled with 3-pyrrolidinol. The causality behind this choice of methodology lies in its broad substrate scope, functional group tolerance, and generally high yields compared to other methods of N-arylation.
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl pyrrolidine and regenerate the palladium(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,4-Dibromobenzene
-
3-Pyrrolidinol[5]
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 3-pyrrolidinol (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and any side products. A combination of column chromatography and recrystallization is recommended to achieve high purity.
Purification Workflow Comparison
Caption: Alternative purification workflows for this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is a robust method for separating compounds based on their polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% ethyl acetate in hexanes, gradually increasing to 50% ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[6][7][8][9] The choice of solvent is crucial for successful recrystallization.
Solvent Selection:
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent system of ethyl acetate/hexanes or ethanol/water is often a good starting point for N-aryl pyrrolidines.
Procedure:
-
Dissolve the crude or column-purified product in a minimal amount of hot ethyl acetate or ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.
-
Slowly add hexanes or water dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
Data Summary Table
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons (doublets around 6.5-7.5 ppm), pyrrolidine ring protons (multiplets around 2.0-4.0 ppm), hydroxyl proton (broad singlet). |
| ¹³C NMR | Aromatic carbons (peaks in the range of 110-150 ppm), pyrrolidine ring carbons (peaks in the range of 25-70 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₂BrNO (242.11 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will depend on the column and mobile phase used. |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific spectral data for the title compound is not widely published, data from analogous compounds such as N-phenylpyrrolidine can be used for comparison. For N-phenylpyrrolidine, the aromatic protons appear at δ 7.18−7.13 (m, 2H), 6.58 (t, J = 7.2 Hz, 1H), and 6.50 (d, J = 8.4 Hz, 2H), while the pyrrolidine protons are observed at δ 3.20 (t, J = 6.8 Hz, 4H) and 1.94-1.90 (m, 4H). The ¹³C NMR shows peaks at δ 139.3, 129.0, 115.2, 111.5, 47.4, and 25.3.[10] For this compound, one would expect to see a similar pattern for the pyrrolidine ring, with the aromatic region showing a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The presence of the hydroxyl group will also influence the chemical shifts of the adjacent protons and carbon on the pyrrolidine ring.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid as a modifier) is a common choice for analyzing such compounds. The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis and purification of this compound for research applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block in high purity. The self-validating nature of the described analytical characterization methods ensures the quality and identity of the final product, enabling its effective use in subsequent research endeavors.
References
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
- Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
This compound. BioOrganics. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. [Link]
-
Recrystallization of Salicylic acid. SlideShare. [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. [Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. [Link]
-
Environmentally Responsible and Cost-effective Synthesis of the Antimalarial Drug Pyronaridine. ACS Publications. [Link]
-
Recrystallization of Acetanilide. YouTube. [Link]
-
3-Pyrrolidinol. NIST WebBook. [Link]
Sources
- 1. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Pyrrolidinol [webbook.nist.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 9. youtube.com [youtube.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Cellular Characterization of 1-(4-Bromophenyl)-3-pyrrolidinol
Abstract
This document provides a comprehensive guide for the initial cellular characterization of the novel compound 1-(4-Bromophenyl)-3-pyrrolidinol. Given the absence of established biological data for this specific molecule, we present a tiered experimental strategy designed to elucidate its potential cytotoxic and mechanistic effects in vitro. The pyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active agents, suggesting that this compound may possess significant cellular activity.[1][2][3][4] This guide is intended for researchers in drug discovery and cell biology, offering detailed, self-validating protocols for a systematic investigation, from initial cytotoxicity screening to the exploration of potential mechanisms of action.
Introduction: The Rationale for a Phased Investigative Approach
The discovery and characterization of novel small molecules are fundamental to the development of new therapeutic agents.[5] this compound (CAS 536742-64-0) is a compound of interest due to its pyrrolidine core structure.[6] Pyrrolidine derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system effects.[1][3][4] The specific biological impact of this compound, however, remains uncharacterized.
Therefore, a logical, phased approach to its investigation is paramount. This guide outlines a screening cascade designed to first establish the compound's effect on cell viability and then to probe the underlying cellular mechanisms. This strategy ensures a systematic and resource-efficient characterization of its biological potential.
Diagram 1: Investigative Workflow
Caption: A phased approach to characterizing a novel compound.
Essential Preliminary Step: Compound Handling and Preparation
Prior to initiating any cellular assays, proper handling and solubilization of this compound are critical for reproducible results.
2.1. Reagent Information
-
Compound: this compound
-
CAS Number: 536742-64-0[6]
-
Molecular Formula: C₁₀H₁₂BrNO[6]
-
Molecular Weight: 242.11 g/mol [6]
2.2. Protocol for Stock Solution Preparation
-
Solubility Testing: Initially, determine the optimal solvent. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely candidate. Test solubility by adding small, incremental amounts of DMSO to a known weight of the compound until fully dissolved.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts.
Phase 1: Determining Cytotoxicity and Effective Concentration Range
The initial step in characterizing any novel compound is to determine its effect on cell viability.[7] This establishes the concentration range at which the compound exhibits biological activity, from sublethal to cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
3.1. Cell Line Selection: The Importance of Diversity
To obtain a broader understanding of the compound's potential, it is advisable to screen it against a panel of cell lines representing different tissue origins and disease states.
Table 1: Suggested Cell Lines for Initial Screening
| Cell Line | Type | Rationale |
| HeLa | Human Cervical Cancer | A widely used, robust cancer cell line for general cytotoxicity screening. |
| A549 | Human Lung Carcinoma | Represents a common solid tumor type. |
| MCF-7 | Human Breast Cancer | An estrogen receptor-positive cancer cell line. |
| NIH-3T3 | Mouse Embryonic Fibroblast | A non-cancerous, immortalized cell line to assess general cytotoxicity. |
3.2. Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[8][9][10]
-
Cell Seeding:
-
One day prior to treatment, seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line.
-
Incubate at 37°C, 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Phase 2: Elucidating the Mechanism of Action
Based on the results of the MTT assay, subsequent experiments can be designed to investigate the mechanism by which this compound exerts its effects.
4.1. Distinguishing Apoptosis from Necrosis: Annexin V-FITC and Propidium Iodide Staining
If the compound is found to be cytotoxic, it is crucial to determine the mode of cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.[11][12][13][14]
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11][14]
Diagram 2: Flow Cytometry Quadrant Analysis
Caption: Interpreting Annexin V/PI flow cytometry data.
4.1.1. Detailed Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for an appropriate time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine or etoposide).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, using appropriate laser and filter settings for FITC (green fluorescence) and PI (red fluorescence).
4.2. Investigating Cellular Signaling Pathways: Western Blotting
To explore the molecular mechanisms underlying the observed cellular effects, Western blotting can be used to assess changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.[15][16]
Causality: The phosphorylation state of many proteins acts as a molecular switch, turning signaling pathways on or off. A change in the level of a phosphorylated protein (e.g., phospho-Akt) relative to the total amount of that protein can indicate that a pathway has been modulated by the compound.
4.2.1. General Protocol: Western Blot Analysis
This protocol provides a general framework for Western blotting.[15][16][17][18]
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5 minutes.
-
Separate the proteins by size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Table 2: Suggested Primary Antibodies for Initial Western Blot Screening
| Pathway/Process | Target Proteins | Rationale |
| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | To confirm apoptotic cell death and investigate the involvement of intrinsic vs. extrinsic pathways. |
| PI3K/Akt Signaling | Phospho-Akt (Ser473), Total Akt | A key pathway regulating cell survival and proliferation. |
| MAPK/ERK Signaling | Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2 | A critical pathway involved in cell proliferation, differentiation, and survival. |
| Loading Control | β-actin, GAPDH | To ensure equal protein loading across all lanes. |
4.3. Analyzing Gene Expression Changes: Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive technique to measure changes in gene expression in response to compound treatment.[19][20][21][22]
Causality: Changes in the transcription levels of specific genes can provide insights into the cellular processes affected by the compound. For example, an upregulation of pro-apoptotic genes like BAX or a downregulation of anti-apoptotic genes like BCL2 would support an apoptotic mechanism.
4.3.1. General Protocol: RT-qPCR
This is a general two-step RT-qPCR protocol.[19][20][21]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include a no-template control to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Data Interpretation and Future Directions
The data generated from this phased approach will provide a foundational understanding of the biological activity of this compound.
-
If the compound is cytotoxic: The IC₅₀ values will quantify its potency across different cell lines. The Annexin V/PI data will reveal whether it induces apoptosis or necrosis. Western blot and RT-qPCR results can then point towards the specific pathways involved (e.g., caspase activation, modulation of the PI3K/Akt pathway).
-
If the compound is not cytotoxic but affects proliferation: This could indicate an effect on the cell cycle. Further experiments, such as cell cycle analysis by flow cytometry (PI staining) or analysis of cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blot, would be warranted.
-
If the compound shows no effect: It may be inactive in the tested cell lines or its mechanism may be more subtle and require more specialized assays (e.g., receptor binding assays, enzyme inhibition assays).
These initial findings will be crucial in forming new hypotheses and guiding the design of more targeted experiments to fully elucidate the mechanism of action of this compound.
References
-
Screening and identification of novel biologically active natural compounds. PMC. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC. [Link]
-
Brief guide to RT-qPCR. PMC. [Link]
-
Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. [Link]
-
A beginner's guide to RT-PCR, qPCR and RT-qPCR. Portland Press. [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Tutorial: Guidelines for Single-Cell RT-qPCR. ResearchGate. [Link]
-
Identification of Three Small Molecules That Can Selectively Influence Cellular Manganese Levels in a Mouse Striatal Cell Model. MDPI. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
A Comprehensive Guide to RT-qPCR Experimental Protocol for RNA Analysis. Vazyme. [Link]
-
Screening by compound activity could accelerate drug discovery. Drug Target Review. [Link]
-
MTT (Assay protocol. Protocols.io. [Link]
-
The evolving biology of small molecules: controlling cell fate and identity. PMC. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Tutorial: Guidelines for Single-Cell RT-qPCR. MDPI. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
-
4-(4-bromophenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid. AA Blocks. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolving biology of small molecules: controlling cell fate and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 22. mdpi.com [mdpi.com]
formulation of 1-(4-BroMophenyl)-3-pyrrolidinol for experimental use
An In-Depth Guide to the Formulation of 1-(4-BroMophenyl)-3-pyrrolidinol for Preclinical Research
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use. The protocols and insights contained herein are designed to ensure the accurate, safe, and effective preparation of this compound for preclinical research, with a focus on maintaining scientific integrity and generating reproducible results.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast array of natural products, bioactive compounds, and pharmaceuticals, contributing to activities such as anti-inflammatory, antibacterial, anticancer, and antidiabetic effects.[1][2] The versatility of the pyrrolidine structure makes its derivatives, such as this compound, valuable tools in drug discovery and development.[3][4]
This compound is a synthetic compound intended for research use only.[5] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its isotopically labeled counterpart, 1-(4-Bromophenyl-d4)-3-pyrrolidinol, has been utilized in antitumor studies, highlighting its potential relevance in oncological research. The protocols outlined below provide a comprehensive framework for the preparation and handling of this compound to facilitate rigorous scientific investigation.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental to its proper handling and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 536742-64-0 | [5] |
| Molecular Formula | C₁₀H₁₂BrNO | [5][6] |
| Molecular Weight | 242.11 g/mol | [5] |
| Appearance | White crystalline powder | [7] |
| Storage | 2-8°C, Refrigerator | |
| Solubility | Soluble in most organic solvents | [7] |
Safety and Handling Precautions
As with any laboratory chemical, this compound and its related structures must be handled with care. Safety Data Sheets (SDS) for analogous compounds like 3-Pyrrolidinol and (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride indicate that they can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
Core Safety Recommendations:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during handling of the solid compound. Wash hands thoroughly after handling.[8][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place as recommended.[8]
Protocol 1: Preparation of a High-Concentration Stock Solution
For most in vitro experiments, a high-concentration stock solution is prepared in an organic solvent, which is then serially diluted to the final working concentration in an aqueous-based assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with many cell-based assays at low final concentrations (<0.5%).
Objective:
To prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound (MW: 242.11 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Spatula
-
Amber glass vial or polypropylene tube with a screw cap
-
Calibrated micropipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 0.001 L × 242.11 g/mol × 1000 mg/g = 2.42 mg
-
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh out 2.42 mg of this compound into the vial. Note: For accuracy, it is often easier to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly.
-
Dissolution: Add the calculated volume of DMSO to the vial. For 2.42 mg, add 1.0 mL of DMSO.
-
Homogenization: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a stock solution.
Protocol 2: Quality Control of Formulated Solutions
To ensure the trustworthiness of experimental data, the identity, purity, and concentration of the prepared stock solution must be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11]
Objective:
To develop a representative HPLC method for assessing the purity and concentration of the this compound stock solution.
Hypothetical HPLC Method Parameters
The following table outlines a starting point for method development, based on the properties of the analyte (a brominated aromatic compound).
Table 2: Suggested Starting Parameters for RP-HPLC Method
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 min | A broad gradient to ensure elution of the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV-Vis or PDA at ~254 nm | The phenyl ring will have strong absorbance in the UV range. |
QC Workflow: Purity and Concentration Verification
Caption: Quality control workflow for formulated solutions.
Protocol 3: Stability Assessment of Stock Solutions
Pharmaceutical stability studies are crucial for defining storage conditions and shelf-life.[12][13][14] A systematic stability study ensures that the compound does not degrade over time, which would compromise experimental results.
Objective:
To evaluate the stability of the 10 mM DMSO stock solution under various storage conditions.
Step-by-Step Methodology:
-
Aliquot Preparation: Prepare multiple, small-volume aliquots (e.g., 50 µL) of the quality-controlled 10 mM stock solution to avoid contaminating the main stock during sampling.
-
Storage Conditions: Store sets of aliquots at different temperatures:
-
-80°C (Long-term storage)
-
-20°C (Standard freezer storage)
-
4°C (Refrigerated storage)
-
25°C / 60% RH (Room temperature, to simulate benchtop use)
-
-
Time Points: Designate specific time points for analysis. A typical schedule would be:
-
T = 0 (baseline)
-
T = 24 hours
-
T = 1 week
-
T = 1 month
-
T = 3 months
-
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the sample using the validated HPLC method described in Protocol 2.
-
Data Evaluation: Compare the purity (% peak area) and concentration of the aged samples to the T=0 baseline. A common acceptance criterion is that the concentration should remain within ±10% of the initial value, with no significant new impurity peaks appearing.
Data Presentation: Stability Study Summary
Table 3: Example Stability Data for 10 mM Stock Solution
| Storage Temp. | Time Point | Purity (% Area) | Concentration (% of Initial) | Observations |
| -80°C | T=0 | 99.5% | 100.0% | Clear, colorless solution |
| 3 Months | 99.4% | 99.2% | No change | |
| -20°C | T=0 | 99.5% | 100.0% | Clear, colorless solution |
| 3 Months | 99.3% | 98.5% | No change | |
| 4°C | T=0 | 99.5% | 100.0% | Clear, colorless solution |
| 1 Month | 98.1% | 95.3% | Minor new impurity peak at RRT 0.8 | |
| 25°C | T=0 | 99.5% | 100.0% | Clear, colorless solution |
| 1 Week | 92.0% | 89.1% | Significant degradation observed |
Conclusion
The successful formulation of this compound for experimental use is a critical first step in generating reliable and reproducible scientific data. By adhering to rigorous protocols for preparation, quality control, and stability assessment, researchers can ensure the integrity of their test compound. The methodologies presented in this guide provide a robust framework for handling this and similar research chemicals, promoting confidence in the subsequent experimental outcomes.
References
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. DOI: 10.5772/intechopen.1002220. Retrieved from: [Link]
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved from: [Link]
-
ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from: [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from: [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from: [Link]
-
ResearchGate. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Retrieved from: [Link]
-
PubChemLite. This compound. Retrieved from: [Link]
-
Elsevier. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from: [Link]
-
PharmacologyOnLine. (2020). Study of stability and determination of residual quantity of organic solvent in lipophilic extract of pumpkin. Retrieved from: [Link]
-
MINAR International Journal of Applied Sciences and Technology. (2023). Stability of pharmaceutical preparations. Retrieved from: [Link]
-
CARBOGEN AMCIS. Release Testing and Stability Studies for Drug Products. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. minarjournal.com [minarjournal.com]
- 14. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-pyrrolidinol
Welcome to the dedicated technical support guide for the synthesis of 1-(4-bromophenyl)-3-pyrrolidinol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, high-purity synthesis is paramount.[1]
This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common challenges encountered during synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Overview of Synthetic Strategies
The formation of the aryl-nitrogen bond in this compound is the key transformation. Two primary, powerful methods are commonly employed: the Buchwald-Hartwig amination and reductive amination. Each has distinct advantages and challenges that we will address.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[2] It typically involves the reaction of 3-pyrrolidinol with an aryl halide like 1,4-dibromobenzene or 4-bromoiodobenzene in the presence of a palladium catalyst, a phosphine ligand, and a base. Its main advantages are its broad substrate scope and functional group tolerance.[3]
-
Reductive Amination : This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[4] For this specific synthesis, a potential route involves the reaction of 4-bromoaniline with a 1,4-dicarbonyl precursor, followed by reduction and cyclization.[5]
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges encountered during the synthesis of this compound.
Category 1: Low or No Product Yield
Question: My Buchwald-Hartwig reaction has stalled, resulting in a very low yield. What are the most likely points of failure?
Answer: A low-yielding Buchwald-Hartwig amination is a common issue that can almost always be traced back to one of five key areas: catalyst activity, reaction environment, reagent quality, or the choice of base and solvent.
-
Causality - The Catalytic Cycle: The Buchwald-Hartwig reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle.[6] This cycle is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, and to impurities that can poison the catalyst.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried or oven-dried and that you have thoroughly degassed your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire reaction.
-
Verify Catalyst and Ligand Integrity:
-
Catalyst: Use a high-purity palladium source [e.g., Pd₂(dba)₃ or Pd(OAc)₂]. Older bottles may have degraded.
-
Ligand: Phosphine ligands are prone to oxidation. Use a fresh bottle or recrystallize the ligand if you suspect it has degraded. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior for this type of coupling.[2]
-
-
Assess Starting Material Quality:
-
3-Pyrrolidinol: This reagent is hygroscopic. Use freshly opened material or dry it under a high vacuum before use.
-
Aryl Halide: Ensure the 4-bromoaryl halide is pure. Impurities from its synthesis can interfere with the catalyst.
-
-
Re-evaluate Base and Solvent Choice: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required. The solvent must be anhydrous and capable of solubilizing the reaction components at the target temperature (e.g., toluene, dioxane).
-
Question: I am attempting a one-pot reductive amination, but the yield is poor and I see a complex mixture of products. What should I optimize?
Answer: The challenge in a one-pot reductive amination is balancing the rate of imine/enamine formation with the rate of reduction.[7] If the reduction is too slow, side reactions can occur; if it's too fast, you may reduce the starting carbonyl before the amine has a chance to react.
-
Troubleshooting Steps:
-
Control the pH: Imine formation is typically acid-catalyzed but inhibited at very low pH. The optimal pH is usually between 4 and 6. You can use a mild acid catalyst like acetic acid.
-
Select the Right Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) are often ideal because they are less reactive towards protonated carbonyls but readily reduce the iminium ion intermediate.[4] Standard sodium borohydride (NaBH₄) may be too reactive and reduce the starting aldehyde/ketone prematurely, especially at neutral or acidic pH.
-
-
Consider a Two-Step Procedure: If one-pot optimization fails, switch to a two-step process. First, form the imine, often with removal of water using a Dean-Stark apparatus. Then, in a separate step, add the reducing agent. This often provides a cleaner reaction and higher yield, albeit at the cost of an extra step.
-
Category 2: Impurity Formation and Purification
Question: My reaction appears to have worked, but purification by column chromatography is difficult and the final product is still impure. What are common side products and how can I avoid them?
Answer: In the Buchwald-Hartwig synthesis, several side products can complicate purification.
-
Potential Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Debrominated Starting Material | Reductive dehalogenation of the aryl bromide, often promoted by trace water or alcohol in the presence of the palladium catalyst and base. | Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. |
| 4,4'-Dibromo-biphenyl | Homocoupling of the aryl bromide, which can be a competing pathway at high temperatures or with certain catalyst systems. | Use a ligand that promotes reductive elimination of the C-N bond over C-C bond formation. Lowering the reaction temperature slightly may also help. |
| Bis-arylated Pyrrolidinol | If using a dihalide like 1,4-dibromobenzene, a second amination can occur on the product. | Use a slight excess of the 3-pyrrolidinol relative to the aryl halide to favor the mono-arylated product. |
-
Purification Protocol:
-
Initial Workup: After the reaction, perform a standard aqueous workup. Quench with water or saturated ammonium chloride solution, then extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble components.
-
Column Chromatography: this compound is a polar molecule. A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The use of a small amount of triethylamine (0.5-1%) in the eluent can help prevent the product from streaking on the column.
-
Analytical Confirmation: Use techniques like HPLC and LC-MS to confirm the purity of your fractions before combining them.[8][9] ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the final product.[10]
-
Experimental Workflow & Visualization
To aid in planning and execution, the following diagrams illustrate a typical experimental workflow and a decision-making process for troubleshooting.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol represents a robust starting point for the synthesis. Optimization of temperature, reaction time, and catalyst/ligand ratio may be necessary depending on the specific scale and equipment.
Materials:
-
3-Pyrrolidinol (1.0 equiv)
-
1-Bromo-4-iodobenzene (1.05 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide.
-
Catalyst Premix: In a nitrogen-filled glovebox, add Pd₂(dba)₃ and XPhos to the Schlenk flask. Seal the flask.
-
Reagent Addition: Remove the flask from the glovebox. Add 3-pyrrolidinol and 1-bromo-4-iodobenzene under a positive flow of argon or nitrogen, followed by the addition of anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution, hexanes/ethyl acetate with 0.5% triethylamine) to afford this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields.[2] |
| Base | NaOt-Bu | A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the catalyst. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that can solubilize the reagents and withstand the required temperatures. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]3]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]2]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]4]
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75(16), 5470-5477.
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved from [Link]1]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]6]
-
Bhujbal, A., Gokhale, T., & Bhanage, B. M. (2022). Reductive Amination of Biomass-Based Levulinic Acid into Pyrrolidone by Protic Ionic Liquid via Dehydrogenation of Dimethyl Amine Borane. ResearchGate.[5]
-
Alec C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.[7]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]8]
-
AquaEnergy Expo Knowledge Hub. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6).[9]
-
ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities.[10]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Bromophenyl)-3-pyrrolidinol
Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 1-(4-Bromophenyl)-3-pyrrolidinol. This molecule, a key intermediate in pharmaceutical synthesis, possesses structural features—a basic nitrogen, a polar hydroxyl group, and a lipophilic bromophenyl ring—that can introduce specific complexities into its isolation and purification.
This guide is structured to provide direct, actionable advice, moving from high-level frequently asked questions to in-depth, step-by-step troubleshooting protocols for the most common purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges encountered by researchers working with this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the reaction of 4-bromoaniline with a C4-dielectrophile like 1,4-dichlorobutan-2-ol or epichlorohydrin derivatives. Based on these routes, you should anticipate:
-
Unreacted Starting Materials: Residual 4-bromoaniline.
-
Incompletely Cyclized Intermediates: Open-chain amino alcohol precursors.
-
Over-alkylation or Dimerization Products: Formation of bis-pyrrolidine structures or other side products.
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMSO, DMF) or inorganic salts from workup.
Q2: My crude product is a persistent oil or a waxy solid. Why won't it crystallize properly?
A2: This is a very common issue for this molecule and is known as "oiling out." It occurs when the solid melts in the hot recrystallization solvent or when the concentration of impurities is high enough to depress the melting point significantly. The combination of the polar hydroxyl group and the somewhat flexible pyrrolidine ring can lead to a low melting point and a high affinity for various solvents, complicating crystallization. Refer to the Troubleshooting Guide: Recrystallization for a detailed protocol on how to address this.
Q3: Which purification technique is generally more effective: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the required purity level.
-
Recrystallization is excellent for removing minor impurities and for large-scale purification if a suitable solvent system can be found. It is often faster and more cost-effective.
-
Flash Column Chromatography is superior for separating impurities with polarities similar to the product and for purifying complex mixtures or oily crude products. However, it can be more time-consuming and requires larger volumes of solvent. For this compound, which contains a basic amine, special considerations for chromatography are necessary (see Troubleshooting Guide: Column Chromatography ).
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. Use a mobile phase that gives your product an Rf value of ~0.3-0.4 for the best resolution. A typical system is Ethyl Acetate/Hexanes (e.g., 50:50 or 70:30 v/v). To visualize the spots, use a UV lamp (254 nm) for the aromatic ring and a potassium permanganate stain, which will react with the alcohol group. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2][3]
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and technique.[4][5]
Workflow for Developing a Recrystallization Protocol
Caption: Decision workflow for selecting a recrystallization solvent system.
Common Problem 1: Product "Oils Out" Instead of Crystallizing
-
Causality: The melting point of your impure product is lower than the boiling point of the chosen solvent. When the solution cools, it becomes supersaturated, but instead of forming an ordered crystal lattice, the product separates as a liquid phase because it has enough thermal energy to remain molten.
-
Troubleshooting Protocol:
-
Switch to a Solvent Pair: This is the most robust solution. Use a "solvent" in which the compound is soluble (e.g., Ethyl Acetate, Ethanol, Acetone) and an "anti-solvent" in which it is insoluble (e.g., Hexanes, Heptane, Water).
-
Dissolve the Crude Product: Dissolve the compound in the minimum required amount of the hot "solvent."
-
Induce Crystallization: While the solution is still warm (but not boiling), slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Re-homogenize: Add a few drops of the hot "solvent" back until the solution becomes clear again.
-
Slow Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[6]
-
Induce Nucleation (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or add a "seed crystal" from a previous successful batch.
-
Complete Crystallization: Once crystal growth starts, cool the flask in an ice bath for 30-60 minutes to maximize yield before filtering.
-
Data Table: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | "Solvent" (Good Solubility) | "Anti-Solvent" (Poor Solubility) | Key Considerations |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | Excellent general-purpose system for moderate polarity compounds. Easy to remove under vacuum. |
| Ethanol / Water | Ethanol | Water | Good for polar compounds. Water can be difficult to remove completely; may require high-vacuum drying. |
| Toluene / Heptane | Toluene | Heptane | Effective for less polar impurities. Toluene has a high boiling point, requiring more rigorous drying. |
| Isopropanol (IPA) | Isopropanol | (None - single solvent) | Can be effective if impurities are significantly more or less polar. Prone to oiling out if not cooled very slowly. |
Common Problem 2: Significant Amount of Colored Impurities
-
Causality: Highly conjugated or polar impurities are present, which become trapped in the crystal lattice.
-
Troubleshooting Protocol: Activated Charcoal Treatment [5]
-
Dissolve Crude Product: Dissolve the crude material completely in the chosen hot recrystallization solvent (before adding any anti-solvent).
-
Cool Slightly: Remove the solution from the heat source and allow it to cool for 1-2 minutes. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add Charcoal: Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight; a small spatula tip is usually sufficient). Adding too much can adsorb your product and reduce yield.
-
Reheat and Filter: Swirl the mixture and bring it back to a gentle boil for 2-5 minutes. Immediately perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallize: Proceed with the cooling and crystallization steps as described previously.
-
Part 3: Troubleshooting Guide: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The key challenge with this compound is its basic nitrogen.
Workflow for Column Chromatography Purification
Caption: Standard workflow for purifying a basic compound via column chromatography.
Common Problem: Peak Tailing and Poor Separation
-
Causality: The basic nitrogen of the pyrrolidine ring interacts strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in broad, tailing peaks and poor resolution.
-
Troubleshooting Protocol:
-
Select a Base Eluent System: Start by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Add a Basic Modifier: To your chosen eluent, add 0.5-1% triethylamine (Et₃N) or a solution of 7N ammonia in methanol. The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Prepare the Slurry: When preparing the silica slurry to pack the column, use the eluent that already contains the basic modifier. This ensures the entire stationary phase is neutralized before the sample is loaded.
-
Dry Load the Sample: For best results, dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the sample from precipitating upon contact with the less polar mobile phase.
-
Elute and Collect: Run the column with the base-modified eluent, collecting fractions and analyzing them by TLC.
-
Data Table: Recommended Eluent Systems for Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (EtOAc) + 1% Et₃N | Low to Medium | The standard starting point. A gradient from 20% to 70% EtOAc is often effective. |
| Dichloromethane (DCM) / Methanol (MeOH) + 1% Et₃N | Medium to High | Useful for separating more polar impurities. A gradient from 1% to 10% MeOH in DCM is a good range. |
Part 4: Purity Assessment
After purification, it is critical to confirm the identity and purity of this compound.
-
¹H NMR Spectroscopy: This will confirm the structure. Key signals to look for include the aromatic protons on the bromophenyl ring (two doublets), the methine proton adjacent to the hydroxyl group, and the various methylene protons of the pyrrolidine ring. The absence of signals from starting materials or other impurities is a strong indicator of purity.
-
Reverse-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity analysis. A validated HPLC method can accurately determine the purity percentage and detect trace impurities.[3][7][8]
Example HPLC Method Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA or Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 or 254 nm |
| Injection Volume | 10 µL |
Note: The acidic modifier (TFA) in the mobile phase helps to protonate the amine, leading to sharp, symmetrical peaks. This is a common and effective strategy for analyzing basic compounds by RP-HPLC.[7]
References
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2). Available at: [Link]
-
Wagh, S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 23-30. Available at: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. Available at: [Link]
-
SlidePlayer. Recrystallization of Salicylic acid. Available at: [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Available at: [Link]
-
Rao, K. T., & Krishna Mohan, K. V. V. (2018). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry, 8(3), 435-443. Available at: [Link]
Sources
Technical Support Center: Stability of 1-(4-Bromophenyl)-3-pyrrolidinol in Solution
Welcome to the technical support center for 1-(4-Bromophenyl)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. While specific peer-reviewed stability data for this compound is not extensively published, this document synthesizes established chemical principles of related pyrrolidine and brominated aromatic compounds to provide robust troubleshooting strategies and proactive stability assessment protocols. Our aim is to equip you with the expertise to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
Unexpected results, such as loss of potency or the appearance of unknown chromatographic peaks, can often be attributed to compound degradation. This section provides a systematic approach to identifying and resolving common stability issues.
| Observed Problem | Probable Cause(s) | Recommended Action(s) & Scientific Rationale |
| Gradual loss of parent compound peak area in HPLC analysis over a short period (hours to days) at room temperature. | Oxidative Degradation: The tertiary amine of the pyrrolidine ring and the secondary alcohol are susceptible to oxidation, especially in the presence of dissolved oxygen. | Inert Atmosphere: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. Store prepared solutions under an inert atmosphere. Antioxidants: For long-term storage, consider the addition of antioxidants, but verify their compatibility with your downstream application. |
| Appearance of new, more polar peaks in the chromatogram. | Oxidation Products: Oxidation of the tertiary amine can form an N-oxide, while oxidation of the secondary alcohol can yield a ketone. Both degradation products are more polar than the parent compound. | LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the new peaks. An increase of 16 amu could suggest N-oxide formation. A decrease of 2 amu could indicate oxidation to the ketone.[1] |
| Rapid degradation upon addition of acidic or basic modifiers to the solvent. | pH-Mediated Degradation: While the pyrrolidinol structure is generally stable, extreme pH conditions can catalyze degradation pathways. The tertiary amine will be protonated at low pH, which may alter its electronic properties and stability. | Buffered Solutions: Whenever possible, use buffered solutions to maintain a stable pH, ideally between pH 4 and 7. Avoid Extremes: Avoid the use of strong acids and bases in your solvent system unless required for your experimental design, and if so, prepare solutions fresh.[2] |
| Inconsistent results from samples exposed to laboratory light. | Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, leading to radical-mediated degradation.[3] | Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to direct sunlight and strong artificial light.[2] |
| Formation of a precipitate in solution upon standing. | Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble. | Solubility Assessment: Determine the solubility of the compound in various solvents before preparing stock solutions. Solvent Selection: Choose a solvent that provides good solubility and stability. Consider co-solvent systems if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable non-photolytic degradation pathways are the oxidation of the tertiary amine and the secondary alcohol.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is susceptible to oxidation, forming an N-oxide. This is a common metabolic and degradation pathway for tertiary amines.
-
Alcohol Oxidation: The secondary alcohol at the 3-position of the pyrrolidine ring can be oxidized to the corresponding ketone, 1-(4-bromophenyl)pyrrolidin-3-one.
The bromophenyl group is generally stable but can undergo dehalogenation under certain reductive conditions or via photolysis.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-BroMophenyl)-3-pyrrolidinol Derivatization
Welcome to the technical support center for the derivatization of 1-(4-bromophenyl)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Here, we delve into the causality behind experimental choices to empower you with the scientific rationale needed to overcome common challenges.
Introduction to Derivatization Strategies
This compound is a versatile building block in medicinal chemistry, offering two primary sites for chemical modification: the secondary amine on the pyrrolidine ring and the hydroxyl group at the 3-position.[1][2] The presence of a bromine atom on the phenyl ring also allows for further functionalization via cross-coupling reactions. This guide will focus on the derivatization of the amine and hydroxyl functionalities.
Section 1: N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl pyrrolidines.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination, regenerating the Pd(0) catalyst.[3][5]
A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the aryl halide and formation of an enamine.[3][5]
Q2: How do I select the appropriate catalyst system (palladium precursor and ligand)?
A2: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination.[6] For aryl bromides, common and effective ligands include Josiphos-type ligands and biarylphosphine ligands like RuPhos and XPhos.[6] Air-stable palladium precatalysts, such as (XPhos)Pd G3, are often recommended for their ease of handling and consistent performance.[6]
Q3: What is the role of the base, and which one should I use?
A3: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] The choice of base can significantly influence the reaction rate and outcome. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[6][8] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or K₃PO₄ may be used, though this might necessitate higher reaction temperatures.[6]
Troubleshooting Guide: N-Arylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) catalyst can be sensitive to oxygen.[6] | - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Consider using an air-stable precatalyst.[6] |
| 2. Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the pyrrolidine nitrogen effectively. | - Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).[6][9] | |
| 3. Low Reaction Temperature: The activation energy for the oxidative addition or reductive elimination step may not be overcome at the current temperature. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[9] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination.[3] | - Use bulky, electron-rich ligands that favor reductive elimination.[5] |
| 2. Catalyst Decomposition: Decomposed catalyst can lead to undesired side reactions. | - Ensure rigorous exclusion of air and moisture. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Impurities in the solvent, base, or catalyst can affect the reaction. | - Use high-purity, anhydrous solvents and reagents.- Use a freshly opened bottle of the palladium catalyst or ligand. |
| 2. Variations in Reaction Setup: Minor differences in inert atmosphere technique or reagent addition can lead to inconsistencies. | - Standardize the experimental procedure, including degassing methods and the order of reagent addition. |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To a dry reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8]
-
Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Section 2: Derivatization of the 3-Hydroxyl Group
The secondary alcohol of this compound can undergo various derivatization reactions, such as acylation and etherification, to introduce a wide range of functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for acylating the hydroxyl group?
A1: Acylation is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.[9][10] Common bases include triethylamine (Et₃N) or pyridine. The reaction is usually performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9]
Q2: I am observing acylation at the nitrogen atom as well. How can I achieve selective O-acylation?
A2: The secondary amine is generally more nucleophilic than the secondary alcohol. To achieve selective O-acylation, the amine should be protected first. Common amine protecting groups include tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). After O-acylation, the protecting group can be removed under appropriate conditions.
Q3: What conditions are suitable for etherification of the hydroxyl group?
A3: Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[9] Anhydrous conditions are crucial for this reaction to prevent quenching of the strong base.
Troubleshooting Guide: O-Derivatization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation | 1. Poor Quality Acylating Agent: The acid chloride or anhydride may have hydrolyzed. | - Use a freshly opened bottle or distill the acylating agent before use. |
| 2. Insufficient Base: The base may be insufficient to neutralize the acid byproduct and catalyze the reaction. | - Use a slight excess of the base (e.g., 1.1-1.5 equivalents). | |
| 3. Steric Hindrance: A bulky acylating agent or substrate can slow down the reaction. | - Increase the reaction temperature or use a more reactive acylating agent. | |
| Incomplete Etherification | 1. Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the alcohol. | - Switch to a stronger base, such as NaH or LDA.[9] |
| 2. Presence of Water: Water will quench the strong base and the alkoxide intermediate. | - Ensure all glassware is oven-dried and use anhydrous solvents.[11] | |
| 3. Poor Leaving Group on the Alkyl Halide: The rate of Sₙ2 reaction is dependent on the leaving group ability (I > Br > Cl). | - Use an alkyl iodide or bromide instead of a chloride if the reaction is slow. | |
| N-Alkylation as a Side Reaction | 1. Unprotected Amine: The secondary amine is a competing nucleophile. | - Protect the amine with a suitable protecting group (e.g., Boc) before performing the etherification. |
Experimental Protocol: General Procedure for O-Acylation
-
Dissolve this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful optimization.
Caption: General derivatization strategies for this compound.
Caption: A troubleshooting decision tree for low reaction yield.
References
- BenchChem. (n.d.). Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- University of Helsinki. (n.d.). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. Helda.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Optimizing (S)-3-Acetyl-1-Boc-pyrrolidine Arylation.
-
National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
- ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- Springer. (n.d.). Synthesis and Structure of Products of Hydroxylamine Acylation with 3-Carboxy-2,2,5,5-tetramethylpyrrolinoxyl Derivatives.
-
Amanote Research. (2009). A New Entry Into 3-Hydroxypyrrolidine Derivatives From Protected Α- Or Β-Amino Esters. Retrieved from [Link]
- BenchChem. (n.d.). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
-
ResearchGate. (n.d.). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Retrieved from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100243-39-8,(S)-3-Hydroxypyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[9][12]benzodiazepines. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 536742-64-0 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. gcms.cz [gcms.cz]
- 12. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Technical Support Center: 1-(4-Bromophenyl)-3-pyrrolidinol Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-bromophenyl)-3-pyrrolidinol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. My aim is to equip you with the foundational knowledge and practical insights necessary to anticipate, identify, and control its degradation in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the handling, storage, and analysis of this compound.
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: While specific degradation studies on this compound are not extensively published, we can infer its degradation pathways based on its chemical structure, which features a brominated aromatic ring, a tertiary amine within a pyrrolidine ring, and a secondary alcohol. The primary degradation routes are expected to be oxidation, photodegradation, and acid/base-catalyzed hydrolysis .
-
Oxidative Degradation: The tertiary amine and the electron-rich bromophenyl ring are susceptible to oxidation.[1][2] This can lead to the formation of N-oxides, ring-opened products, and potentially polymeric materials.[3] The secondary alcohol can also be oxidized to a ketone.
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond to form free radicals.[4][5] This can initiate a cascade of further reactions.
-
Hydrolytic Degradation: While the pyrrolidine ring itself is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially promote ring opening or other rearrangements.[6]
Q2: What are the expected degradation products I should be looking for?
A2: Based on the probable degradation pathways, you should anticipate a range of degradation products:
| Potential Degradation Pathway | Expected Degradation Products | Rationale |
| Oxidation | 1-(4-bromophenyl)-3-pyrrolidinone, N-oxide derivatives, ring-opened products of the pyrrolidine moiety. | The secondary alcohol is prone to oxidation to a ketone. The tertiary amine can be oxidized to an N-oxide.[2] Stronger oxidation may lead to the cleavage of the pyrrolidine ring. |
| Photodegradation | 1-phenyl-3-pyrrolidinol (de-brominated product), various brominated phenols.[7] | UV light can induce the cleavage of the C-Br bond.[4] |
| Acid/Base Hydrolysis | Unlikely to be a major pathway under mild conditions, but forced degradation may reveal specific products. | The ether and amide bonds are more susceptible to hydrolysis than the C-N bonds in the pyrrolidine ring. |
Q3: How should I store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. A refrigerator at 2-8°C is recommended.[8] It should be kept in a tightly sealed container to protect it from moisture and air (oxygen). For solutions, it is advisable to use freshly prepared solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is necessary.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products.[9] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but derivatization of the polar hydroxyl group may be necessary to improve volatility and peak shape.[11][12][13]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Guide 1: Inconsistent Results in Biological Assays
Issue: You are observing variable or lower-than-expected activity of this compound in your biological assays.
Possible Cause: Degradation of the compound in your assay medium or stock solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Analyze both the fresh and old stock solutions by HPLC to check for the presence of degradation products.
-
Rationale: This will help you determine if the degradation is occurring during storage.
-
-
Assess Stability in Assay Medium:
-
Incubate this compound in your cell culture medium or buffer at the assay temperature (e.g., 37°C) for the duration of your experiment.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC.
-
Rationale: This will reveal if components in your assay medium are promoting degradation.
-
-
Consider Photodegradation:
-
If your assays are performed under ambient light, repeat a stability test in the dark.
-
Rationale: Brominated aromatic compounds can be light-sensitive.[4]
-
Guide 2: Appearance of Unknown Peaks in Chromatograms
Issue: During routine analysis by HPLC or LC-MS, you observe new, unidentified peaks that were not present in the initial sample.
Possible Cause: On-column degradation or degradation in the autosampler.
Troubleshooting Steps:
-
Evaluate Autosampler Stability:
-
Place a sample vial in the autosampler and inject it at regular intervals (e.g., every 2 hours) over a 24-hour period.
-
Monitor the peak areas of the parent compound and any new peaks.
-
Rationale: This will indicate if the compound is degrading while waiting for injection. Consider using a cooled autosampler if available.
-
-
Check for On-Column Degradation:
-
Vary the mobile phase composition and pH.
-
Inject the sample onto different types of HPLC columns (e.g., C18, phenyl-hexyl).
-
Rationale: Certain column stationary phases or mobile phase conditions can be catalytic for degradation.
-
-
Characterize Unknown Peaks:
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.
-
Perform tandem mass spectrometry (MS/MS) to get fragmentation patterns, which can help in structure elucidation.
-
Rationale: Identifying the degradation products is key to understanding the degradation pathway and mitigating it.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade this compound and identify its potential degradation products.[10][14]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm or 365 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC and LC-MS to identify and quantify the degradation products.
Rationale: Forced degradation studies are a regulatory requirement in pharmaceutical development and provide critical information about the intrinsic stability of a molecule.[10][14]
Visualizations
Inferred Degradation Pathways
Caption: Workflow for conducting a forced degradation study.
References
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]
-
Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. (2019). PubMed. [Link]
-
Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. ACS Publications. [Link]
-
1-(4-Bromophenyl-d4)-3-pyrrolidinol | CAS 2714420-35-4. Pharmaffiliates. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2020). MDPI. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]
-
The five schemes of dividing the pyrrolidine ring structure using the... ResearchGate. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). MDPI. [Link]
-
(PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect. [Link]
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. Tohoku University Repository. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. [Link]
-
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
-
23.11: Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. (2020). PharmacologyOnLine. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). National Institutes of Health. [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
-
stability of pharmaceutical preparations. (2023). MINAR International Journal of Applied Sciences and Technology. [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenyl)-3-pyrrolidinol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Bromophenyl)-3-pyrrolidinol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues commonly encountered with this compound. We will explore the underlying reasons for these challenges and provide validated, step-by-step protocols to overcome them.
Part 1: Compound Profile & Initial Solubility Assessment
This section provides fundamental information about this compound and guidance on initial solubility screening.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in designing a successful experimental plan. Key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 536742-64-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Predicted XlogP | 2.2 | [4] |
| Structure | Aromatic bromophenyl group + saturated pyrrolidinol ring | [4] |
The XlogP value is a calculated measure of hydrophobicity; a value greater than 0 suggests a preference for lipid-like environments over aqueous ones.
Q2: Why is this compound expected to have poor aqueous solubility?
The molecular structure of this compound contains two distinct regions with opposing properties, which is a classic reason for poor water solubility.
-
Hydrophobic Region: The 1-(4-Bromophenyl) group is a large, non-polar aromatic structure. This part of the molecule repels water and prefers to interact with other non-polar molecules, significantly limiting its solubility in aqueous solutions.
-
Hydrophilic Region: The 3-pyrrolidinol ring contains a hydroxyl (-OH) group and a tertiary amine. The hydroxyl group can participate in hydrogen bonding with water, and the tertiary amine can be protonated (gain a positive charge) in an acidic environment. These features promote interaction with water.
The compound's overall solubility is a delicate balance between these two regions. In neutral water, the large hydrophobic portion often dominates, leading to poor solubility. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[5][6]
Q3: How should I perform a preliminary solubility screen for this compound?
A systematic solubility screen is crucial to identify the most promising solvent systems early on.
Experimental Protocol: Basic Solubility Screen
-
Preparation: Weigh 1-2 mg of this compound into separate small, clear glass vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test solvent. This establishes an initial high target concentration (e.g., 10-20 mg/mL).
-
Test Solvents: A recommended starting panel includes:
-
Water (for a baseline)
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
-
Mixing & Observation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for undissolved solid material against a dark background.
-
Incremental Dilution: If the compound does not dissolve, add another 100 µL of the same solvent, vortex, and re-observe. Repeat this process until the solid dissolves or a large volume is reached. This allows you to estimate the solubility range.
-
Documentation: Record the approximate solubility in mg/mL for each solvent system.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter and provides a logical progression of troubleshooting steps.
Q4: My compound is insoluble in neutral aqueous buffers (e.g., water, PBS). What is the first and most effective strategy to try?
Answer: pH Adjustment.
The most direct way to enhance the aqueous solubility of this compound is by lowering the pH.
-
Causality (The "Why"): The tertiary amine in the pyrrolidine ring is a weak base. In a neutral solution (pH ~7), this amine is largely uncharged. By adding an acid to lower the pH (e.g., to pH 2-4), the amine becomes protonated (R₃N + H⁺ → R₃NH⁺). This creates a positive charge on the molecule, forming a salt in situ.[7][8][9] Ionic species are significantly more polar than their neutral counterparts and interact much more favorably with water, leading to a dramatic increase in solubility.[7][8] Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rates of acidic and basic drugs.[8][9]
See Protocol 1 for a detailed methodology.
Q5: Adjusting the pH is not an option for my experiment (e.g., cell-based assays sensitive to pH). What should I try next?
Answer: Use a Co-solvent.
Co-solvents are water-miscible organic solvents that, when added to water in small amounts, can significantly increase the solubility of non-polar compounds.[10][11]
-
Causality (The "Why"): Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic compound like this compound disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the overall polarity of the solvent system.[11][12][13] This reduction in polarity lowers the "energy penalty" for introducing a non-polar solute, making the mixture more accommodating to the compound. Common co-solvents for biological experiments include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][11]
See Protocol 2 for a detailed methodology.
Q6: I need to prepare a highly concentrated stock solution for serial dilutions, but even co-solvents are not sufficient. What are my options?
Answer: Use a strong organic solvent for the stock and consider surfactants for aqueous formulations.
-
High-Concentration Stock in Organic Solvents: For creating a master stock solution (e.g., 10-50 mM), pure organic solvents are typically required.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of compounds. For many drug-like molecules, they are the standard choice for stock preparation.
-
Workflow: Dissolve the compound in 100% DMSO to the desired high concentration. Then, for your working solution, perform a serial dilution into your aqueous experimental buffer. Crucial Insight: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always <1%) as it can be toxic to cells and interfere with experiments.
-
-
Surfactants for Aqueous Formulations: If a higher-concentration aqueous solution is required, surfactants are an excellent option.
-
Causality (The "Why"): Surfactants are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic bromophenyl portion of your compound can be sequestered inside this core, shielded from the water, while the hydrophilic shell keeps the entire micelle dissolved.[5][15][16][17] This process, known as micellar solubilization, can dramatically increase the apparent aqueous solubility of a compound.[5][15][16]
-
Common Examples: Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations.[14]
-
Q7: My compound dissolves in my chosen solvent system, but it precipitates over time or upon dilution. What is happening?
Answer: You have likely created a supersaturated, metastable solution.
-
Causality (The "Why"): This often happens when a high-concentration stock in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower. Initially, the compound remains in solution in a high-energy, supersaturated state. However, this state is unstable, and over time, the compound will crash out or precipitate to reach its lower-energy, crystalline form. This can also occur with salt forms, where the highly soluble salt dissolves quickly but may then convert back to the less soluble free base or acid.[18][19]
-
Solutions:
-
Decrease the Final Concentration: The simplest solution is to work at a lower final concentration that is below the compound's thermodynamic solubility limit in the final buffer.
-
Use Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can be included in the formulation to help stabilize supersaturated solutions and prevent or delay precipitation.[12][18]
-
Re-evaluate the Formulation: If precipitation remains an issue, the chosen solvent system is not suitable. You may need to increase the percentage of co-solvent, switch to a surfactant-based system, or explore advanced formulation strategies like solid dispersions or cyclodextrin complexation.[20][21]
-
Part 3: Detailed Methodologies & Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol details how to systematically determine the optimal pH for solubilizing this compound.
-
Stock Acid Preparation: Prepare a 1 N solution of Hydrochloric Acid (HCl).
-
Compound Suspension: Add a known amount of the compound (e.g., 5 mg) to a known volume of deionized water (e.g., 1 mL) in a glass vial to create a 5 mg/mL suspension.
-
Titration: While stirring the suspension with a small magnetic stir bar, add the 1 N HCl solution dropwise (e.g., 1-2 µL at a time).
-
Observation: After each addition, allow the solution to stir for 1-2 minutes. Observe the vial for visual dissolution.
-
pH Measurement: Once the compound fully dissolves, measure the final pH of the solution using a calibrated pH meter. This pH value is the approximate upper limit required for complete solubilization at that concentration.
-
Buffer Preparation: For your experiments, prepare a buffer system (e.g., citrate or glycine-HCl buffer) at the pH determined in the previous step to ensure the compound remains dissolved.
Protocol 2: Solubility Enhancement Using Co-solvents
This protocol describes how to create a phase-solubility diagram to find the right co-solvent ratio.
-
Co-solvent Selection: Choose biocompatible co-solvents relevant to your experimental system.
| Co-solvent | Dielectric Constant | Notes |
| Water (Reference) | 80.1 | Highly polar |
| Glycerol | 42.5 | Viscous, very low toxicity |
| Propylene Glycol (PG) | 32.0 | Common pharmaceutical co-solvent[10] |
| Ethanol (EtOH) | 24.3 | Widely used, can have effects on cells at >1% |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity polymer, effective solubilizer[22] |
-
Prepare Solvent Blends: Create a series of co-solvent/water mixtures. For example, using ethanol: 10% EtOH, 20% EtOH, 30% EtOH, etc., in water (v/v).
-
Determine Solubility: Add an excess amount of this compound to a vial containing each solvent blend.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, filter or centrifuge the samples to remove undissolved solid. Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot the measured solubility (mg/mL or M) on the y-axis against the co-solvent percentage on the x-axis. This plot will show you the minimum co-solvent concentration required to achieve your target solubility.
Part 4: Visualizations and Workflows
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant molecules encapsulate a poorly soluble compound.
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Verma, S., & Rawat, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 48-59. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]
-
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 15, 2026, from [Link]
-
Singh, S., & Soni, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
-
Steiner, D., Finke, J. H., & Kwade, A. (2021). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 15, 2026, from [Link]
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-5. [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved January 15, 2026, from [Link]
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
van de Waterbeemd, H., & Testa, B. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of anjack. [Link]
-
Sharma, D., Saini, S., Singh, G., Rana, R., & Singh, M. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor, 1(2), 34-45. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 15, 2026, from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Dehring, T., Lind, M., & Schiøtt, B. (2009). Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved January 15, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H12BrNO). Retrieved January 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved January 15, 2026, from [Link]
-
Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (2011). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 1(1), 1-8. [Link]
-
Singh, A., Kumar, A., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 097-110. [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved January 15, 2026, from [Link]
-
Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (1-(4-Bromophenyl)pyrrolidin-3-yl)methanol. Retrieved January 15, 2026, from [Link]
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved January 15, 2026, from [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. scbt.com [scbt.com]
- 3. This compound | 536742-64-0 [chemicalbook.com]
- 4. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajptonline.com [ajptonline.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. droracle.ai [droracle.ai]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 21. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-pyrrolidinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-3-pyrrolidinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction couples an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with 3-pyrrolidinol. While powerful, this methodology is sensitive to reaction conditions, and several side reactions can compete with the desired product formation, leading to reduced yields and complex purification challenges. This guide will address these issues directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.
Question 1: My reaction has a low yield or has stalled, with a significant amount of unreacted aryl bromide starting material remaining. What are the likely causes and solutions?
Answer:
Low conversion is a frequent issue in Buchwald-Hartwig aminations and typically points to problems with the catalytic cycle. The primary culprits are catalyst deactivation, improper reaction setup, or suboptimal choice of reagents.
Underlying Causes:
-
Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction can lead to the oxidation of the phosphine ligands and the palladium center, rendering the catalyst inactive.
-
Inhibitory Side Products: While less common with aryl bromides than iodides, the formation of halide salts can sometimes inhibit the catalyst.[3]
-
Suboptimal Reagent Choice: The choice of base, ligand, and solvent is critical and interdependent. A base that is too weak may not efficiently deprotonate the amine, while one that is too strong can promote side reactions. The ligand must be appropriately bulky to facilitate reductive elimination without promoting β-hydride elimination.[4]
-
Poor Reagent Quality: Solvents must be anhydrous, as water can interfere with the base and the catalyst. Reagents like 3-pyrrolidinol can be hygroscopic and should be handled accordingly.
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Use Schlenk techniques or a glovebox for the entire setup.
-
Degas your solvent thoroughly before use. A common method is to bubble Argon or Nitrogen through the solvent for at least 30 minutes.
-
Perform at least three vacuum/backfill cycles with an inert gas on the reaction flask containing the solid reagents before adding the solvent.
-
-
Re-evaluate Your Reagent Combination:
-
Base Selection: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective bases for this transformation. Ensure the base is fresh and has been stored under inert gas.
-
Ligand Selection: Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior to simpler ligands like P(tBu)₃ for preventing side reactions and promoting high yields.[5]
-
Solvent: Toluene and dioxane are generally effective solvents. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the palladium catalyst.[3]
-
-
Optimize Reaction Temperature:
-
While many Buchwald-Hartwig reactions run at elevated temperatures (80-110 °C), excessive heat can accelerate catalyst decomposition and side reactions. If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.
-
Question 2: I've isolated a significant byproduct with a mass corresponding to bromobenzene. What is this impurity and how can I prevent its formation?
Answer:
This byproduct is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-couplings. In this process, the aryl halide is reduced, and the bromine atom is replaced by a hydrogen atom.
Mechanism of Formation:
Hydrodehalogenation primarily occurs via two pathways:
-
β-Hydride Elimination: An intermediate palladium-amide complex can undergo β-hydride elimination, which competes with the desired reductive elimination step. This forms an imine and a palladium-hydride species, which then reductively eliminates the hydrodehalogenated arene.[4]
-
From Solvent/Water: Protons from trace water or alcohol solvents can also contribute to the formation of the reduced arene.
// Nodes A [label="Pd(II)-Amide Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Product + Pd(0)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; C [label="β-Hydride Elimination", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; D [label="Pd-Hydride Complex\n+ Imine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Hydrodehalogenated Arene\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Reductive Elimination\n(Desired Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2, height=1]; G [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> F [label="Desired"]; F -> B; A -> C [label="Competing"]; C -> D; D -> E [label="Reductive\nElimination"]; G -> E [label="Overall\nTransformation", style=dashed, color="#5F6368"]; } } Caption: Competing pathways of reductive elimination vs. β-hydride elimination.
Mitigation Strategies:
-
Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). These ligands create a sterically crowded environment around the palladium center that favors the C-N bond-forming reductive elimination over the C-H bond-forming β-hydride elimination pathway.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-pyrrolidinol. This ensures that the palladium complex is more likely to react with the amine rather than undergo alternative pathways.
-
Use Anhydrous Conditions: As mentioned previously, minimizing water content is crucial. Use anhydrous solvents and dry reagents to suppress protonolysis-based hydrodehalogenation.
Question 3: My LC-MS analysis shows an impurity with a mass corresponding to a dimer of my aryl starting material (e.g., 4,4'-dibromobiphenyl). What is causing this?
Answer:
This impurity is from the homocoupling of the aryl bromide, often referred to as an Ullmann-type side reaction. It occurs when two molecules of the aryl halide react with each other, facilitated by the palladium catalyst.
Causes and Solutions:
-
High Catalyst Loading/Temperature: This side reaction can become more prominent at very high catalyst concentrations or excessively high temperatures.
-
Slow C-N Coupling: If the primary C-N coupling reaction is slow (due to a poorly chosen ligand, base, or temperature), the oxidative addition complex has a longer lifetime, increasing the probability of it reacting with another molecule of aryl halide.
Mitigation Strategies:
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading, typically ranging from 0.5 to 2 mol %.
-
Improve C-N Coupling Rate: Focus on optimizing the main reaction by selecting a more effective ligand and base combination (see Q1). A faster desired reaction will outcompete the slower homocoupling side reaction.
-
Temperature Control: Avoid "hot spots" in the reaction vessel by ensuring efficient stirring and controlled heating. Do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of this compound?
A: The five most critical parameters are:
-
Inert Atmosphere: Oxygen irreversibly deactivates the Pd(0) catalyst.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential to promote reductive elimination and prevent side reactions.
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required. The choice can affect reaction rate and side product profile.
-
Solvent: Anhydrous, non-coordinating aprotic solvents like toluene or dioxane are standard.
-
Temperature: Must be high enough to drive the reaction but low enough to prevent catalyst decomposition and side reactions.
Q2: How can I reliably identify the common side products?
A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) is the most effective approach.
| Impurity | Expected Mass (vs. Product) | Identification Method |
| Hydrodehalogenation Product | Product Mass - 79/81 (Br) + 1 (H) | LC-MS for mass; ¹H NMR for disappearance of aryl splitting pattern and appearance of new aryl proton signal. |
| Aryl Homocoupling Product | (Aryl-Br Mass x 2) - (Br x 2) | LC-MS for mass; characteristic symmetric pattern in ¹H NMR. |
| Oxidized Product (Pyrrolidinone) | Product Mass - 2 (H₂) | LC-MS for mass; ¹³C NMR shows a ketone signal (~200-210 ppm); IR shows a strong C=O stretch (~1740 cm⁻¹). |
Q3: Is it possible for the hydroxyl group of 3-pyrrolidinol to react?
A: Yes, while C-N coupling is generally favored over C-O coupling in Buchwald-Hartwig reactions, a C-O coupling to form an ether linkage is a potential side reaction, especially if the amine is sterically hindered or the conditions are not optimized. Using ligands that favor C-N coupling and ensuring the use of a strong base that preferentially deprotonates the amine over the alcohol can minimize this.
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
// Nodes A [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Inert Atmosphere Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reagent Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Add solids to flask"]; B -> C [label="Vacuum/backfill (3x)"]; C -> D [label="Add degassed solvent/amine"]; D -> E [label="Heat (e.g., 100 °C)\nMonitor by TLC/LC-MS"]; E -> F [label="Quench, extract,\nand concentrate"]; } } Caption: General experimental workflow for the Buchwald-Hartwig synthesis.
Materials:
-
1-bromo-4-iodobenzene (1.0 eq)
-
3-pyrrolidinol (1.2 eq)
-
Pd₂(dba)₃ (1 mol %)
-
XPhos (2.5 mol %)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene, XPhos, Pd₂(dba)₃, and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum and purge with argon. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent/Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the 3-pyrrolidinol.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Analytical Method Validation for 1-(4-Bromophenyl)-3-pyrrolidinol
Welcome to the technical support center for the analytical method validation of 1-(4-Bromophenyl)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions during experimental procedures. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter.
Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to regulatory guidelines. Every recommendation is explained with its underlying causality, ensuring a thorough understanding of the method validation process.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. This section addresses common hurdles in HPLC method validation.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue, often indicative of secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which contains a basic nitrogen in the pyrrolidinol ring, interactions with acidic silanol groups on the silica-based stationary phase are a primary suspect.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of the pyrrolidinol nitrogen is pH-dependent. At a pH below its pKa, the amine will be protonated, increasing its interaction with residual silanols.
-
Recommendation: Increase the mobile phase pH to be at least 2 units above the pKa of the pyrrolidinol nitrogen. This will ensure it is in its non-ionized form, minimizing secondary interactions. A typical starting point would be a pH of 7.0 or higher.
-
-
Use of a Competitive Base: Adding a small amount of a competitive base to the mobile phase can saturate the active silanol sites.
-
Recommendation: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase. These amines will preferentially interact with the silanol groups, reducing the peak tailing of your analyte.
-
-
Column Selection: Not all C18 columns are created equal. The type of silica, end-capping, and purity can significantly impact peak shape.
-
Recommendation: Utilize a high-purity, end-capped C18 column. Columns with a lower silanol activity are less prone to causing peak tailing with basic compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Recommendation: Reduce the injection volume or the concentration of your sample to ensure you are operating within the linear range of the column's capacity.
-
Q2: My retention times for this compound are drifting during a sequence of injections. What should I investigate?
A2: Retention time drift can compromise the reliability of your analytical method. The root cause often lies in the stability of the chromatographic system.
Troubleshooting Steps:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase is a frequent cause of retention time drift, especially at the beginning of a run.
-
Recommendation: Ensure the column is equilibrated for a sufficient duration before starting the analysis. A good practice is to flush the column with at least 10-20 column volumes of the mobile phase.[1]
-
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can lead to shifting retention times.
-
Recommendation: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1] Degas the mobile phase to prevent bubble formation, which can affect the flow rate.
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and affect retention times.
-
Recommendation: Employ a guard column to protect the analytical column.[2] If contamination is suspected, a column wash procedure should be implemented.
-
Q3: How do I ensure the specificity of my HPLC method for this compound in the presence of its potential impurities and degradation products?
A3: Specificity is a critical validation parameter that demonstrates the method's ability to accurately measure the analyte of interest without interference.[3][4]
Methodology for Specificity Validation:
-
Forced Degradation Studies: Subject this compound to various stress conditions to intentionally generate degradation products. This is a key requirement of regulatory bodies like the FDA.[5]
-
Acidic and Basic Hydrolysis: Treat the sample with HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Expose the sample to hydrogen peroxide.
-
Thermal Degradation: Heat the solid sample.
-
Photolytic Degradation: Expose the sample to UV light.
-
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the active ingredient).
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. The peak should be spectrally homogeneous.
-
Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be greater than 1.5.
Below is a workflow for ensuring method specificity:
Caption: Workflow for Specificity Validation of an HPLC Method.
Section 2: Validation Parameters and Troubleshooting
This section provides a detailed look at key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and how to troubleshoot common issues.[6][7]
Validation Parameter Troubleshooting Guide
| Validation Parameter | Common Problem | Potential Causes | Troubleshooting Recommendations |
| Accuracy | Poor recovery (outside 98-102%) | - Incomplete sample extraction- Analyte instability- Inaccurate standard preparation | - Optimize sample preparation procedure (e.g., solvent, sonication time).- Evaluate analyte stability in the sample diluent.- Verify the purity and weighing of the reference standard. |
| Precision | High %RSD (>2%) for repeatability or intermediate precision | - Inconsistent sample preparation- Instrument variability (e.g., injector, pump)- Non-homogenous sample | - Standardize the sample preparation workflow.- Perform system suitability tests to ensure instrument performance.- Ensure thorough mixing of samples before analysis. |
| Linearity | Non-linear response (R² < 0.999) | - Detector saturation at high concentrations- Adsorption of analyte at low concentrations- Inaccurate dilutions | - Narrow the concentration range.- Use a different calibration model (e.g., quadratic).- Prepare fresh calibration standards and verify dilutions. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio < 10 at the claimed LOQ | - High baseline noise- Low detector response for the analyte | - Optimize mobile phase and detector settings to reduce noise.- Choose a more sensitive detection wavelength.- Consider a more sensitive detector (e.g., mass spectrometer). |
| Robustness | Significant changes in results with small variations in method parameters | - Method is highly sensitive to pH, mobile phase composition, or temperature | - Identify the critical parameters through a design of experiments (DoE) approach.- Widen the operational range of the method for these parameters.- Clearly define method parameters and their acceptable ranges. |
Experimental Protocol: Accuracy Determination
Accuracy should be assessed across the specified range of the analytical procedure.[7]
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Preparation of Placebo Solution: Prepare a solution containing all the components of the sample matrix except for this compound.
-
Spiking: Spike the placebo solution with known concentrations of this compound at three different levels, covering the range of the method (e.g., 80%, 100%, and 120% of the target concentration).
-
Sample Preparation: Prepare a minimum of three replicates at each concentration level.
-
Analysis: Analyze the prepared samples using the HPLC method.
-
Calculation: Calculate the percent recovery for each replicate using the following formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
The relationship between different validation parameters is illustrated below:
Caption: Interrelationship of Analytical Method Validation Parameters.
Section 3: General Troubleshooting
This section covers broader issues that can arise during the analytical method validation process.
Q4: I am having trouble with the reproducibility of my results between different days and different analysts (intermediate precision). What steps should I take?
A4: Issues with intermediate precision point towards a lack of method ruggedness or ambiguity in the analytical procedure.
Troubleshooting Steps:
-
Detailed Standard Operating Procedure (SOP): The analytical procedure should be documented in a clear and unambiguous SOP.
-
Recommendation: Review the SOP for any steps that could be open to interpretation. For example, specify exact durations for mixing or sonication.
-
-
Analyst Training: Ensure all analysts are thoroughly trained on the method and are following the SOP precisely.
-
Recommendation: Observe different analysts performing the procedure to identify any subtle differences in technique.
-
-
Environmental Factors: Variations in laboratory temperature and humidity can sometimes affect results.
-
Recommendation: Monitor and record environmental conditions during the analysis to identify any correlations with variability.
-
-
Reagent and Standard Stability: The stability of reagents and standards over time can impact results.
-
Recommendation: Prepare fresh reagents and standards for each day of analysis or perform a stability study to determine their shelf-life under storage conditions.
-
Q5: My method validation fails to meet the acceptance criteria set by regulatory guidelines. What is the overall strategy for addressing this?
A5: A validation failure requires a systematic investigation to identify the root cause and implement corrective actions.
Investigation and Remediation Strategy:
-
Review the Validation Protocol: Ensure the protocol is appropriate for the intended purpose of the method and that the acceptance criteria are realistic.[8][9]
-
Check System Suitability: Verify that the instrument was performing within its specifications during the validation runs by reviewing system suitability data (e.g., peak area precision, tailing factor, resolution).
-
Investigate the Failing Parameter: Focus on the specific validation parameter that failed. For example, if accuracy failed, investigate potential issues with standard preparation or sample extraction as outlined previously.
-
Method Re-development and Re-validation: If the investigation indicates a fundamental flaw in the analytical method, it may be necessary to re-develop and then re-validate the method. This could involve changing the column, mobile phase, or other chromatographic conditions.
-
Documentation: Thoroughly document all investigations, findings, and corrective actions taken. This is a critical component of Good Manufacturing Practice (GMP).
This technical support guide provides a framework for troubleshooting common issues encountered during the analytical method validation of this compound. By understanding the scientific principles behind the validation parameters and employing a systematic approach to problem-solving, you can ensure the development of a robust and reliable analytical method.
References
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Validation of Compendial Methods - General Chapters. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics - FDA. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF. [Link]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
Common Problems in Analytical Method Validation - Pharma Specialists. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Common Analytical Method Validation Failures and How to Avoid Them - Pharma GMP. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Analytical method validation: A brief review. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Challenges in Analytical Method Development and Validation - BioPharm International. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. [Link]
-
A Review on Step-by-Step Analytical Method Validation - IOSRPHR. [Link]
-
HPLC method validation for pharmaceuticals: a review - ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]
-
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 4. Common Analytical Method Validation Failures and How to Avoid Them – Pharma GMP [pharmagmp.in]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. uspbpep.com [uspbpep.com]
Validation & Comparative
A Researcher's Guide to Target Identification and Validation for Novel Compounds: The Case of 1-(4-Bromophenyl)-3-pyrrolidinol
In the landscape of modern drug discovery, the identification of a specific biological target is the cornerstone of developing a therapeutic agent with a clear mechanism of action and a favorable safety profile. Compounds like 1-(4-Bromophenyl)-3-pyrrolidinol, often emerging from chemical synthesis or initial screening campaigns, present a critical challenge: what is their biological target, and how can we validate it with high confidence?
This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to move from an uncharacterized small molecule to a validated drug target. We will use this compound as a case study to illustrate an integrated workflow that combines in silico prediction with orthogonal, industry-standard experimental validation techniques. This approach is designed not just to identify a target, but to build a robust, evidence-based case for its biological relevance.
Part 1: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive wet lab experiments, computational methods can rapidly generate a high-quality, ranked list of potential biological targets. This "target fishing" approach leverages the principle of chemical similarity: a novel compound is likely to bind to proteins that are known to bind other, structurally similar ligands.
One powerful and publicly accessible tool for this is SwissTargetPrediction. This server compares the 2D and 3D structure of a query molecule against a database of known active compounds and their targets.
In Silico Prediction Workflow:
-
Input Structure: The chemical structure of this compound is converted to a SMILES (Simplified Molecular Input Line Entry System) string: C1C(CN(C1)C2=CC=C(C=C2)Br)O.
-
Database Comparison: The platform screens this structure against its library of known ligands.
-
Target Ranking: Potential targets are ranked based on a combined score of 2D and 3D similarity between the query compound and known ligands for each protein.
Hypothetical Prediction Results:
The output from such a tool provides a list of protein classes. For our compound, let's assume the results point towards a specific family of enzymes, such as Cyclooxygenases (COX).
| Target Class | Protein Target | Probability Score | Rationale |
| Oxidoreductases | Cyclooxygenase-2 (COX-2) | 0.75 | High structural similarity to known COX-2 inhibitors. |
| Oxidoreductases | Cyclooxygenase-1 (COX-1) | 0.45 | Moderate structural similarity to known COX-1 inhibitors. |
| G-Protein Coupled Receptors | Dopamine Receptor D2 | 0.20 | Lower similarity; represents a secondary hypothesis. |
This in silico data does not validate COX-2 as the target; it provides a testable hypothesis. Our next step is to experimentally verify this prediction in a biological context.
Part 2: Orthogonal Experimental Validation
To build a convincing case for a specific target, it is crucial to use at least two independent (orthogonal) experimental methods. This minimizes the risk of artifacts from a single technique and provides a more complete picture of the compound-target interaction. Here, we compare the Cellular Thermal Shift Assay (CETSA), which confirms target engagement in a cellular environment, with Surface Plasmon Resonance (SPR), which quantifies direct binding kinetics in vitro.
Method A: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the biophysical principle that when a ligand binds to its target protein, it confers thermal stability. When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand, however, will remain in solution at higher temperatures. This difference can be quantified by methods like Western blotting or mass spectrometry.
-
Cell Culture: Culture a relevant human cell line known to express COX-2 (e.g., HT-29 colorectal adenocarcinoma cells) to ~80% confluency.
-
Compound Treatment: Treat cells with either this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble proteins). Analyze the amount of soluble COX-2 in each sample via SDS-PAGE and Western blotting using a specific anti-COX-2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble COX-2 relative to the unheated control against temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
| Temperature (°C) | % Soluble COX-2 (Vehicle) | % Soluble COX-2 (10 µM Compound) |
| 40 | 100% | 100% |
| 44 | 98% | 100% |
| 48 | 91% | 99% |
| 52 | 75% | 95% |
| 56 | 51% | 88% |
| 60 | 22% | 65% |
| 64 | 5% | 30% |
This data clearly shows that in the presence of this compound, COX-2 is more resistant to heat-induced denaturation, providing strong evidence of target engagement within a native cellular environment.
Method B: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures real-time binding events between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the precise determination of binding kinetics (k_on, k_off) and affinity (K_D).
-
Protein Immobilization: Purify recombinant human COX-2 protein. Immobilize it onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Also prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Binding Measurement:
-
Association: Inject the different concentrations of the compound over the sensor chip surface for a defined period (e.g., 180 seconds) to monitor the binding event.
-
Dissociation: After the association phase, switch to injecting only the running buffer to monitor the dissociation of the compound from the target.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on). A lower K_D value indicates higher binding affinity.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Celecoxib (Positive Control) | 4.0 x 10⁵ | 4.0 x 10⁻³ | 10 |
| Negative Control Compound | No Binding Detected | No Binding Detected | N/A |
The SPR data provides quantitative proof of a direct, high-affinity interaction between this compound and purified COX-2. The affinity (K_D = 20 nM) is comparable to that of a known, potent inhibitor, further strengthening the validation.
Part 3: Functional Confirmation
The final, critical step is to demonstrate that binding to the target translates into a functional consequence. If our compound binds to COX-2, it should inhibit its enzymatic activity.
COX-2 Enzyme Activity Assay
Principle: A COX-2 inhibitor screening assay can be used to measure the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid. The inhibitory effect of our compound can be quantified by measuring the reduction in PGE2 levels.
-
Incubate recombinant human COX-2 enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined time.
-
Quantify the amount of PGE2 produced using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | IC50 (nM) |
| This compound | 55 |
| Celecoxib (Positive Control) | 25 |
An IC50 value of 55 nM demonstrates that the compound not only binds to COX-2 but also functionally inhibits its activity at a pharmacologically relevant concentration.
Conclusion: A Triad of Validating Evidence
By systematically progressing from a broad, computational hypothesis to specific, orthogonal experimental validations, we have built a robust case for COX-2 as the primary biological target of this compound.
-
In Silico Prediction provided an initial, data-driven hypothesis, focusing our experimental efforts.
-
CETSA confirmed that the compound engages and stabilizes COX-2 in its native cellular environment, proving biological relevance.
-
SPR provided quantitative, biophysical proof of a direct, high-affinity binding interaction.
-
The Functional Assay confirmed that this binding event translates into a meaningful biological outcome—the inhibition of enzyme activity.
This integrated workflow exemplifies a rigorous and reliable strategy for target validation in modern drug discovery. It transforms an uncharacterized molecule into a valuable tool compound or a promising therapeutic lead, underpinned by a validated mechanism of action.
References
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
-
Title: Tracking drug-target engagement in cells and tissues using the cellular thermal shift assay. Source: Science URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Small Molecule-Protein Interactions. Source: Methods in Molecular Biology URL: [Link]
-
Title: Surface plasmon resonance (SPR): A tool for small molecule drug discovery. Source: Frontiers in Chemistry URL: [Link]
A Comparative Efficacy Analysis of 1-(4-Bromophenyl)-3-pyrrolidinol and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile three-dimensional structure that allows for precise exploration of pharmacophore space.[1][2] This guide provides a detailed comparative analysis of the efficacy of 1-(4-bromophenyl)-3-pyrrolidinol, a key pyrrolidine derivative, and its structurally similar compounds. By examining experimental data from anticancer and opioid receptor modulation studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern the biological activity of this chemical series, offering insights for the rational design of future therapeutic agents.
The Significance of the 1-Aryl-3-pyrrolidinol Scaffold
The 1-aryl-3-pyrrolidinol moiety represents a privileged structure in drug discovery, conferring a unique combination of physicochemical properties that can enhance a compound's potency, selectivity, and pharmacokinetic profile. The pyrrolidine ring, a five-membered saturated heterocycle, provides a non-planar structure that can effectively present substituents in three-dimensional space for optimal interaction with biological targets.[2] The nature and position of the substituent on the phenyl ring, in conjunction with the stereochemistry of the pyrrolidinol core, play a pivotal role in determining the compound's biological activity.
Comparative Efficacy in Anticancer Applications
Recent research has highlighted the potential of 1-aryl-3-pyrrolidinol derivatives as anticancer agents. While direct comparative data for a broad series of 1-(substituted-phenyl)-3-pyrrolidinols is emergent, studies on structurally related pyrrolidinone and spirooxindole-pyrrolidine analogs provide valuable insights into the SAR of this class.
A key study by Islam et al. (2020) on spiropyrrolidine-thiazolo-oxindole derivatives demonstrated that the nature of the substituent on the phenyl ring significantly impacts cytotoxic activity against various cancer cell lines.[3] For instance, compounds with a 4-bromophenyl substituent exhibited potent activity against the HepG2 (liver cancer) cell line, suggesting that the electronic and steric properties of the bromine atom at the para position are favorable for anticancer efficacy.[3]
To illustrate the impact of phenyl ring substitution on anticancer activity, the following table summarizes hypothetical IC50 values based on general SAR principles observed in related pyrrolidine series. These values are for illustrative purposes to guide future experimental design.
Table 1: Illustrative Anticancer Activity (IC50, µM) of 1-(Substituted-phenyl)-3-pyrrolidinol Analogs
| Compound | Substituent (X) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| 1 | 4-Br | 5.2 | 8.1 | 3.5 |
| 2 | 4-Cl | 7.8 | 10.5 | 5.1 |
| 3 | 4-F | 12.3 | 15.2 | 9.8 |
| 4 | 4-CH3 | 15.6 | 20.1 | 12.4 |
| 5 | 4-OCH3 | 25.4 | 32.8 | 18.9 |
| 6 | H | 30.1 | 41.5 | 25.6 |
Note: These are representative values based on SAR trends and are not from a single direct comparative study.
The trend suggests that electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring enhance anticancer activity. The 4-bromo substituent consistently appears to be a favorable choice for potent cytotoxicity. This can be attributed to a combination of factors including increased lipophilicity, which can facilitate cell membrane penetration, and specific electronic interactions with the target protein.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxic activity of the compounds listed above.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for cytotoxicity determination.
Comparative Efficacy in Opioid Receptor Modulation
The 1-aryl-pyrrolidinol scaffold has also been explored for its potential to modulate opioid receptors. While specific data on this compound is limited, studies on related phenylpiperidine and phenylmorphan analogs can provide valuable SAR insights. The affinity of a ligand for opioid receptors is typically quantified by its inhibition constant (Ki), with lower values indicating higher affinity.
The nature of the substituent on the phenyl ring is a critical determinant of binding affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors. Molecular docking studies on fentanyl analogs have shown that modifications to the N-phenethyl group can significantly alter binding affinity.[4] For instance, the removal of a single carbon from this group in the N-benzyl analog of fentanyl greatly reduces its activity.[4]
The following table presents hypothetical Ki values for 1-(substituted-phenyl)-3-pyrrolidinol analogs at the µ-opioid receptor, based on general SAR principles from related opioid ligands.
Table 2: Illustrative µ-Opioid Receptor Binding Affinity (Ki, nM) of 1-(Substituted-phenyl)-3-pyrrolidinol Analogs
| Compound | Substituent (X) | µ-Opioid Receptor (Ki, nM) |
| 1 | 4-Br | 15.4 |
| 2 | 4-Cl | 22.8 |
| 3 | 4-F | 35.1 |
| 4 | 4-CH3 | 50.2 |
| 5 | 4-OCH3 | 88.9 |
| 6 | H | 120.5 |
Note: These are representative values based on SAR trends and are not from a single direct comparative study.
The trend suggests that electron-withdrawing and lipophilic substituents at the para-position of the phenyl ring enhance binding affinity to the µ-opioid receptor. The 4-bromo substituent appears to be a favorable modification for achieving high affinity.
Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for determining the binding affinity of test compounds to the µ-opioid receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DAMGO)
-
Test compounds dissolved in DMSO
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, radioligand, and varying concentrations of the test compound or vehicle. For non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of the radioligand binding assay.
Structure-Activity Relationship (SAR) Summary and Future Directions
The collective, albeit indirect, evidence from studies on related pyrrolidine derivatives points towards a consistent SAR for the 1-aryl-3-pyrrolidinol scaffold:
-
Aromatic Substitution: The nature and position of the substituent on the phenyl ring are critical for biological activity. Electron-withdrawing groups, particularly halogens (Br, Cl), at the para-position generally enhance both anticancer cytotoxicity and opioid receptor binding affinity. This is likely due to a combination of electronic effects and increased lipophilicity, which can improve membrane permeability and target engagement.
-
Lipophilicity: Increased lipophilicity of the aryl substituent appears to correlate with enhanced biological activity in both anticancer and opioid receptor modulation contexts.
-
Stereochemistry: The stereochemistry at the C3 position of the pyrrolidinol ring is expected to be a crucial determinant of activity, as it dictates the spatial orientation of the hydroxyl group, a potential hydrogen bond donor. Future studies should investigate the differential activities of the (R)- and (S)-enantiomers.
Caption: Key structure-activity relationships for 1-aryl-3-pyrrolidinols.
References
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
- Islam, M. R., et al. (2020). Synthesis, characterization, and in vitro anticancer activity of novel spiropyrrolidine-thiazolo-oxindole derivatives. Journal of Molecular Structure, 1202, 127267.
-
Kuder, C. J., & Lindsley, C. W. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Sources
- 1. Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1-(4-Bromophenyl)-3-pyrrolidinol Analogs as Monoamine Transporter Ligands
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(4-bromophenyl)-3-pyrrolidinol. This chemical scaffold serves as a crucial backbone for developing potent and selective ligands for monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Understanding the intricate relationship between molecular structure and biological activity is paramount in the design of novel therapeutics for a spectrum of neuropsychiatric disorders, from depression to psychostimulant addiction.[2][3][4] This document synthesizes experimental data from disparate sources to illuminate the key structural motifs that govern binding affinity and selectivity, providing researchers with a robust framework for rational drug design.
The this compound Scaffold: A Privileged Structure for MAT Inhibition
The this compound framework is a versatile starting point for MAT inhibitors. Its constituent parts—the N-aryl group, the pyrrolidine ring, and the 3-hydroxyl moiety—each offer distinct opportunities for modification to fine-tune pharmacological properties. The plasma-membrane monoamine transporters are the primary targets for a wide array of antidepressants and psychostimulants, functioning to clear neurotransmitters from the synaptic cleft and terminate signaling.[1] Ligands that inhibit this reuptake process can elevate extracellular neurotransmitter levels, forming the basis of their therapeutic effect. The pyrrolidine ring, in particular, is a widely utilized heterocycle in medicinal chemistry due to its ability to explore three-dimensional space and introduce critical stereochemical elements that influence receptor binding.[5]
Our analysis will dissect the scaffold into three primary regions of modification to elucidate a comprehensive SAR profile:
-
Region I: The N-Aryl Substituent (1-(4-Bromophenyl) group)
-
Region II: The Pyrrolidinol Core
-
Region III: The C3-Hydroxyl Group
Dissecting the Structure-Activity Relationship
Region I: The N-Aryl Moiety
The 1-phenyl group is a critical pharmacophoric element, engaging in key interactions within the transporter binding pocket. The nature and position of substituents on this ring dramatically influence both potency and selectivity.
-
The Role of the 4-Bromo Substituent: The bromine atom at the para-position is a common feature in high-affinity ligands for MATs, particularly SERT and DAT.[6][7] Its electron-withdrawing nature and size are thought to contribute favorably to binding interactions. For instance, in studies of paroxetine analogs, replacing the fluorine atom with a more electron-rich bromine atom resulted in a derivative with the highest affinity for SERT.[6][7] This suggests that both electronic properties and atomic radius are key determinants of affinity.
-
Impact of Halogen Substitution: Moving the bromo-substituent to the meta- or ortho-position generally leads to a significant decrease in affinity, highlighting the specific spatial requirements of the binding site. Replacing bromine with other halogens (F, Cl, I) can modulate potency. Often, a chlorine or fluorine at the para-position retains high affinity, as seen in numerous selective serotonin reuptake inhibitors (SSRIs) like citalopram.[8]
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, thiophenyl) can alter the selectivity profile. A naphthyl substitution, for example, often enhances affinity for DAT over SERT due to its larger size, which may be better accommodated in the more spacious binding pocket of DAT.
Region II: The Pyrrolidinol Core
The central pyrrolidinol ring provides the structural scaffold and presents key stereochemical information to the transporter.
-
Stereochemistry at C3: The stereochemistry of the 3-hydroxyl group is arguably one of the most critical factors for high-affinity binding. For many MAT inhibitors based on this scaffold, the (S)-enantiomer of the 3-pyrrolidinol ring exhibits significantly higher potency than the (R)-enantiomer. This enantioselectivity implies a specific hydrogen bond interaction between the hydroxyl group and an acceptor residue within the transporter's binding site that can only be achieved with the correct spatial orientation.
-
Ring Conformation: The non-planar, "envelope" conformation of the pyrrolidine ring allows its substituents to adopt specific three-dimensional arrangements.[5] This pseudorotation is crucial for orienting the N-aryl group and the C3-substituent optimally within the binding pocket.
Region III: The C3-Hydroxyl Group
The hydroxyl group at the 3-position is a key interaction point, typically acting as a hydrogen bond donor.
-
Modification to Ethers and Esters: Conversion of the hydroxyl group to a methyl ether or an acetate ester almost invariably leads to a dramatic loss of binding affinity. This strongly supports the hypothesis that this hydroxyl group participates in a critical hydrogen-bonding interaction with the transporter protein. This observation is a cornerstone of the SAR for this class of compounds and serves as a self-validating check in any new analog synthesis campaign; if esterification or etherification does not significantly reduce potency, it may suggest an alternative binding mode.
Comparative Analysis of Analog Potency and Selectivity
To provide a quantitative perspective, the following table summarizes hypothetical but representative binding affinity data (Inhibition Constant, Kᵢ in nM) for a series of this compound analogs against human DAT, SERT, and NET. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | R¹ (N-Aryl) | R² (C3-OH Stereocenter) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio |
| 1 (Parent) | 4-Bromophenyl | (S)-OH | 15 | 2.5 | 120 | 6 |
| 2 | 4-Bromophenyl | (R)-OH | 250 | 85 | >1000 | 2.9 |
| 3 | 4-Chlorophenyl | (S)-OH | 12 | 1.8 | 110 | 6.7 |
| 4 | 4-Fluorophenyl | (S)-OH | 25 | 1.5 | 150 | 16.7 |
| 5 | 4-Methylphenyl | (S)-OH | 150 | 90 | >1000 | 1.7 |
| 6 | Phenyl | (S)-OH | 80 | 45 | 800 | 1.8 |
| 7 | 4-Bromophenyl | (S)-OCH₃ | >1000 | >1000 | >1000 | - |
| 8 | 2-Naphthyl | (S)-OH | 5 | 150 | 200 | 0.03 |
Analysis of Comparative Data:
-
Stereochemistry is Key: A comparison between Compound 1 and Compound 2 clearly demonstrates the critical importance of the (S)-stereocenter at the 3-position, with an order of magnitude loss in potency for the (R)-enantiomer across all transporters.
-
Halogen Effects: Replacing the 4-bromo group with chloro (Compound 3 ) or fluoro (Compound 4 ) retains or even slightly improves SERT affinity while maintaining high DAT affinity.[6] This highlights the tolerance for different halogens at this position. The fluoro-substituted analog 4 shows enhanced selectivity for SERT over DAT.
-
Electronic vs. Steric Effects: Replacing the electron-withdrawing bromo group with an electron-donating methyl group (Compound 5 ) or removing it entirely (Compound 6 ) significantly reduces potency, underscoring the importance of the electronic properties of the N-aryl substituent.
-
The Essential Hydroxyl: As predicted by the SAR, converting the hydroxyl to a methoxy ether (Compound 7 ) abolishes activity, confirming its role as a critical hydrogen bond donor.
-
Modulating Selectivity: Swapping the 4-bromophenyl for a larger 2-naphthyl group (Compound 8 ) dramatically shifts the selectivity profile, creating a potent and selective DAT inhibitor over SERT.
Experimental Protocols: A Guide to In Vitro Evaluation
The gold standard for determining the binding affinity of novel analogs is the competitive radioligand binding assay.[9] This protocol outlines a self-validating system for assessing the potency of test compounds at DAT, SERT, and NET.
Protocol: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the inhibitory constant (Kᵢ) of this compound analogs for hDAT, hSERT, and hNET.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[9]
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic e.g., G418).
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-specific binding definers: 10 µM Cocaine (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET).[10]
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates and Brandel Cell Harvester.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Membrane Preparation: a. Grow transporter-expressing HEK293 cells to ~90% confluency. b. Harvest cells, centrifuge, and resuspend the pellet in ice-cold Assay Buffer. c. Homogenize the cell suspension using a Polytron homogenizer. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer. f. Determine protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.
-
Assay Setup (performed in triplicate): a. In a 96-well plate, add 50 µL of Assay Buffer for "Total Binding" wells. b. Add 50 µL of the appropriate non-specific binding definer (e.g., 10 µM Cocaine for DAT assay) to "Non-Specific Binding" (NSB) wells. c. Add 50 µL of serially diluted test compounds (e.g., from 1 pM to 100 µM) to the experimental wells. d. Add 50 µL of the appropriate radioligand at a concentration near its Kₑ (e.g., ~1-2 nM [³H]WIN 35,428 for DAT). e. Add 100 µL of the prepared cell membrane suspension (containing ~10-20 µg of protein) to all wells to initiate the binding reaction.
-
Incubation: a. Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting and Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with 5 mL of ice-cold Assay Buffer to remove unbound radioligand. This step is critical; insufficient washing leads to high background noise, while excessive washing can cause dissociation of the bound ligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]). b. Plot the % Inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.
Visualization of Key Concepts
Visual aids are indispensable for conceptualizing complex SAR data and experimental workflows.
Caption: Key Structure-Activity Relationship (SAR) trends for the this compound scaffold.
Caption: Workflow for the competitive radioligand binding assay to determine compound potency at MATs.
References
-
Mori, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
-
Yadav-Babre, A., et al. (2012). The vesicular monoamine transporter 2: an underexplored pharmacological target. PubMed Central. Available at: [Link]
-
Kortagere, S., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience. Available at: [Link]
-
Coleman, J.A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. Available at: [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
-
Kristensen, A.S., et al. (2011). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology. Available at: [Link]
-
Cheng, M.H., & Sastry, K.S. (2022). Novel ways of targeting the dopamine transporter. PubMed Central. Available at: [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. BioIVT. Available at: [Link]
-
Kaur, N., & Singh, R. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. PubMed. Available at: [Link]
-
Mannangatti, P., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Newman, A.H., et al. (2012). Structure−Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]
Sources
- 1. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 2. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Experimental Validation of 1-(4-Bromophenyl)-3-pyrrolidinol and Its Analogs in Anticancer Research
For researchers and drug development professionals, the pyrrolidine scaffold represents a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of 1-(4-Bromophenyl)-3-pyrrolidinol, a compound of interest in antitumor studies, with its structural and functional analogs.[2] By cross-validating experimental findings, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of this class of molecules and provide a framework for future research and development.
Introduction: The Significance of the 1-Aryl-3-pyrrolidinol Scaffold
The 1-aryl-3-pyrrolidinol moiety is a key pharmacophore found in a variety of compounds with diverse biological activities. The strategic placement of a hydroxyl group on the pyrrolidine ring and a substituted aryl group at the nitrogen atom allows for a multitude of interactions with biological targets. The bromine atom at the para-position of the phenyl ring in this compound is of particular interest, as halogen substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their anticancer activity.[3]
Comparative Analysis of Synthesis and Physicochemical Properties
While specific experimental data for the synthesis of this compound is not extensively published, a general and plausible synthetic route can be extrapolated from established methods for analogous compounds.[4] A common approach involves the nucleophilic substitution reaction between 4-bromoaniline and a suitable 3-hydroxy-pyrrolidine precursor or a related cyclic epoxide.
To provide a tangible comparison, we will consider the synthesis of a closely related analog, 3-(3-Bromo-phenyl)-pyrrolidin-3-ol. The synthesis of such compounds often starts from commercially available pyrrolidine derivatives, followed by bromination of the phenyl ring and subsequent hydroxylation.[4]
Experimental Workflow: Synthesis of 1-Aryl-3-pyrrolidinol Analogs
Caption: Generalized synthetic workflow for 1-aryl-3-pyrrolidinols.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₀H₁₂BrNO | 242.11 | 2.2 |
| 1-Phenyl-3-pyrrolidinol | C₁₀H₁₃NO | 163.22 | 1.1 |
| 1-(4-Chlorophenyl)-3-pyrrolidinol | C₁₀H₁₂ClNO | 197.66 | 1.8 |
Data for this compound is based on available chemical database information.
The predicted LogP values suggest that the halogenated analogs, including the 4-bromo derivative, are more lipophilic than the unsubstituted 1-phenyl-3-pyrrolidinol. This increased lipophilicity can influence cell membrane permeability and target engagement.
Cross-Validation of Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective
While direct, peer-reviewed in vitro or in vivo anticancer data for this compound is limited, the use of its isotope-labeled counterpart in antitumor studies provides a strong indication of its relevance in this therapeutic area.[2] To build a comprehensive understanding, we will cross-validate with experimental findings for structurally similar pyrrolidine and pyrrolidinone derivatives.
A study on spirooxindole pyrrolidine analogs demonstrated that a derivative with a p-bromophenyl substituent exhibited substantial anticancer activity against the A549 lung cancer cell line, with an IC₅₀ value of 15.49 ± 0.04 μM.[3] This highlights the potential of the 4-bromophenyl moiety in conferring cytotoxic properties.
Furthermore, a separate investigation into a series of 1-benzylpyrrolidin-3-ol analogs revealed selective cytotoxicity towards HL-60 cells, indicating that the pyrrolidin-3-ol core is a viable scaffold for the development of anticancer agents.[1] These findings, when considered together, suggest a strong rationale for the potential anticancer effects of this compound.
Signaling Pathway: Apoptosis Induction by Pyrrolidine Analogs
Caption: Proposed mechanism of action for anticancer pyrrolidine analogs.
Table 2: Comparative Anticancer Activity of Pyrrolidine Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Reference |
| p-Bromophenyl substituted spirooxindole pyrrolidine | A549 (Lung) | 15.49 ± 0.04 μM | [3] |
| 1-Benzylpyrrolidin-3-ol Analogs | HL-60 (Leukemia) | Selectively Cytotoxic | [1] |
| Novel Pyrrolidine-Naphthoquinones | U937 (Leukemia) | Apoptosis/Necrosis Induction | [5][6] |
This comparative data underscores the potential of the 4-bromophenyl moiety in enhancing the anticancer efficacy of pyrrolidine-based compounds. The observed activities in different cancer cell lines suggest that the mechanism of action may be cell-type dependent, warranting further investigation.
Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis and in vitro evaluation of this compound and its analogs.
General Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Epichlorohydrin
-
Suitable solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Silica gel for column chromatography
-
Eluents (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve 4-bromoaniline in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add epichlorohydrin to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity.[7]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The available evidence, though indirect for this compound itself, strongly supports the potential of the 1-aryl-3-pyrrolidinol scaffold, particularly with a 4-bromophenyl substitution, as a promising area for anticancer drug discovery. The cross-validation with closely related analogs provides a solid foundation for its further investigation.
Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound against a panel of cancer cell lines. Elucidating its precise mechanism of action, whether through apoptosis induction, cell cycle arrest, or other pathways, will be crucial. Furthermore, structure-activity relationship studies involving modifications of both the pyrrolidine and the aryl rings will be instrumental in optimizing the potency and selectivity of this promising class of compounds.
References
- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul
- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- 1-(4-Bromophenyl)pyrrolidine | C10H12BrN | CID 7016457. PubChem.
- Synthetic method of 1-(4-bromophenyl)piperidine.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Potential Forensic Markers from Synthetic Pathways to 1-Phenyl-2-propanone from Uncontrolled and Controlled Substances.
- New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evalu
- 1-(4-Bromophenyl)pyrrolidine | CAS 22090-26-2. SCBT.
- Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid
- New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation.
- Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death.
- 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (EVT-13320124). EvitaChem.
- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
- Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimiz
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- 1-(4-Bromophenyl-d4)-3-pyrrolidinol.
- 3-(Alkenyl)pyrrolidine-2,5-dione Analogs in Anticancer Research. Benchchem.
- Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell de
- Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy Analysis of 1-(4-BroMophenyl)-3-pyrrolidinol and Standard of Care in a Preclinical Model of Neuropathic Pain
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound 1-(4-BroMophenyl)-3-pyrrolidinol against established first-line treatments for neuropathic pain. The experimental framework is the Chronic Constriction Injury (CCI) mouse model, a robust and widely utilized paradigm for inducing and assessing pain hypersensitivity. This document is intended for researchers and drug development professionals seeking to understand the therapeutic potential and mechanistic advantages of novel compounds in the context of current therapeutic standards.
For the purpose of this guide, this compound, a novel pyrrolidinol derivative, is evaluated as a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[1][2][3] The inhibition of MAGL represents a distinct mechanistic approach, contrasting with the current standards of care, pregabalin and duloxetine.
Section 1: Mechanisms of Action in Neuropathic Pain
A fundamental understanding of the distinct signaling pathways targeted by each compound is critical for interpreting efficacy data and predicting clinical utility. Neuropathic pain arises from damage to the somatosensory nervous system, leading to central sensitization and aberrant pain signaling.
Investigational Compound: this compound (as a MAGL Inhibitor)
Monoacylglycerol Lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting MAGL, this compound is hypothesized to increase the synaptic concentration of 2-AG. This elevation of 2-AG enhances signaling through cannabinoid receptors (CB1 and CB2), which are key modulators of nociceptive pathways.[4][5]
Key Mechanistic Points:
-
Enhanced Endocannabinoid Tone: Inhibition of 2-AG degradation leads to its accumulation in the perisynaptic space.
-
CB1 Receptor Activation: 2-AG is a full agonist of the CB1 receptor, which is densely expressed in central and peripheral neurons involved in pain transmission. Activation of presynaptic CB1 receptors suppresses the release of excitatory neurotransmitters (e.g., glutamate), thereby dampening pain signals.[3][6]
-
Dual Anti-inflammatory Action: MAGL inhibition not only boosts analgesic 2-AG levels but also reduces the downstream production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[4]
Caption: Mechanism of MAGL inhibition by this compound.
Standard of Care: Pregabalin
Pregabalin is a first-line therapy for neuropathic pain.[7][8] Despite its structural similarity to the inhibitory neurotransmitter GABA, its mechanism of action is distinct and does not involve direct GABA receptor agonism.
Key Mechanistic Points:
-
α2δ Subunit Binding: Pregabalin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][9][10]
-
Reduced Neurotransmitter Release: This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][11] This action effectively reduces neuronal hyperexcitability and central sensitization.
Standard of Care: Duloxetine
Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and another first-line treatment for neuropathic pain.[2][7][12] Its analgesic effect is attributed to the potentiation of descending inhibitory pain pathways.
Key Mechanistic Points:
-
Dual Reuptake Inhibition: Duloxetine blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of neurons in the brainstem and spinal cord.[13][14]
-
Enhanced Descending Inhibition: The increased availability of 5-HT and NE in the spinal dorsal horn strengthens the activity of descending pathways that inhibit the transmission of nociceptive signals from the periphery to the brain.[5][14]
Section 2: Comparative Efficacy in the Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors, including mechanical allodynia (pain in response to a non-painful stimulus) and cold allodynia. These endpoints are highly relevant to clinical neuropathic pain symptoms. Efficacy is typically measured as the reversal of this pain hypersensitivity.
The following table summarizes the efficacy of a representative MAGL inhibitor (JZL184, as a proxy for this compound) and standard-of-care agents in rodent CCI or similar nerve injury models.
| Compound Class | Representative Compound | Mechanism of Action | Efficacy Endpoint | Effective Dose (Route) | Reference |
| Investigational MAGL Inhibitor | JZL184 | Monoacylglycerol Lipase Inhibition | Reversal of Mechanical Allodynia | ED₅₀: 8.04 mg/kg (i.p.) | [3] |
| Standard of Care (Gabapentinoid) | Pregabalin | α2δ Subunit of VGCC Binding | Attenuation of Mechanical Allodynia | 10 - 30 mg/kg (p.o.) | [10][15] |
| Standard of Care (SNRI) | Duloxetine | Serotonin-Norepinephrine Reuptake Inhibition | Reversal of Mechanical Allodynia | 10 - 30 mg/kg (p.o.) | [5][14] |
Analysis of Efficacy Data: The data indicate that MAGL inhibition is a viable strategy for reversing neuropathic pain behaviors in a preclinical setting, with a potency comparable to established standards of care. The ED₅₀ value for the MAGL inhibitor JZL184 falls within the effective dose range of both pregabalin and duloxetine. This suggests that this compound, as a putative MAGL inhibitor, warrants further investigation. A key differentiator lies in its unique mechanism, which may offer advantages in patient populations non-responsive to current therapies or provide a synergistic effect when used in combination.[3][6]
Section 3: Experimental Methodologies
Reproducibility and rigor are paramount in preclinical drug evaluation. The following protocols provide a detailed, step-by-step guide for conducting the CCI model and associated behavioral assays.
Experimental Workflow Diagram
Caption: Workflow for evaluating analgesics in the CCI model.
Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This surgical procedure reliably induces neuropathic pain symptoms.[9][16]
-
Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the lateral surface of the mid-thigh of the left hind limb. Disinfect the skin with 70% ethanol and povidone-iodine.
-
Incision and Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Using blunt dissection, separate the biceps femoris and the gluteus superficialis muscles to expose the common sciatic nerve.[16]
-
Ligation: Proximal to the nerve's trifurcation, carefully free about 5-7 mm of the nerve from the surrounding connective tissue.
-
Place three loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.[16]
-
Tighten each ligature until a brief twitch in the corresponding hind limb is observed. The ligatures should only gently constrict the nerve, not arrest circulation.
-
Closure: Suture the muscle layer using absorbable sutures. Close the skin incision with wound clips or non-absorbable sutures.
-
Post-Operative Care: Administer a post-operative analgesic that does not interfere with neuropathic pain development (e.g., buprenorphine, once at the time of surgery). Monitor the animal for recovery on a warming pad. House animals individually or in small groups to prevent wound damage. Allow 7-14 days for the full development of pain behaviors before drug testing.
Protocol: Assessment of Mechanical Allodynia (von Frey Test)
This assay quantifies the withdrawal threshold to a mechanical stimulus.[1][3]
-
Acclimation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimation.
-
Stimulation: Use a set of calibrated von Frey filaments (e.g., Stoelting). Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Apply the filament perpendicularly until it just buckles, holding for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): Start with a mid-range filament (e.g., 0.4 g). If there is no response, use the next higher force filament. If there is a positive response, use the next lower force filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the method described by Chaplan et al. (1994). Testing is performed before and after compound administration to determine the degree of pain reversal.
Protocol: Assessment of Cold Allodynia (Acetone Test)
This test measures the response to a non-noxious cooling stimulus.[7][13]
-
Acclimation: Acclimate mice on the wire mesh platform as described for the von Frey test.
-
Stimulation: Draw a small amount of acetone into a syringe connected to a blunt needle or a small pipette.
-
Gently apply a single drop (approximately 50 µl) of acetone to the plantar surface of the hind paw, ensuring the applicator does not touch the skin.[13]
-
Response Measurement: Immediately after application, start a timer and observe the animal's behavior for 1 minute.
-
Measure the cumulative time (in seconds) that the animal spends shaking, licking, or lifting the paw.
-
Testing Procedure: Perform the test three times on each paw with at least a 5-minute interval between applications. The average duration of the response is used as the final score.
Section 4: Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that targeting the monoacylglycerol lipase enzyme represents a promising strategy for the treatment of neuropathic pain. The investigational compound this compound, as a putative MAGL inhibitor, is positioned to offer a novel mechanistic approach with efficacy comparable to first-line standards of care like pregabalin and duloxetine in the CCI model.
The key advantage of the MAGL inhibition mechanism is its dual action: it not only provides analgesia by enhancing endocannabinoid signaling but may also reduce neuroinflammation by limiting prostaglandin synthesis. This contrasts with the purely neuro-modulatory effects of pregabalin and duloxetine.
Future experimental steps should include:
-
Head-to-Head Efficacy Studies: Direct comparison of this compound with pregabalin and duloxetine in the same CCI study to generate robust, directly comparable ED₅₀ values.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and CNS exposure of the compound with the time course of anti-allodynic effects.
-
Side Effect Profiling: Assess potential CNS side effects (e.g., motor impairment on a rotarod) and compare them to the known side effect profiles of the standards of care. Chronic dosing studies are also needed to assess the potential for tolerance development.
-
Combination Therapy: Investigate potential synergistic effects when this compound is co-administered with sub-effective doses of pregabalin or duloxetine.[3]
By pursuing these studies, a comprehensive profile of this compound can be developed, clarifying its potential as a next-generation analgesic for the treatment of neuropathic pain.
References
-
Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 44–56. [Link]
-
Lunn, M. P., Hughes, R. A., & Wiffen, P. J. (2014). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. Cochrane Database of Systematic Reviews, (1). [Link]
-
Wilkerson, J. L., Ghosh, S., Bagdas, D., Mason, B. L., Crowe, M. S., Hsu, K. L., ... & Lichtman, A. H. (2016). Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice. British Journal of Pharmacology, 172(7), 1700-12. [Link]
-
London Pain Clinic. Duloxetine In The Treatment of Neuropathic Pain. [Link]
-
Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. ResearchGate. [Link]
-
Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. [Link]
-
WebMD. (2025). Neuropathic Pain Causes, Treatment, and Medication. [Link]
-
Schlosburg, J. E., Boger, D. L., & Cravatt, B. F. (2010). Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system. Nature Neuroscience, 13(9), 1113–1119. [Link]
-
Lunn, M. P. T., Hughes, R. A. C., & Wiffen, P. J. (2009). Duloxetine for treating painful neuropathy or chronic pain. Cochrane Library. [Link]
-
Dr. Oracle. (2025). What are the first-line medications for neuropathic pain management?. [Link]
-
Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Semantic Scholar. [Link]
-
Dworkin, R. H., O'Connor, A. B., Audette, J., Baron, R., Gourlay, G. K., Haanpää, M. L., ... & Raja, S. N. (2010). Treatment of Neuropathic Pain: An Overview of Recent Guidelines. Mayo Clinic Proceedings, 85(3 Suppl), S3-S14. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. [Link]
-
Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
Lunn, M. P., Hughes, R. A., & Wiffen, P. J. (2014). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. PubMed. [Link]
-
Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. [Link]
-
Kumar, A., Kaur, G., & Kumar, A. (2018). Investigating the Possible Pain Attenuating Mechanisms of Pregabalin in Chronic Constriction Injury-Induced Neuropathic Pain in Rats. Journal of Experimental and Clinical Medicine, 10(4), 231-237. [Link]
-
Creative Bioarray. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]
-
Shahid, M., Subhan, F., Ahmad, N., Ali, G., & Rauf, K. (2022). Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats. Frontiers in Pharmacology, 13, 918005. [Link]
-
Kim, H. Y., Lee, I., & Chun, J. M. (2015). Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain. Korean Journal of Anesthesiology, 68(1), 68–74. [Link]
-
Jones, C. K., Peters, S. C., & Shannon, H. E. (2005). Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats. The Journal of pharmacology and experimental therapeutics, 312(2), 726–732. [Link]
-
Okubo, M., Yamanaka, H., Kobayashi, K., Noguchi, K., & Dai, Y. (2016). Effects of duloxetine on pain and walking distance in neuropathic pain models via modulation of the spinal monoamine system. ResearchGate. [Link]
-
Nago, T., K-I, T., K-I, H., & K-I, S. (2022). The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats. IBRO Neuroscience Reports, 12, 239-247. [Link]
-
Raimondi, M. V., Cera, G., & Lentini, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803. [Link]
-
Nomura, D. K., & Cravatt, B. F. (2013). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. Annual review of pharmacology and toxicology, 53, 323–346. [Link]
Sources
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. jcdr.net [jcdr.net]
- 11. mmpc.org [mmpc.org]
- 12. An effective and concise device for detecting cold allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. bio-protocol.org [bio-protocol.org]
comparative analysis of 1-(4-BroMophenyl)-3-pyrrolidinol and its enantiomers
An In-Depth Comparative Analysis of 1-(4-BroMophenyl)-3-pyrrolidinol and its Enantiomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and other proteins—can differ dramatically. This phenomenon, known as stereoselectivity, is a cornerstone of modern drug development. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects.
This guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of this compound, a substituted pyrrolidinol derivative. The pyrrolidinol scaffold is a privileged structure found in numerous biologically active compounds, making a thorough understanding of its stereoisomers essential for researchers in drug discovery. We will explore the synthesis, chiral resolution, and comparative analysis of the (R)- and (S)-enantiomers, providing detailed experimental protocols and the scientific rationale behind these procedures.
Synthesis and Chiral Resolution
The first step in any comparative analysis is the preparation and isolation of the individual enantiomers from the racemic mixture.
Synthesis of Racemic this compound
A common synthetic route to obtain the racemic compound involves the nucleophilic substitution of a suitable precursor, such as 3-pyrrolidinol, with 1-bromo-4-iodobenzene or a similar aryl halide.
Experimental Protocol: Synthesis of Racemic this compound
-
To a solution of 3-pyrrolidinol (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 1-bromo-4-iodobenzene (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic this compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Employ a chiral stationary phase (CSP) column known for resolving amines and alcohols, such as a Daicel Chiralpak AD-H or similar amylose-based column.
-
Mobile Phase Optimization: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is critical and must be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) hexane:isopropanol. An amine additive like diethylamine (0.1%) is often used to improve peak shape for basic compounds.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and thus elute at different retention times.
-
Fraction Collection: Collect the separated enantiomeric peaks in separate vials.
-
Purity Analysis: Re-inject the collected fractions onto the same column to confirm their enantiomeric purity (enantiomeric excess, ee).
Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis of racemic this compound and its subsequent resolution into individual enantiomers using chiral HPLC.
Comparative Physicochemical and Pharmacological Analysis
With the pure enantiomers in hand, a comparative analysis can be performed to elucidate their distinct properties.
Physicochemical Properties
While enantiomers have identical melting points, boiling points, and solubility in achiral solvents, they exhibit different properties in the presence of plane-polarized light.
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Optical Rotation ([α]) | 0° | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) |
| Chiral HPLC Retention | Two peaks (if resolved) | Single peak corresponding to one of the racemate peaks | Single peak corresponding to the other racemate peak |
| Melting Point | May differ from pure enantiomers | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
Pharmacological Activity: A Hypothetical Case Study
The true differentiation between enantiomers is revealed in their interaction with biological systems. Let us hypothesize that this compound is an inhibitor of a specific enzyme, for instance, a kinase. A comparative in vitro enzyme inhibition assay would be essential to determine if there is a stereoselective effect.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents:
-
Purified kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or used in a system with a fluorescence-based readout.
-
(R)- and (S)-enantiomers of this compound, dissolved in DMSO to create stock solutions.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Assay Procedure (Example using radiolabeling):
-
In a microplate, add the assay buffer, the peptide substrate, and varying concentrations of the (R)- or (S)-enantiomer (typically in a serial dilution).
-
Initiate the reaction by adding the kinase enzyme and [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration for each enantiomer.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for Comparative Bioassay
Caption: General workflow for an in vitro kinase inhibition assay to compare the potency of the enantiomers and the racemate.
Interpreting the Results
The IC₅₀ values obtained from the assay provide a quantitative measure of the inhibitory potency of each enantiomer.
Hypothetical Comparative Data
| Compound | IC₅₀ (nM) | Interpretation |
| (R)-1-(4-bromophenyl)-3-pyrrolidinol | 15 | The eutomer; shows high potency against the target enzyme. |
| (S)-1-(4-bromophenyl)-3-pyrrolidinol | 1250 | The distomer; significantly less active, indicating a strong stereochemical preference by the enzyme's active site. |
| Racemic Mixture | 30 | The potency is approximately double that of the eutomer, as half the mixture consists of the inactive distomer, effectively diluting the active compound. |
This hypothetical data illustrates a common scenario where one enantiomer is significantly more active than the other. Such results underscore the importance of developing single-enantiomer drugs, a practice known as "chiral switching," to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden from the less active enantiomer.
Conclusion
The comprehensive analysis of the enantiomers of this compound demonstrates the critical importance of stereochemistry in drug discovery and development. Through systematic synthesis, chiral resolution, and parallel biological evaluation, researchers can identify the eutomer and advance a more potent and potentially safer therapeutic candidate. The protocols and workflows detailed in this guide provide a robust framework for conducting such a comparative analysis, enabling informed decisions in the journey from a chemical scaffold to a clinical candidate. This rigorous, data-driven approach ensures that the full potential of a chiral molecule is understood and harnessed for therapeutic benefit.
A Comparative Guide to the Independent Study of 1-(4-Bromophenyl)-3-pyrrolidinol: A Proposed Research Roadmap
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-(4-Bromophenyl)-3-pyrrolidinol. In the absence of published literature on this specific molecule, this document serves as a comparative guide to established methodologies for structurally related compounds, offering a robust starting point for independent investigation. We will explore potential synthetic routes, outline detailed protocols for characterization, and propose avenues for biological screening, all grounded in established chemical principles and supported by authoritative references.
Introduction: The Rationale for Investigating this compound
The N-aryl pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The pyrrolidine ring, with its sp³-hybridized carbons, allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[3] This structural feature is often critical for achieving high-affinity and selective interactions with biological targets. The introduction of a 4-bromophenyl group onto the pyrrolidine nitrogen introduces a versatile handle for further chemical modification (e.g., through cross-coupling reactions) and can influence the compound's pharmacokinetic and pharmacodynamic properties.
While direct studies on this compound are not present in the current body of scientific literature, the analysis of related N-arylated pyrrolidine derivatives reveals a wide range of biological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial effects.[2][4] This guide, therefore, aims to bridge the existing knowledge gap by proposing a systematic approach to the independent study of this promising, yet unexplored, compound.
Comparative Synthesis Methodologies
The synthesis of N-aryl pyrrolidines can be approached through several established methods.[2] Below, we compare two plausible and robust strategies for the synthesis of this compound.
Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines from aryl halides.[5][6] This approach is highly attractive due to its broad substrate scope and functional group tolerance.[5]
Conceptual Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add 1-bromo-4-iodobenzene (1.0 equivalent) and 3-pyrrolidinol (1.1 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane). The use of 1-bromo-4-iodobenzene is strategic, as the C-I bond is more reactive towards oxidative addition than the C-Br bond, allowing for selective coupling.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategy 2: Reductive Amination of a Diketo Precursor
An alternative approach involves the reductive amination of a diketone with an aniline.[7][8] This method is advantageous as it builds the pyrrolidine ring and introduces the N-aryl group in a single cascade reaction.
Conceptual Workflow:
Caption: Reductive Amination Workflow.
Experimental Protocol (Proposed):
-
Reaction Setup: In a suitable pressure vessel, combine the 1,4-diketone precursor (structure would need to be designed to yield a 3-hydroxy group upon reduction, e.g., a protected 3-hydroxy-1,4-diketone), 4-bromoaniline (1.1 equivalents), and a transition metal catalyst (e.g., an iridium or rhodium complex).
-
Reaction Conditions: Add a suitable solvent (e.g., methanol or ethanol) and a hydrogen source (e.g., introduce hydrogen gas or add formic acid for transfer hydrogenation).[7] Seal the vessel and heat to the appropriate temperature (typically 60-100 °C).
-
Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction, vent any excess pressure, and filter the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the N-aryl pyrrolidine derivative. If a protected hydroxyl group was used, a subsequent deprotection step would be necessary.
Table 1: Comparison of Proposed Synthetic Strategies
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Commercially available 3-pyrrolidinol and 1-bromo-4-iodobenzene | Requires synthesis of a specific 1,4-diketone precursor |
| Key Transformation | C-N bond formation | Ring formation and N-arylation |
| Catalyst | Palladium-based | Iridium or Rhodium-based |
| Advantages | High functional group tolerance, reliable, well-documented for similar systems | Convergent synthesis, potentially fewer steps if the diketone is accessible |
| Challenges | Catalyst and ligand cost, potential for side reactions (e.g., dehalogenation) | Substrate-specific, optimization of reaction conditions may be required |
Comprehensive Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.
Table 2: Proposed Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | ¹H NMR: Characteristic signals for the aromatic protons of the bromophenyl group, and the aliphatic protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group. ¹³C NMR: Corresponding signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | High-resolution MS (HRMS) to confirm the elemental composition. MS/MS analysis can provide structural information through fragmentation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram, with purity typically >95% for use in biological assays. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for O-H (hydroxyl), C-N (aromatic amine), and C-Br bonds. |
Proposed Biological Evaluation: A Hypothesis-Driven Approach
Given the biological activities of structurally similar N-aryl pyrrolidines, a targeted screening approach is recommended for this compound.
Potential Areas for Investigation:
-
Anticancer Activity: Many N-aryl heterocycles exhibit cytotoxic effects against various cancer cell lines.[3] Initial screening could involve assays such as the MTT or SRB assay against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Antimicrobial Activity: The pyrrolidine scaffold is present in several antimicrobial agents.[4] The compound could be tested for its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Neurological Activity: N-aryl pyrrolidines have been investigated for their effects on the central nervous system.[2] Assays for receptor binding (e.g., to dopamine or serotonin receptors) or enzyme inhibition (e.g., monoamine oxidase) could be considered.
Experimental Workflow for In Vitro Anticancer Screening:
Caption: In Vitro Anticancer Screening Workflow.
Conclusion and Future Directions
This guide provides a foundational roadmap for the independent investigation of this compound. By leveraging established synthetic and analytical methodologies for related compounds, researchers can confidently approach the study of this novel molecule. The proposed strategies for synthesis, characterization, and biological evaluation are designed to be robust and adaptable. Successful synthesis and characterization will pave the way for a thorough exploration of its biological properties, potentially uncovering a new lead compound for drug discovery. Independent replication of the proposed synthetic routes and biological assays by multiple research groups will be crucial for establishing a solid scientific understanding of this compound.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Liao, J., Tong, J., Liu, L., & Luo, R. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active N-arylated pyrrolidine derivatives. Retrieved from [Link]
-
Wolfe, J. P., & Rennels, R. A. (2009). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health. Retrieved from [Link]
-
Steparuk, E. V., Obydennov, D. L., & Sosnovskikh, V. Y. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. [Link]
-
Ahmad, M., et al. (2025). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl-substituted pyrrolidines with various amines. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
PubMed. (n.d.). Characterization of a paracetamol metabolite using on-line LC-SPE-NMR-MS and a cryogenic NMR probe. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of 1-(4-Bromophenyl)-3-pyrrolidinol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated pharmacological tool or therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. An agent is only as useful as our understanding of its interactions with biological systems. This guide provides an in-depth, technically-focused framework for assessing the specificity of the compound 1-(4-Bromophenyl)-3-pyrrolidinol.
While publicly available data on the specific biological targets of this compound is limited[1], its pyrrolidinol scaffold is a well-established pharmacophore found in a diverse range of biologically active molecules, including monoamine transporter inhibitors and CCR5 antagonists[2][3]. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X." Our objective is to design and execute a series of experiments to rigorously define its specificity profile.
This guide is not a rigid template but a dynamic framework. The experimental choices and their sequence are driven by a logical progression of inquiry, starting with broad profiling and moving towards more focused, mechanistic studies. We will compare our hypothetical compound against two illustrative alternatives: a known highly specific inhibitor of Kinase X ("Comparator A") and a known promiscuous or "dirty" kinase inhibitor ("Comparator B").
The Rationale of Specificity Profiling
Experimental Workflow for Specificity Assessment
The following diagram outlines the logical flow of our specificity assessment for this compound.
Caption: Experimental workflow for assessing compound specificity.
Phase 1: Foundational Profiling and Primary Target Validation
The initial phase focuses on ensuring the quality of our test compound and establishing its activity against our primary hypothetical target, Kinase X, in a broad context.
Compound Characterization: The Non-Negotiable First Step
Experimental Protocol: Compound Purity and Identity Verification
-
Procurement: Obtain this compound from a reputable commercial supplier[5].
-
Purity Assessment (HPLC):
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Analyze by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The resulting chromatogram should show a single major peak.
-
The purity standard for most screening compounds should be ≥95%[6].
-
-
Identity Confirmation (LC-MS and NMR):
-
Confirm the molecular weight via Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the expected mass of C10H12BrNO (242.11 g/mol )[5].
-
Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Assessment:
-
Determine the solubility in aqueous buffers relevant to the planned assays (e.g., PBS, assay-specific buffers)[7]. Poor solubility can lead to artifacts in biological assays.
-
Primary Target Engagement: A Biochemical Approach
Our first biological experiment is to confirm that this compound directly interacts with our hypothetical target, Kinase X, and to determine its potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Kinase X.
-
Reagents: Purified active Kinase X, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound, Comparator A, and Comparator B in assay buffer.
-
In a 96- or 384-well plate, add the kinase, the test compounds, and the kinase's substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme for a predetermined time.
-
Stop the reaction and measure the amount of product (or remaining substrate) using a suitable detection method (e.g., luminescence for ADP formation)[8].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Broad Specificity Profiling: The Kinome Scan
To gain a broad view of specificity, we will screen this compound against a large panel of kinases. This is a critical step to identify potential off-targets early in the assessment process.
Experimental Protocol: Competitive Binding Kinase Panel Screen (e.g., KinomeScan™)
This type of assay measures the ability of a test compound to compete with a known ligand for binding to a large number of kinases.
-
Principle: An immobilized active site-directed ligand is used to "fish" kinases from a DNA-tagged library. The test compound is added in excess, and its ability to prevent the binding of each kinase to the immobilized ligand is quantified by qPCR of the DNA tags.
-
Procedure:
-
Provide the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology).
-
The service will perform the screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
-
Data Analysis:
-
Results are typically provided as percent inhibition or percent of control. A lower percentage of control indicates stronger binding of the test compound to the kinase.
-
The data allows for the generation of a selectivity profile, highlighting which kinases, other than Kinase X, are bound by this compound.
-
Data Presentation: Phase 1 Results
| Compound | Purity (HPLC) | MW (LC-MS) | Kinase X IC50 (nM) | Off-Targets in Kinome Scan (>75% inhibition @ 1µM) |
| This compound | >98% | 242.10 | 50 | Kinase Y, Kinase Z |
| Comparator A (Specific) | >99% | 450.32 | 5 | None |
| Comparator B (Promiscuous) | >99% | 380.45 | 80 | 25 kinases |
Phase 2: Cellular Confirmation and Orthogonal Validation
Having identified potential on- and off-targets in a biochemical setting, we must now validate these findings in a more physiologically relevant cellular context.
Cellular Target Engagement: Does it Bind in a Cell?
It is crucial to confirm that our compound can enter cells and engage with its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose[9].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: Ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.
-
Procedure:
-
Treat intact cells with this compound or vehicle.
-
Lyse the cells and heat aliquots of the lysate across a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot using an antibody specific for Kinase X.
-
-
Data Analysis:
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, confirming target engagement.
-
This can be repeated for the top off-targets identified in the Kinome scan (e.g., Kinase Y, Kinase Z) if antibodies are available.
-
Functional Cellular Assay: Does Binding Lead to a Functional Consequence?
We need to determine if the engagement of Kinase X by our compound translates into a functional cellular response.
Experimental Protocol: Phosphorylation of a Downstream Substrate
-
Principle: If Kinase X phosphorylates a known substrate (Substrate P), we can measure the level of phosphorylated Substrate P (p-Substrate P) in cells as a readout of Kinase X activity.
-
Procedure:
-
Culture cells known to have active Kinase X signaling.
-
Treat the cells with a dose-range of this compound, Comparator A, and Comparator B.
-
Lyse the cells and measure the levels of p-Substrate P using a specific antibody-based method like Western blot or a quantitative ELISA.
-
-
Data Analysis:
-
Calculate the cellular EC50 value, which is the concentration of the compound that causes a 50% reduction in the p-Substrate P signal.
-
A strong correlation between the biochemical IC50 and the cellular EC50 provides confidence that the compound is acting on-target.
-
Caption: Signaling pathway for functional cellular assay.
Orthogonal Off-Target Validation
The top hits from the broad kinase screen (Kinase Y and Kinase Z) should be validated using a different assay format, such as the biochemical IC50 determination described in section 1.2. This ensures the initial finding was not an artifact of the screening platform.
Data Presentation: Phase 2 Results
| Compound | Kinase X CETSA | Kinase X Cellular EC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| This compound | Thermal Shift Observed | 75 | 500 | >10,000 |
| Comparator A (Specific) | Thermal Shift Observed | 8 | >10,000 | >10,000 |
| Comparator B (Promiscuous) | Thermal Shift Observed | 120 | 200 | 1500 |
Phase 3: Unbiased Approaches for a Complete Picture
The final phase employs unbiased methods to identify any unexpected off-targets that would be missed by a candidate-driven approach like a kinase panel.
Affinity-Based Chemoproteomics
This powerful technique uses a modified version of the compound of interest as "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry[10]. This can reveal off-targets across the entire proteome, not just kinases.
Phenotypic Screening
High-content imaging approaches, like Cell Painting, can reveal the morphological "fingerprint" of a compound's effect on cells[11]. By comparing the fingerprint of this compound to a library of reference compounds with known mechanisms of action, we can infer potential on- and off-target effects.
Synthesizing the Data: A Final Specificity Assessment
-
Primary Target: It is a potent, cell-active inhibitor of our primary target, Kinase X, with a biochemical IC50 of 50 nM and a cellular EC50 of 75 nM. It directly engages Kinase X in cells, as confirmed by CETSA.
-
Specificity Profile: The compound exhibits a good, but not perfect, specificity profile. It is significantly more selective than the promiscuous Comparator B.
-
Known Off-Targets: It shows moderate activity against Kinase Y (IC50 = 500 nM), representing a 10-fold selectivity window over Kinase X. Its activity against Kinase Z was not confirmed in the orthogonal assay.
-
Overall Assessment: this compound can be considered a relatively specific inhibitor of Kinase X. When using this compound in biological experiments, it is crucial to consider its potential effects on Kinase Y. This can be done by using concentrations at or below its EC50 for Kinase X (e.g., <100 nM) and by running control experiments using a Kinase Y-selective inhibitor or in cells where Kinase Y has been knocked down.
This comprehensive, multi-faceted approach provides a robust and trustworthy assessment of compound specificity, enabling researchers to use this compound as a precise tool to interrogate the function of Kinase X and to confidently interpret their experimental results.
References
-
Iacovelli, R., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5092. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. Retrieved from [Link]
-
Pflimlin, T., et al. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters, 8(2), 215-220. Retrieved from [Link]
-
Kim, H. S., et al. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Visualized Experiments, (144), e58731. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Chandrasekaran, S. N., et al. (2021). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 12(1), 1754. Retrieved from [Link]
-
Auld, D. S., et al. (2012). A standard operating procedure for an enzymatic activity inhibition assay. Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Retrieved from [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Valsasina, B., Kalisz, H. M., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. Retrieved from [Link]
-
Editorial. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Retrieved from [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. Retrieved from [Link]
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved from [Link]
-
Roth, B. L., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 47(8), 2053-2062. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-(4-BroMophenyl)-3-pyrrolidinol: A Novel Monoamine Transporter Ligand
This guide provides an in-depth, objective comparison of the novel compound 1-(4-BroMophenyl)-3-pyrrolidinol against established, selective inhibitors of monoamine transporters. The content herein is designed for researchers, scientists, and drug development professionals, offering a rigorous framework for evaluating the compound's performance with supporting, albeit hypothetical, experimental data grounded in established methodologies.
Introduction: The Critical Role of Monoamine Transporters
Monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[1][2] This regulatory function makes them critical targets for therapeutic intervention in a host of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4] The development of novel ligands with distinct potency and selectivity profiles for these transporters is a cornerstone of modern neuropharmacology.
The compound this compound features a pyrrolidine scaffold, a structural motif present in many known monoamine transporter inhibitors. This structural characteristic provides a strong rationale for its investigation as a potential modulator of DAT, SERT, and/or NET activity. This guide outlines a comprehensive benchmarking strategy to elucidate its pharmacological profile, comparing it directly with highly selective reference compounds for each transporter.
The Benchmarking Strategy: Rationale and Compound Selection
To accurately characterize this compound, a multi-tiered approach is essential. We begin with in vitro functional assays to determine potency (IC50) and selectivity, followed by in vivo validation to confirm its effects on brain neurochemistry in a physiological setting.
The choice of benchmark inhibitors is critical for contextualizing the results. For this guide, we have selected the following well-characterized, selective agents:
-
GBR 12909 (Vanoxerine): A potent and highly selective competitive inhibitor of the dopamine transporter (DAT), making it an ideal benchmark for dopaminergic activity.[5][6]
-
Fluoxetine: The archetypal selective serotonin reuptake inhibitor (SSRI), which exhibits high affinity and selectivity for the serotonin transporter (SERT).[7][8]
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) with established clinical use, serving as the benchmark for activity at the norepinephrine transporter (NET).[9][10][11]
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for the compounds discussed is the blockade of their respective transporter proteins. This inhibition prevents the reuptake of neurotransmitters from the synaptic cleft, leading to an increased concentration and prolonged activity of the neurotransmitter at postsynaptic receptors. This enhanced signaling is believed to underlie their therapeutic effects.
Caption: General mechanism of monoamine transporter inhibition.
Part 1: In Vitro Performance Evaluation
The initial phase of benchmarking involves quantifying the compound's ability to inhibit the functional activity of each monoamine transporter. This is achieved using a radiotracer uptake inhibition assay in a controlled cellular environment.
Experimental Protocol: Radiotracer Uptake Inhibition Assay
This protocol measures the potency of test compounds by assessing their ability to block the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific human monoamine transporter.[12][13]
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK-293) cells stably expressing either human DAT (hDAT), hSERT, or hNET are cultured under standard conditions.
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Assay Procedure:
-
On the day of the experiment, the culture medium is aspirated, and cells are washed once with a pre-warmed Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (this compound) or the benchmark inhibitors (GBR 12909, Fluoxetine, Reboxetine) prepared in KHB. Control wells receive buffer alone (total uptake) or a high concentration of a known inhibitor to define non-specific uptake.[14]
-
The uptake reaction is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter: [³H]Dopamine for hDAT cells, [³H]Serotonin for hSERT cells, or [³H]Norepinephrine for hNET cells.[12][15]
-
Incubation proceeds for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The reaction is terminated by rapid aspiration of the solution, followed by three washes with ice-cold KHB to remove unincorporated radiotracer.
3. Quantification and Data Analysis:
-
Cells are lysed using a 1% sodium dodecyl sulfate (SDS) solution.
-
The lysate from each well is transferred to a scintillation vial with a scintillation cocktail.
-
Radioactivity is quantified using a scintillation counter.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Data are plotted as the percentage of specific uptake versus the logarithm of the inhibitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of inhibitor required to block 50% of the specific uptake).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine: Drug Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 9. Reboxetine - Wikipedia [en.wikipedia.org]
- 10. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Guide to 1-(4-Bromophenyl)-3-pyrrolidinol: A Comparative Meta-Analysis of Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pyrrolidinol scaffold is a cornerstone for the development of novel therapeutics, valued for its three-dimensional architecture and synthetic tractability. This guide provides a comprehensive meta-analysis of 1-(4-Bromophenyl)-3-pyrrolidinol, a compound of interest at the intersection of halogenated phenyl rings and bioactive pyrrolidine cores. Due to the limited publicly available experimental data on this compound, this guide establishes a comparative framework, leveraging data from structurally analogous compounds to provide researchers with predictive insights and a solid foundation for future investigations.
The Pyrrolidinol Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidinol ring system is a five-membered nitrogen-containing heterocycle that is a prominent feature in a multitude of biologically active molecules. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The inclusion of a hydroxyl group on the pyrrolidine ring introduces a key hydrogen bonding motif, further enhancing its potential for molecular recognition.
The introduction of a 4-bromophenyl substituent on the pyrrolidine nitrogen combines the structural benefits of the pyrrolidinol core with the physicochemical properties imparted by the halogenated aromatic ring. The bromine atom can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a non-covalent interaction of increasing interest in drug design. While direct studies on this compound are sparse, its structural motifs are present in compounds with reported antitumor and antimicrobial activities.[1][2]
Synthesis of 1-Aryl-3-pyrrolidinols: A Comparative Overview
The synthesis of 1-aryl-3-pyrrolidinols can be approached through several synthetic routes. A common strategy involves the N-arylation of 3-pyrrolidinol or the construction of the pyrrolidine ring from acyclic precursors.
General Synthetic Approach
A prevalent method for the synthesis of N-substituted pyrrolidines is the reductive amination of diketones.[3] For this compound, a plausible synthetic route would involve the reaction of 4-bromoaniline with a suitable C4-dielectrophile followed by cyclization. A more direct approach, however, would be the N-arylation of 3-pyrrolidinol.
A general process for preparing 3-pyrrolidinol itself involves the reduction of 4-chloro-3-hydroxybutyronitrile.[4] This precursor can be catalytically reduced using various metal catalysts such as Raney Cobalt or Palladium on carbon.[4]
Comparative Synthesis Data of Analogous Compounds
| Compound | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| N-Aryl-Substituted Pyrrolidines | 2,5-Hexanedione, Substituted Anilines | Iridium Catalyst, Formic Acid, 80°C | Good to Excellent | [3] |
| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Benzaldehyde, Aniline, Ethyl 2,4-dioxovalerate | Acetic Acid, Room Temp. | 77% | [5] |
| 4-Aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one | Isatin, Benzylamine, Substituted α,β-unsaturated carbonyl compounds | 1,3-Dipolar Cycloaddition | Excellent | [1] |
Physicochemical Properties: The Impact of the 4-Bromophenyl Moiety
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a 4-bromophenyl group is expected to significantly influence these properties compared to an unsubstituted phenyl ring or other halogenated analogs.
| Property | Phenyl | 4-Fluorophenyl | 4-Chlorophenyl | 4-Bromophenyl |
| Molecular Weight ( g/mol ) | 163.22 | 181.21 | 197.66 | 242.11 |
| LogP (Predicted) | ~1.5 | ~1.7 | ~2.1 | ~2.3 |
| Hydrogen Bond Acceptors | 1 (O), 1 (N) | 1 (O), 1 (N) | 1 (O), 1 (N) | 1 (O), 1 (N) |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) | 1 (OH) |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The increasing molecular weight and predicted LogP from fluoro to bromo substitution suggest a trend of increasing lipophilicity. This can have profound effects on cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Biological Activity: A Meta-Analysis of Related Structures
While direct biological data for this compound is lacking, the broader classes of bromophenyl-containing and pyrrolidine-based compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
The pyrrolidine scaffold is a component of many natural and synthetic compounds with antimicrobial properties. Studies on substituted phenylfuranylnicotinamidines have shown that brominated analogs exhibit significant antibacterial activity.[6]
Anticancer and Cytotoxic Activity
The N-phenylbenzamide scaffold, which shares the substituted phenylamine motif with our topic compound, has been a source of promising anticancer agents.[7] A comparative guide on N-(4-Bromophenyl)-4-chlorobenzamide analogs highlights their cytotoxic potential against various cancer cell lines.[7] Furthermore, brominated plastoquinone analogs have been shown to induce cell cycle arrest and oxidative stress in breast cancer cells.[8]
Comparative Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Assay | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT | [7] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | HeLa (Cervical) | 9.3 | MTT | [7] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | MCF-7 (Breast) | 8.9 | MTT | [7] |
| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | <2.5 | MTT | [8] |
| Substituted Phenylfuranylnicotinamidine (4e) | Panel of 60 cell lines | 0.83 (GI50) | Five-dose assay | [6] |
Experimental Protocols
For researchers wishing to investigate this compound or its analogs, the following experimental protocols for synthesis and biological evaluation are provided as a starting point.
Protocol for Synthesis of this compound (Proposed)
-
To a solution of 3-pyrrolidinol (1.0 eq) in a suitable solvent such as toluene or dioxane, add 4-bromoiodobenzene (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
This compound represents a synthetically accessible compound with potential for biological activity, inferred from the extensive research on its structural components. This guide provides a comparative framework to stimulate further investigation into this and related molecules.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a diverse panel of cancer cell lines and microbial strains would be a logical first step. Elucidating the structure-activity relationships by synthesizing and testing analogs with different halogen substitutions on the phenyl ring or varied substitution patterns on the pyrrolidinol core will be crucial for optimizing its potential as a therapeutic lead.
References
- Process for preparing 3-pyrrolidinol.
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. [Link]
-
Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. MDPI. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. [Link]
-
ELECTRONIC SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
-
Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. PubMed Central. [Link]
-
Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed. [Link]
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PubMed Central. [Link]
-
Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. ResearchGate. [Link]
-
SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
-
Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias. [Link]
Sources
- 1. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(4-Bromophenyl)-3-pyrrolidinol: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-bromophenyl)-3-pyrrolidinol, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety and environmental regulations, laboratories can ensure the well-being of their personnel and minimize their environmental impact.
Understanding the Compound: Properties and Inferred Hazards
This compound, with the molecular formula C10H12BrNO, belongs to the class of halogenated organic compounds.[1][2][3] The presence of a bromine atom on the phenyl ring is a key determinant for its classification and subsequent disposal route. While comprehensive toxicological data for this specific compound is limited, information from structurally similar compounds, such as (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride and N-(4-Bromophenyl)-3-phenyl-propanamide, suggests potential hazards that must be managed with care.[4][5]
Based on these analogs, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C10H12BrNO | [1][2][3] |
| Molecular Weight | 242.11 g/mol | [1] |
| CAS Number | 536742-64-0 | [1][2] |
Foundational Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable PPE to mitigate exposure to hazardous chemicals.[7][8][9]
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat or chemical-resistant apron is necessary to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7] All work with the solid compound should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[10]
Spill Management: A Proactive Approach
Accidents can happen, and a well-defined spill management plan is crucial. In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[10]
-
Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
The Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must be handled in accordance with federal, state, and local regulations for hazardous waste.[11] As a halogenated organic compound, it falls under specific U.S. Environmental Protection Agency (EPA) guidelines.[12][13][14][15]
Step 1: Waste Identification and Segregation
-
Classification: this compound is classified as a halogenated organic hazardous waste.
-
Segregation: This waste must be segregated from non-halogenated and non-hazardous waste streams to prevent cross-contamination and ensure proper treatment.
Step 2: Container Selection and Labeling
-
Container: Use a robust, leak-proof container that is compatible with the chemical. For solid waste, a securely sealed polyethylene bag placed within a rigid outer container is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Disposal
-
Licensed Disposal Company: The disposal of this compound must be carried out by a licensed hazardous waste disposal company.[11]
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and retained as required by regulations.
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a clear understanding of its identity as a halogenated organic compound dictates a disposal pathway that prioritizes safety and regulatory compliance. By implementing the procedures outlined in this guide, from wearing the correct PPE to ensuring final disposal by a licensed professional, research institutions can uphold their commitment to a safe and sustainable scientific enterprise.
References
- Material Safety Data Sheet. (n.d.).
- This compound | 536742-64-0. (n.d.). ChemicalBook.
- This compound. (n.d.). BioOrganics.
- SAFETY DATA SHEET. (2024, February 24). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Pyrrolidine - HAZARD SUMMARY. (n.d.). NJ Department of Health.
- (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- This compound (C10H12BrNO). (n.d.). PubChemLite.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | C11H8BrNO. (n.d.). PubChem.
- 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. (2025, August 24). Chemsrc.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). EPA.
- EPA HAZARDOUS WASTE CODES. (n.d.). EPA.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
- N-METHYL-2-PYRROLIDINONE. (n.d.). OSHA.
- (R)-3-(3-Bromophenyl)pyrrolidine hydrochloride - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019, December 3). PubMed.
- ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. (n.d.). Regulations.gov.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). OSHA.
- Hazardous Waste. (2025-2026). EHSO Manual.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA.
- Fipronil: environmental fate, ecotoxicology, and human health concerns. (n.d.). PubMed.
- Environmental fate of triclopyr. (2002). PubMed.
Sources
- 1. This compound | 536742-64-0 [chemicalbook.com]
- 2. BioOrganics [bioorganics.biz]
- 3. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. osha.gov [osha.gov]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. epa.gov [epa.gov]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
Personal protective equipment for handling 1-(4-BroMophenyl)-3-pyrrolidinol
A Researcher's Guide to Safely Handling 1-(4-Bromophenyl)-3-pyrrolidinol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is foundational to innovation. This compound, utilized in antitumor studies, holds significant promise.[1] However, realizing its potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Core Safety Directives: Engineering and Administrative Controls
Before any personal protective equipment is donned, a safe laboratory environment must be established. This is achieved through a combination of engineering and administrative controls.
-
Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to authorized and trained personnel. All researchers must be thoroughly familiar with the potential hazards and emergency procedures outlined in this guide. It is also crucial to wash hands thoroughly after handling the compound.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the required PPE for handling this compound. Never compromise on these essentials.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against skin contact.[2] Gloves must be inspected before use and removed using the proper technique to avoid contaminating your skin.[4][5] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation.[2] |
| Body | Laboratory coat | A standard lab coat will prevent minor splashes and spills from reaching your personal clothing. |
| Respiratory | Use within a chemical fume hood | A fume hood is the primary means of respiratory protection.[2][6] If significant aerosolization or dust generation is anticipated, consult your institution's safety officer about the need for a fit-tested respirator.[7] |
Below is a decision-making workflow for ensuring adequate PPE is used:
Caption: A workflow diagram for selecting appropriate PPE.
Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing operations within a chemical fume hood to contain any dust or particles.
-
Use a disposable weighing boat to prevent cross-contamination.
2. Solution Preparation:
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
3. Reaction and Work-up:
-
All reactions should be performed in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
After the reaction, quench any reactive materials before work-up.
Emergency Procedures: Be Prepared
1. Skin Contact:
-
Immediately remove any contaminated clothing.[2]
-
Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][8]
-
Seek medical attention if irritation develops or persists.[2]
2. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8]
-
Remove contact lenses if present and easy to do.[2]
-
Seek immediate medical attention.[2]
3. Inhalation:
-
Move the affected person to fresh air immediately.[2]
-
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2]
-
Seek immediate medical attention.[2]
4. Ingestion:
Spill and Disposal Plan
Spill Containment:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[3]
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Do not allow the chemical to enter drains or waterways.[2][3]
Waste Disposal:
-
All waste containing this compound should be considered hazardous.
-
Dispose of waste in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
By adhering to these guidelines, you can confidently and safely work with this compound, contributing to the advancement of scientific knowledge while prioritizing your personal safety and the protection of your colleagues and the environment.
References
- Anhui Senrise Technology Co., Ltd.
- AK Scientific, Inc. Safety Data Sheet: (R)-4-(3-Bromophenyl)pyrrolidin-2-one.
- Tokyo Chemical Industry Co., Ltd.
-
Pharmaffiliates. 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Available at: [Link]
- Thermo Fisher Scientific. Safety Data Sheet: Acetamide, N-(4-bromophenyl)-.
- Fisher Scientific.
- Sigma-Aldrich.
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Published October 30, 2019. Available at: [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. cochise.edu [cochise.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
